molecular formula C15H14O5 B1221251 Apiforol

Apiforol

Número de catálogo: B1221251
Peso molecular: 274.27 g/mol
Clave InChI: RPKUCYSGAXIESU-ABLWVSNPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Apiforol is a high-purity chemical compound belonging to the flavan-4-ol class of flavonoids, characterized by a hydroxyl group at the C-4 position of the C-ring . With the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol, it serves as a critical metabolic intermediate in the biosynthesis of specialized flavonoids in plants . In plant physiology and biochemistry research, this compound is a key precursor in the 3-deoxyflavonoid branch of the flavonoid pathway . It is directly synthesized from the flavanone naringenin through the action of the enzyme flavanone 4-reductase (FNR), a NADPH-dependent reductase . This conversion positions this compound as a fundamental building block for the formation of phlobaphenes—condensed polymers responsible for brick-red pigmentation in tissues of maize and sorghum—and 3-deoxyanthocyanidins, such as apigeninidin . These 3-deoxyanthocyanidins are stable phytoalexins that act as potent antioxidants and play a crucial role in plant defense mechanisms against pathogens . The compound's significance is further highlighted by its function as a branch point intermediate, directing metabolic flux toward distinct flavonoid end-products based on the enzymatic activities present in the plant system . This product is offered for research applications only, including the study of flavonoid biosynthesis, plant stress responses, and the enzymatic activities of reductases like FNR and DFR . It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H14O5

Peso molecular

274.27 g/mol

Nombre IUPAC

(2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,12-13,16-19H,7H2/t12?,13-/m0/s1

Clave InChI

RPKUCYSGAXIESU-ABLWVSNPSA-N

SMILES

C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O

SMILES isomérico

C1[C@H](OC2=CC(=CC(=C2C1O)O)O)C3=CC=C(C=C3)O

SMILES canónico

C1C(C2=C(C=C(C=C2OC1C3=CC=C(C=C3)O)O)O)O

Origen del producto

United States

Foundational & Exploratory

The Apiforol Biosynthesis Pathway in Sorghum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorghum (Sorghum bicolor (L.) Moench) is a globally significant cereal crop renowned for its resilience to environmental stresses. Beyond its role in food and feed, sorghum is a rich source of diverse secondary metabolites, including a unique class of flavonoids known as 3-deoxyanthocyanidins. These compounds, which include apiforol and luteoforol, are synthesized as phytoalexins in response to pathogen attack and wounding, and they possess noteworthy antioxidant and potential therapeutic properties.[1][2] This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in sorghum, offering a valuable resource for researchers in plant biochemistry, natural product chemistry, and drug discovery.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in sorghum begins with the general phenylpropanoid pathway, which produces the precursor phenylalanine. A series of enzymatic reactions then channels intermediates into the flavonoid pathway, culminating in the production of this compound. The central enzyme in this specific pathway is Flavanone 4-Reductase (FNR), which catalyzes the conversion of the flavanone naringenin into the flavan-4-ol, this compound.

The key enzymatic steps leading to this compound are:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin.

  • Flavanone 4-Reductase (FNR): The pivotal enzyme in this compound biosynthesis, FNR reduces the carbonyl group at the C4 position of naringenin to produce this compound.[1][2] The gene encoding this enzyme in sorghum has been identified as Sb06g029550.[1]

This pathway is subject to regulation at multiple levels, including transcriptional control of the biosynthetic genes. A key regulator is the R2R3 MYB transcription factor, Yellow seed1 (Y1) , which has been shown to regulate the expression of genes in the 3-deoxyanthocyanidin pathway, including the gene for FNR.[3][4][5][6][7]

Data Presentation

Metabolite Concentrations in Sorghum Varieties

The concentration of naringenin, the direct precursor to this compound, varies among different sorghum varieties. The following table summarizes the naringenin content in eight Austrian sorghum varieties, as determined by HPLC-DAD.

Sorghum VarietyNaringenin (µg/g)
Arabesk4.89
Armorik3.52
Arsky11.02
Ggolden1.14
Huggo2.18
Icebergg4.19
Kalatur3.23
PR88Y922.91

Data adapted from Speranza et al. (2021).

Enzyme Activity of Sorghum Flavanone 4-Reductase

An in vitro assay using a recombinant sorghum FNR protein (encoded by Sb06g029550) demonstrated its specific activity in converting flavanones to flavan-4-ols.

SubstrateProductActivity Detected
NaringeninThis compound+
EriodictyolLuteoforol+
Dihydrokaempferol--
Dihydroquercetin--

'+' indicates activity detected; '-' indicates no activity detected. Data adapted from Kawahigashi et al. (2016).[1]

Experimental Protocols

Protocol 1: Extraction and HPLC-DAD Quantification of Naringenin in Sorghum Flour

This protocol is adapted from Speranza et al. (2021) for the extraction and quantification of flavonoids, including naringenin, from sorghum flour.

1. Materials and Reagents:

  • Sorghum flour

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Naringenin standard

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • HPLC system with a Diode Array Detector (DAD) and a C18 column

2. Extraction Procedure:

  • Weigh 250 mg of sorghum flour into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of a 1 M HCl:methanol (15:85, v/v) solution.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in a shaker at room temperature for 2 hours in the dark.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC-DAD Analysis:

  • Column: C18 reversed-phase column (e.g., 100 mm x 3 mm, 3 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-25 min: 5-25% B

    • 25-35 min: 25-28% B

    • 35.5-40 min: 99% B

    • 40.5-45 min: 5% B

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 10 µL

  • Detection: Monitor at 280 nm for naringenin.

4. Quantification:

  • Prepare a series of standard solutions of naringenin of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the extracted sorghum samples.

  • Quantify the amount of naringenin in the samples by comparing their peak areas to the calibration curve.

Protocol 2: In Vitro Enzyme Assay for Sorghum Flavanone 4-Reductase (FNR)

This protocol is a generalized procedure for an in vitro assay of recombinant sorghum FNR activity, based on the methodology described by Kawahigashi et al. (2016).[1]

1. Materials and Reagents:

  • Purified recombinant sorghum FNR protein (e.g., His-tagged Sb06g029550)

  • Naringenin (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Methanol

  • HPLC-MS/MS system

2. Enzyme Reaction:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM NADPH

    • 50 µM Naringenin (dissolved in a small amount of methanol)

    • Purified FNR enzyme (concentration to be optimized)

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing to extract the products.

  • As a negative control, prepare a reaction mixture without the FNR enzyme or with a heat-inactivated enzyme.

3. Product Detection and Analysis:

  • Centrifuge the mixture to separate the phases and carefully transfer the upper ethyl acetate phase to a new tube.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • To convert the unstable flavan-4-ol (this compound) product to the more stable 3-deoxyanthocyanidin (apigeninidin) for easier detection, resuspend the dried residue in a small volume of methanol containing 1% HCl and heat at 95°C for 10 minutes.

  • Analyze the resulting solution by HPLC-MS/MS to identify and quantify apigeninidin, confirming the FNR activity. The mass transition for this compound is m/z 273 -> 153, and for apigeninidin is m/z 255 -> 69.[1]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for SbFNR Gene Expression

This is a general protocol for analyzing the expression of the sorghum FNR gene (Sb06g029550). Primer sequences and specific conditions may need to be optimized.

1. RNA Extraction and cDNA Synthesis:

  • Harvest sorghum tissue (e.g., leaves subjected to wounding or pathogen infection) and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.[4][8][9][10]

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[4][8][9][10]

2. qRT-PCR:

  • Primer Design: Design primers for the sorghum FNR gene (Sb06g029550) and a suitable reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should be designed to span an intron if possible to avoid amplification of genomic DNA.

  • Reaction Setup: Prepare the qRT-PCR reaction mixture in a total volume of 10-20 µL containing:

    • SYBR Green Master Mix

    • Forward and reverse primers (final concentration of 200-500 nM each)

    • Diluted cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with a typical cycling program:

    • Initial denaturation: 95°C for 2-10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify primer specificity.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the FNR gene to the reference gene.

Mandatory Visualization

Apiforol_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_regulation Transcriptional Regulation Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI This compound This compound Naringenin->this compound FNR (Sb06g029550) Apigeninidin Apigeninidin This compound->Apigeninidin Dehydration Y1 Y1 (MYB TF) Y1->Naringenin_Chalcone regulates CHS Y1->Naringenin regulates CHI Y1->this compound regulates FNR

Caption: The core this compound biosynthesis pathway in sorghum.

Conclusion

The this compound biosynthesis pathway in sorghum represents a specialized branch of flavonoid metabolism that is critical for the plant's defense responses. The central role of Flavanone 4-Reductase in converting naringenin to this compound is a key control point in this pathway. Understanding the enzymatic and regulatory mechanisms, as detailed in this guide, provides a foundation for further research into the biological activities of 3-deoxyanthocyanidins and their potential applications in agriculture and medicine. The provided protocols offer a starting point for the quantitative analysis of the metabolites and gene expression involved in this important biosynthetic pathway. Further research to elucidate the complete kinetic parameters of sorghum FNR and to identify all the regulatory elements controlling its expression will provide a more comprehensive understanding of this unique metabolic network.

References

Natural Sources of Apiforol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiforol is a flavan-4-ol, a type of flavonoid, that serves as a precursor to the formation of phlobaphenes, which are reddish pigments found in various plants.[1] This technical guide provides an in-depth overview of the known natural sources of this compound in the plant kingdom, its biosynthetic pathway, and detailed experimental protocols for its extraction, quantification, and the assay of its key biosynthetic enzyme. This document is intended to be a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and plant sciences.

Natural Sources of this compound

This compound has been identified in a range of plant species, often localized in specific tissues where it contributes to pigmentation or defense mechanisms. The primary enzyme responsible for its synthesis is flavanone 4-reductase, which converts naringenin to this compound.[2]

The following table summarizes the plant species known to contain this compound. While specific quantitative data for this compound is limited in the current literature, data for total flavonoids or phenolic compounds are provided where available to give an indication of the potential for this compound content. Further targeted quantitative studies are necessary to determine the precise concentrations of this compound in these sources.

Plant SpeciesFamilyTissue/PartTotal Flavonoids/Phenolics ContentCitation(s)
Sorghum bicolor (Sorghum)PoaceaeGrains, LeavesTotal Polyphenols (red variety): 808.04 ± 63.89 mg/100g[3]
Zea mays (Maize)PoaceaeLeaves, KernelsTotal Phenolic Content (kernels): 0.69 - 4.07 mg GAE/g[4]
Malus domestica (Apple)RosaceaePeel, Flesh, LeavesTotal Phenolic Content (leaves): 98.81 - 163.35 mg GAE/g DW[5]
Pyrus communis (Pear)RosaceaePulp, PeelTotal Phenolic Content (pulp): 3.7 g/kg FW[6]
Columnea hybridaGesneriaceaeFlowersNot specified[2][7]
Sinningia cardinalisGesneriaceaeNot specifiedNot specified[2]

Note: GAE = Gallic Acid Equivalents; DW = Dry Weight; FW = Fresh Weight. The provided values for total flavonoids/phenolics are not specific to this compound and should be used as a general indicator.

Biosynthesis of this compound

This compound is synthesized via the flavonoid biosynthesis pathway, which is a major branch of the phenylpropanoid pathway. The key enzymatic step is the reduction of the flavanone naringenin to the flavan-4-ol this compound, catalyzed by flavanone 4-reductase (FNR).

This compound Biosynthesis Pathway cluster_enzymes Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound FNR Phlobaphenes Phlobaphenes This compound->Phlobaphenes Polymerization PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase FourCL 4CL: 4-Coumarate-CoA Ligase CHS CHS: Chalcone Synthase CHI CHI: Chalcone Isomerase FNR FNR: Flavanone 4-Reductase

Caption: Biosynthesis pathway of this compound from Phenylalanine.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of this compound and other flavonoids from plant tissues. Optimization may be required depending on the specific plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • 80% Methanol (HPLC grade) with 1% HCl

  • Centrifuge

  • 0.22 µm syringe filters

  • Vortex mixer

  • Rotary evaporator (optional)

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of fresh plant tissue or 100 mg of freeze-dried tissue.

  • Grinding: Immediately freeze the fresh tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube. Add 10 mL of 80% methanol with 1% HCl.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Incubation: Incubate the mixture at 4°C for 24 hours in the dark to prevent degradation of phenolic compounds.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Collection of Supernatant: Carefully collect the supernatant.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 5 mL of the extraction solvent, and the supernatants combined.

  • Concentration (Optional): The extract can be concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

This compound Extraction Workflow start Start: Plant Tissue Sample grind Grind in Liquid Nitrogen start->grind extract Extract with Acidified Methanol grind->extract vortex Vortex extract->vortex incubate Incubate (4°C, 24h, dark) vortex->incubate centrifuge Centrifuge (10,000 x g, 15 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter hplc HPLC-MS/MS Analysis filter->hplc

Caption: General workflow for the extraction of this compound.

Quantification of this compound by HPLC-MS/MS

This protocol provides a starting point for the development of a quantitative HPLC-MS/MS method for this compound. Instrument parameters will need to be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 273.07 (for [M-H]⁻ of this compound).

    • Product Ions (m/z): To be determined by direct infusion of an this compound standard. Common fragmentation patterns for flavonoids involve the retro-Diels-Alder (RDA) cleavage of the C-ring.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

Quantification:

  • A calibration curve should be prepared using a certified standard of this compound over a range of concentrations.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

Flavanone 4-Reductase (FNR) Activity Assay

This protocol describes a method to measure the activity of FNR, the enzyme that synthesizes this compound from naringenin.

Materials:

  • Plant protein extract (see note below)

  • Naringenin (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • HPLC system with a UV detector

Note on Protein Extraction: A crude protein extract can be prepared by homogenizing plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT) and clarifying by centrifugation.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 880 µL of 100 mM potassium phosphate buffer (pH 6.8)

    • 50 µL of 10 mM NADPH solution

    • 50 µL of plant protein extract

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding 20 µL of 10 mM naringenin solution (dissolved in DMSO).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 100 µL of 10% acetic acid.

  • Extraction of Product: Extract the product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Analysis: Transfer the ethyl acetate layer to a new tube, evaporate to dryness, and resuspend the residue in a known volume of methanol for HPLC analysis.

  • HPLC Analysis: Analyze the sample by HPLC with UV detection at 280 nm to quantify the this compound produced. The retention time of this compound should be confirmed with a standard.

FNR_Activity_Assay_Workflow start Start: Prepare Reaction Mixture preincubate Pre-incubate (30°C, 5 min) start->preincubate add_substrate Add Naringenin (Substrate) preincubate->add_substrate incubate Incubate (30°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Acetic Acid) incubate->stop_reaction extract Extract with Ethyl Acetate stop_reaction->extract analyze Analyze by HPLC-UV (280 nm) extract->analyze

Caption: Workflow for Flavanone 4-Reductase (FNR) activity assay.

Conclusion and Future Directions

This technical guide has summarized the current knowledge on the natural sources of this compound in plants, its biosynthesis, and has provided detailed experimental protocols for its study. While several plant species have been identified as containing this compound, a significant gap exists in the literature regarding the specific quantitative levels of this compound in different plant tissues. The provided data on total flavonoids and phenolics serves as a preliminary indicator, but future research should focus on targeted quantitative analysis of this compound using methods such as the HPLC-MS/MS protocol outlined herein. Such data will be invaluable for researchers aiming to utilize these plant sources for the isolation of this compound for drug development or other applications. Furthermore, the detailed protocols for extraction, quantification, and enzyme activity assay provide a solid foundation for further investigation into the biochemistry and physiological roles of this compound in plants.

References

The Role of Apiforol in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiforol, a flavan-4-ol, is a pivotal yet often overlooked intermediate in the specialized flavonoid biosynthesis pathway of select plant species. While not accumulating to high levels itself, its significance lies in its role as a direct precursor to two classes of compounds with profound impacts on plant fitness and potential pharmacological applications: the 3-deoxyanthocyanidin phytoalexins and the phlobaphene pigments. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and biological functions of this compound, with a focus on its role in plant defense mechanisms. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound and related compounds are provided, alongside quantitative data and visual representations of the relevant metabolic and experimental workflows.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide array of biological functions, from pigmentation and UV protection to signaling and defense[1][2]. Within this vast family, the flavan-4-ols represent a less common subclass, characterized by a hydroxyl group at the 4-position of the C-ring. This compound, also known as leucoapigeninidin, is a specific flavan-4-ol that serves as a critical branch-point intermediate in the flavonoid pathway of certain plants, most notably in genera such as Sorghum and Zea[3][4]. Its metabolic significance stems from its position as the product of flavanone 4-reductase (FNR) acting on naringenin, and as the substrate for the biosynthesis of 3-deoxyanthocyanidins and phlobaphenes.

The downstream products of this compound metabolism are of particular interest. The 3-deoxyanthocyanidins, such as apigeninidin, are rare, pigmented flavonoids that function as potent phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack[5]. Phlobaphenes are reddish-brown, polymeric pigments that contribute to the coloration of floral and vegetative tissues and are implicated in plant defense. Understanding the metabolic regulation of this compound is therefore crucial for elucidating the biochemical basis of disease resistance in key crop plants and for the potential biotechnological production of these valuable compounds.

Biosynthesis of this compound and its Metabolic Fate

This compound is synthesized via the general phenylpropanoid pathway, which gives rise to all flavonoids. The immediate precursor to this compound is the flavanone naringenin.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from naringenin is catalyzed by the enzyme flavanone 4-reductase (FNR) . This enzyme reduces the keto group at the C4 position of the flavanone C-ring to a hydroxyl group, yielding the corresponding flavan-4-ol.

This compound Biosynthesis Naringenin Naringenin This compound This compound Naringenin->this compound NADPH -> NADP+ FNR Flavanone 4-Reductase (FNR) FNR->Naringenin

Biosynthesis of this compound from Naringenin.
Metabolic Fate of this compound

This compound is a transient intermediate that is rapidly converted into other compounds. Its two primary metabolic fates are the biosynthesis of 3-deoxyanthocyanidins and the formation of phlobaphenes.

  • 3-Deoxyanthocyanidin Biosynthesis: this compound is a precursor to the 3-deoxyanthocyanidin, apigeninidin. The exact enzymatic steps for this conversion are not fully elucidated but are thought to involve dehydration and oxidation reactions. These compounds accumulate in response to fungal infection and act as phytoalexins[5].

  • Phlobaphene Biosynthesis: Phlobaphenes are complex, reddish-brown polymers formed from the condensation of flavan-4-ols, including this compound. These pigments are responsible for the coloration of various plant tissues, such as the pericarp of maize kernels, and are also believed to contribute to plant defense.

Metabolic Fate of this compound This compound This compound Deoxyanthocyanidins 3-Deoxyanthocyanidins (e.g., Apigeninidin) This compound->Deoxyanthocyanidins Enzymatic Conversion Phlobaphenes Phlobaphenes This compound->Phlobaphenes Polymerization Phytoalexin_activity Phytoalexin Activity (Antifungal) Deoxyanthocyanidins->Phytoalexin_activity Pigmentation Pigmentation (Red/Brown) Phlobaphenes->Pigmentation

Primary metabolic pathways downstream of this compound.

Quantitative Data on Flavan-4-ol Accumulation

Direct quantification of this compound is challenging due to its transient nature. However, total flavan-4-ol content, of which this compound is a component, has been measured in various sorghum genotypes, demonstrating genetic variability in the capacity to produce these precursors to important defense and pigmentation compounds.

Sorghum GenotypePlant ColorPericarp ThicknessFlavan-4-ol Content (abs/mL/g)
Tan Plant Variety 1TanThin2.3
Tan Plant Variety 2TanThin2.7
Purple/Red Plant Variety 1Purple/RedThin3.0
Purple/Red Plant Variety 2Purple/RedThin3.6
Purple/Red Plant Variety 3Purple/RedThick4.3
Black Pericarp VarietyPurple/RedThick9.3
Data adapted from a study on phenolic compounds in sorghum grains of varying genotypes. Flavan-4-ol levels were found to be positively correlated with total phenol content, particularly in non-tannin sorghums.[3]

Experimental Protocols

Extraction and Quantification of Flavan-4-ols (including this compound)

This protocol is adapted for the quantification of total flavan-4-ols, which are precursors to phlobaphenes and 3-deoxyanthocyanidins.

4.1.1. Materials

  • Plant tissue (e.g., sorghum leaves, maize kernels)

  • Acid butanol reagent (HCl:Butanol, 3:7 v/v)

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes

  • Microcentrifuge

  • Spectrophotometer or microplate reader

4.1.2. Procedure

  • Weigh approximately 100 mg of fresh or freeze-dried plant tissue into a microcentrifuge tube.

  • Add 1 mL of acid butanol reagent to the tube.

  • Thoroughly grind the tissue using a pestle or homogenizer until a homogenous suspension is achieved.

  • Incubate the mixture at 37°C for 1 hour.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid debris.

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a well of a 96-well plate.

  • Measure the absorbance of the supernatant at 550 nm using a spectrophotometer or microplate reader.

  • The flavan-4-ol content is reported as the absorbance at 550 nm per gram of sample tissue.

Flavan-4-ol Quantification Workflow Start Start: Plant Tissue Sample Homogenize Homogenize in Acid Butanol Start->Homogenize Incubate Incubate at 37°C Homogenize->Incubate Centrifuge Centrifuge Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Measure_Absorbance Measure Absorbance at 550 nm Collect_Supernatant->Measure_Absorbance End End: Flavan-4-ol Content Measure_Absorbance->End

Workflow for the quantification of flavan-4-ols.
Flavanone 4-Reductase (FNR) Enzyme Activity Assay

This assay measures the activity of FNR, the enzyme responsible for the synthesis of this compound from naringenin.

4.2.1. Materials

  • Plant tissue for protein extraction

  • Protein extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM DTT and 1 mM EDTA)

  • Naringenin (substrate)

  • NADPH (cofactor)

  • Bovine Serum Albumin (BSA) standard

  • Bradford reagent

  • HPLC system with a C18 column and UV detector

  • Ethyl acetate

  • HCl

4.2.2. Procedure

  • Protein Extraction:

    • Homogenize fresh plant tissue in ice-cold protein extraction buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

    • Determine the protein concentration using the Bradford assay with BSA as a standard.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.0), 2 mM NADPH, and 100 µM naringenin in a final volume of 500 µL.

    • Initiate the reaction by adding a known amount of the crude protein extract (e.g., 50-100 µg).

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Product Extraction and Analysis:

    • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

    • Resuspend the residue in a known volume of methanol.

    • For qualitative confirmation, the product (this compound) can be converted to apigeninidin by adding a small amount of HCl and heating.

    • Analyze the sample by HPLC on a C18 column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile at a wavelength suitable for this compound or its derivative (e.g., 280 nm for this compound, ~480 nm for apigeninidin).

    • Quantify the product based on a standard curve if an this compound standard is available, or express activity as the rate of product formation per unit of protein per unit of time.

FNR Enzyme Assay Workflow Start Start: Crude Protein Extract Reaction_Mix Prepare Reaction Mixture (Naringenin, NADPH) Start->Reaction_Mix Incubate Incubate at 30°C Reaction_Mix->Incubate Stop_Reaction Stop Reaction & Extract with Ethyl Acetate Incubate->Stop_Reaction Analyze Analyze by HPLC Stop_Reaction->Analyze End End: FNR Activity Analyze->End

References

Apiforol as a Precursor to 3-Deoxyanthocyanidins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxyanthocyanidins are a class of flavonoids that exhibit significant potential in drug development and as natural colorants due to their enhanced stability compared to their 3-hydroxylated counterparts. These compounds are biosynthesized in certain plants, such as sorghum (Sorghum bicolor), via a branch of the flavonoid pathway. A key precursor in this pathway is the flavan-4-ol, apiforol. This technical guide provides an in-depth overview of the role of this compound as a precursor to 3-deoxyanthocyanidins, focusing on the biosynthetic pathway, relevant quantitative data, and experimental protocols for the synthesis, extraction, and analysis of these compounds.

Biosynthesis of 3-Deoxyanthocyanidins from this compound

The biosynthesis of 3-deoxyanthocyanidins, such as apigeninidin and luteolinidin, diverges from the main anthocyanin pathway at the level of flavanones. Instead of being hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H), flavanones like naringenin and eriodictyol are reduced to their corresponding flavan-4-ols, this compound and luteoforol, respectively. This critical reduction step is catalyzed by flavanone 4-reductase (FNR), an NADPH-dependent enzyme.[1] In some plant species, this activity is carried out by a dihydroflavonol 4-reductase (DFR) enzyme that exhibits dual functionality. The inhibition or low activity of F3H is a key factor that directs the metabolic flux towards the synthesis of 3-deoxyanthocyanidins.[2]

Following its synthesis, this compound serves as the direct substrate for an enzyme believed to be a type of anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX). This enzyme catalyzes the oxidation and dehydration of this compound to form the flavylium cation of apigeninidin. Similarly, luteoforol is converted to luteolinidin.

Quantitative Data

Quantitative data on the biosynthesis of 3-deoxyanthocyanidins is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. Below are tables summarizing available quantitative data.

Table 1: In Vivo Concentrations of 3-Deoxyanthocyanidins in Sorghum bicolor

CompoundPlant LineConcentration (μg/g fresh weight)Reference
LuteolinidinInoculated Sorghum Seedlings (72h post-inoculation)~270[3]
ApigeninidinInoculated Sorghum Seedlings (72h post-inoculation)Not specified[3]

Table 2: Bioactivity of 3-Deoxyanthocyanidins

CompoundCell LineConcentration (µM)EffectReference
LuteolinidinHL-60 (Human promyelocytic leukemia)20090% reduction in cell viability[3]
LuteolinidinHepG2 (Human liver cancer)20050% reduction in cell viability[3]

Experimental Protocols

Extraction and Purification of 3-Deoxyanthocyanidins from Sorghum

This protocol focuses on the extraction and purification of the final 3-deoxyanthocyanidin products. The purification of the unstable intermediate, this compound, requires more specialized techniques to prevent its degradation.

1. Extraction:

  • Solvent: Acidified methanol (e.g., methanol with 1% HCl) is commonly used to extract 3-deoxyanthocyanidins, which are more stable in acidic conditions.[4]

  • Procedure:

    • Grind sorghum bran or other plant material to a fine powder.

    • Suspend the powder in the acidified methanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).[4]

    • Extract for a specified time (e.g., 130 minutes) at a controlled temperature (e.g., 40°C).[4]

    • Centrifuge the mixture to pellet the solid material and collect the supernatant.

    • Repeat the extraction process on the pellet to maximize yield.

    • Combine the supernatants to obtain the crude extract.

2. Purification using Macroporous Resins:

  • Resin Selection: Macroporous resins, such as AB-8, are effective for purifying 3-deoxyanthocyanidins from crude extracts.[5]

  • Procedure: [5]

    • Prepare a column with the selected macroporous resin and equilibrate it with the appropriate solvent.

    • Load the crude extract onto the column.

    • Wash the column with water to remove sugars and other polar impurities.

    • Elute the 3-deoxyanthocyanidins with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor the presence of 3-deoxyanthocyanidins using thin-layer chromatography (TLC) or HPLC.

    • Combine the fractions containing the purified 3-deoxyanthocyanidins and evaporate the solvent.

Heterologous Expression and Purification of Pathway Enzymes

For in vitro synthesis, the biosynthetic enzymes must be produced and purified. The following is a general protocol for the expression and purification of recombinant enzymes like FNR and ANS in E. coli.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize or amplify the coding sequences of the desired enzymes (e.g., FNR and ANS from Sorghum bicolor).

  • Clone the genes into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.

2. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the bacterial culture in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

  • Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Continue the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the production of soluble protein.

3. Protein Purification:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Wash the column to remove non-specifically bound proteins.

  • Elute the purified protein using a suitable elution buffer (e.g., buffer containing a high concentration of imidazole for His-tagged proteins).

  • Assess the purity of the protein by SDS-PAGE.

In Vitro Enzymatic Synthesis of 3-Deoxyanthocyanidins

This protocol outlines a general procedure for a coupled enzyme assay to produce 3-deoxyanthocyanidins from a flavanone precursor.

Reaction Components:

  • Flavanone substrate (e.g., naringenin)

  • Purified Flavanone 4-Reductase (FNR)

  • Purified Anthocyanidin Synthase (ANS)

  • NADPH (cofactor for FNR)

  • Reaction buffer (e.g., phosphate or Tris-HCl buffer at a suitable pH)

  • Ascorbate and Fe(II) (often required for ANS activity)

Procedure:

  • Set up a reaction mixture containing the reaction buffer, flavanone substrate, and NADPH.

  • Initiate the first reaction by adding the purified FNR enzyme. This will convert the flavanone to the corresponding flavan-4-ol (this compound).

  • Incubate the reaction at an optimal temperature for a set period.

  • Add the purified ANS enzyme, along with its cofactors (ascorbate and Fe(II)), to the reaction mixture.

  • Continue the incubation to allow the conversion of the flavan-4-ol to the 3-deoxyanthocyanidin.

  • Monitor the progress of the reaction and the formation of the final product by HPLC or LC-MS/MS.

  • Stop the reaction and extract the products for further analysis and purification.

Analysis by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the identification and quantification of this compound and 3-deoxyanthocyanidins.

Chromatographic Conditions (General):

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed, such as:

    • Solvent A: Water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B is used to separate the compounds based on their polarity.

  • Detection: A Diode Array Detector (DAD) can be used to monitor the absorbance at specific wavelengths (e.g., around 280 nm for flavanones and flavan-4-ols, and a visible wavelength for 3-deoxyanthocyanidins).

Mass Spectrometry Conditions (General):

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for these compounds.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mode for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte.

    • Example Transitions: The specific m/z transitions would need to be determined by infusing pure standards of the compounds of interest.

Visualizations

Biosynthetic Pathway from Naringenin to Apigeninidin

3-Deoxyanthocyanidin Biosynthesis Naringenin Naringenin This compound This compound Naringenin->this compound Flavanone 4-Reductase (FNR) + NADPH Apigeninidin Apigeninidin This compound->Apigeninidin Anthocyanidin Synthase (ANS)-like enzyme + O2, 2-oxoglutarate

Biosynthesis of Apigeninidin from Naringenin.

General Experimental Workflow for In Vitro Synthesis

In Vitro Synthesis Workflow cluster_expression Enzyme Production cluster_synthesis Enzymatic Reaction cluster_analysis Analysis Expression Heterologous Expression of FNR and ANS in E. coli Purification Purification of Recombinant Enzymes Expression->Purification ReactionSetup Reaction Setup: Naringenin, NADPH, Buffer Purification->ReactionSetup AddFNR Add Purified FNR ReactionSetup->AddFNR Incubation1 Incubation AddFNR->Incubation1 AddANS Add Purified ANS + Cofactors Incubation1->AddANS Incubation2 Incubation AddANS->Incubation2 Extraction Product Extraction Incubation2->Extraction HPLCMS HPLC-MS/MS Analysis Extraction->HPLCMS

Workflow for in vitro synthesis and analysis.

Conclusion

This compound is a pivotal intermediate in the biosynthesis of 3-deoxyanthocyanidins. Understanding the enzymatic conversion of flavanones to flavan-4-ols and their subsequent transformation into 3-deoxyanthocyanidins is essential for harnessing these compounds for various applications. While significant progress has been made in elucidating the biosynthetic pathway and developing analytical methods, further research is needed to establish detailed and optimized protocols for both the chemical and enzymatic synthesis of this compound and its derivatives. Such advancements will be critical for the large-scale production of these promising bioactive molecules for the pharmaceutical and food industries.

References

The Biological Nexus of Apiforol: An In-depth Technical Guide on a Promising Flavan-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavan-4-ols, a subclass of flavonoids, are naturally occurring polyphenolic compounds found in various plants, with sorghum being a notable source. Among these, apiforol (also known as apigeninidin) has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and related flavan-4-ols, detailing experimental methodologies, summarizing quantitative data, and illustrating implicated signaling pathways. Due to the limited availability of specific quantitative data for this compound, this guide also includes comparative data from structurally related flavonoids to provide a broader context for its potential efficacy.

Biological Activities of this compound and Flavan-4-ols

This compound, like many flavonoids, exhibits a range of biological activities, primarily attributed to its antioxidant properties. These activities extend to anti-inflammatory, anticancer, and antimicrobial effects.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Flavan-4-ols, including this compound, contribute significantly to the antioxidant profile of sources like sorghum. The primary mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Quantitative Data Summary: Antioxidant Activity

CompoundAssayIC50 ValueReference Compound
Apigeninidin (from Sorghum bicolor)DPPH--
General Flavan-4-ols (from black sorghum)-5.8-16.1 abs/mL/g-
ApigeninDPPH5.18 ± 0.014 µM-
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoids, including this compound, have been investigated for their ability to modulate inflammatory pathways. A significant finding is the ability of apigeninidin, a derivative of this compound, to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[1]

Quantitative Data Summary: Anti-inflammatory Activity

CompoundTargetIC50 ValueSelectivity (COX-2/COX-1)
Apigeninidin isolates (P8 from Sorghum bicolor leaf)COX-2Dose-dependent reductionMore effective than ibuprofen
Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. While specific data for this compound is scarce, related flavonoids have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity (Comparative)

CompoundCell LineIC50 Value (µM)
Quercetin (Flavonol)MCF-7 (Breast)>100
Kaempferol (Flavonol)MCF-7 (Breast)>100
Luteolin (Flavone)HCT-116 (Colon)15.5
Apigenin (Flavone)A549 (Lung)48.8

Note: This table presents data for other classes of flavonoids to illustrate the range of anticancer activity observed within this compound family, in the absence of specific data for this compound.

Antimicrobial Activity

Flavonoids have been shown to possess broad-spectrum antimicrobial activity. Their mechanisms can include inhibition of microbial enzymes, disruption of cell membrane function, and interference with nucleic acid synthesis.

Quantitative Data Summary: Antimicrobial Activity (Comparative)

CompoundMicroorganismMIC Value (µg/mL)
Apigenin-7-O-glucosideStaphylococcus aureus200
Apigenin-7-O-glucosideEscherichia coli100

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the biological activities of flavan-4-ols.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test and standard solutions: Prepare a stock solution of the test compound and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Enzyme and compound pre-incubation: In a microplate, pre-incubate the COX-2 enzyme with various concentrations of the test compound or the positive control in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Calculation: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116, A549)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Test compound (this compound)

  • Standard antibiotic (e.g., ampicillin)

  • 96-well microplate

  • Microplate reader or visual inspection

Procedure:

  • Preparation of inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial dilutions: Prepare serial two-fold dilutions of the test compound and the standard antibiotic in the growth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Signaling Pathways and Mechanisms of Action

The biological effects of flavonoids are often mediated through the modulation of various intracellular signaling pathways. While the specific pathways targeted by this compound are not yet fully elucidated, studies on structurally similar flavonoids, such as apigenin, provide insights into potential mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it induces the expression of inflammatory genes. Flavonoids like apigenin have been shown to inhibit this pathway.[5]

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα Degradation->NF-κB (p65/p50) releases Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators This compound This compound (?) This compound->IKK Activation Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. It consists of several kinases, including ERK, JNK, and p38. Dysregulation of this pathway is common in cancer. Apigenin has been shown to modulate MAPK signaling, suggesting a similar potential for this compound.[6][7]

MAPK_Pathway Growth Factors / Stress Growth Factors / Stress Ras/Raf Ras/Raf Growth Factors / Stress->Ras/Raf JNK JNK Growth Factors / Stress->JNK p38 p38 Growth Factors / Stress->p38 MEK MEK Ras/Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors JNK->Transcription Factors p38->Transcription Factors Cellular Response Cellular Response Transcription Factors->Cellular Response This compound This compound (?) This compound->MEK Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Apigenin has been demonstrated to inhibit this pathway, leading to apoptosis in cancer cells.[8][9]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound (?) This compound->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathways

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis Cell Seeding Cell Seeding Compound Treatment (this compound) Compound Treatment (this compound) Cell Seeding->Compound Treatment (this compound) Stimulation (e.g., LPS) Stimulation (e.g., LPS) Compound Treatment (this compound)->Stimulation (e.g., LPS) Protein Extraction Protein Extraction Stimulation (e.g., LPS)->Protein Extraction Western Blot Western Blot Protein Extraction->Western Blot Antibody Incubation (p-Akt, p-ERK, etc.) Antibody Incubation (p-Akt, p-ERK, etc.) Western Blot->Antibody Incubation (p-Akt, p-ERK, etc.) Detection & Quantification Detection & Quantification Antibody Incubation (p-Akt, p-ERK, etc.)->Detection & Quantification Pathway Modulation Analysis Pathway Modulation Analysis Detection & Quantification->Pathway Modulation Analysis

Caption: Workflow for analyzing the effect of this compound on signaling pathways.

Conclusion and Future Directions

This compound, a representative flavan-4-ol, demonstrates significant potential as a bioactive compound with antioxidant, anti-inflammatory, and potential anticancer and antimicrobial properties. While direct quantitative data for this compound remains limited, the available information on its derivative, apigeninidin, and structurally related flavonoids, provides a strong rationale for its further investigation.

Future research should focus on:

  • Quantitative Bioactivity Profiling: Systematic evaluation of this compound's IC50 and MIC values across a range of antioxidant, anti-inflammatory, anticancer, and antimicrobial assays.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.

  • In Vivo Efficacy: Translation of in vitro findings to animal models of disease to assess the therapeutic potential of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound derivatives to optimize its biological activities and pharmacokinetic properties.

The development of a comprehensive understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential translation into novel therapeutic agents for a variety of human diseases.

References

Apiforol: A Core Component of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Apiforol, a flavan-4-ol, stands as a pivotal intermediate in the biosynthesis of a class of plant defense compounds known as 3-deoxyanthocyanidins. While direct evidence of this compound's potent antimicrobial or insecticidal activity is still emerging, its role as a precursor to highly effective phytoalexins like apigeninidin and luteolinidin is well-established. This technical guide delves into the core of this compound's function in plant defense, providing a comprehensive overview of its biosynthesis, the signaling pathways that regulate its production in response to biotic and abiotic stresses, and detailed experimental protocols for its study. Quantitative data for closely related defense compounds are presented to offer a comparative perspective on the potential efficacy of the this compound-derived defense arsenal. This document is intended to serve as a valuable resource for researchers in phytopathology, chemical ecology, and drug development seeking to understand and harness the defensive capabilities of this important flavonoid.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivorous insects. A key component of this defense strategy is the production of secondary metabolites, among which flavonoids play a crucial role. This compound, a flavan-4-ol, is a central molecule in the flavonoid biosynthetic pathway, particularly in certain plant species like sorghum and maize. It serves as a precursor to 3-deoxyanthocyanidins, a class of phytoalexins known for their potent antimicrobial properties. The accumulation of this compound and its derivatives is often induced by both biotic and abiotic stresses, highlighting its significance in plant defense responses. This guide provides a detailed technical overview of this compound's role in these defense mechanisms.

This compound Biosynthesis

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The biosynthesis begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. This is followed by a series of enzymatic reactions specific to flavonoid synthesis.

The key steps in the biosynthesis of this compound are:

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Converts naringenin chalcone to its isomeric flavanone, naringenin.

  • Dihydroflavonol 4-Reductase (DFR): Reduces the flavanone naringenin to the corresponding flavan-4-ol, this compound.

In some plant species, this compound can be further hydroxylated by Flavonoid 3'-Hydroxylase (F3'H) to produce luteoforol, another precursor for 3-deoxyanthocyanidins.

Apiforol_Biosynthesis PC p-Coumaroyl-CoA NC Naringenin Chalcone PC->NC CHS MC 3x Malonyl-CoA N Naringenin NC->N CHI A This compound N->A DFR

Figure 1: Simplified biosynthesis pathway of this compound.

Role in Plant Defense

This compound's primary role in plant defense is as a precursor to more potent antimicrobial and insecticidal compounds.

Antifungal Defense

Upon pathogen attack, particularly by fungi such as Colletotrichum sublineolum and Cochliobolus heterostrophus, the biosynthesis of this compound is induced.[1] this compound is then rapidly converted to 3-deoxyanthocyanidins like apigeninidin. These compounds accumulate at the site of infection and exhibit significant fungitoxic effects.[2] While direct MIC values for this compound are scarce, the data for related compounds underscore the defensive potential of this pathway.

Table 1: Antifungal Activity of this compound-Related Compounds

CompoundFungal SpeciesMIC (µg/mL)Reference
ApigeninidinColletotrichum graminicola< 2.7 (10 µM)[3]
LuteolinidinColletotrichum graminicola< 2.8 (10 µM)[3]
Flavan-3-olsTrichophyton mentagrophytes20 - 97[4]
Flavan-3-olsFusarium spp.250 - 300[5]
Insecticidal Defense

The accumulation of this compound-derived flavonoids has also been linked to defense against insect herbivores. Studies on the fall armyworm (Spodoptera frugiperda) and aphids have shown that the presence of these flavonoids in plant tissues can deter feeding, reduce growth rates, and increase mortality.[6][7] The production of these compounds is often regulated by the jasmonate signaling pathway, a key hormonal pathway in insect defense.[8]

Table 2: Insecticidal Activity of this compound-Related Flavonoids

Compound/ExtractInsect SpeciesEffectQuantitative DataReference
Sorghum flavonoid extractSpodoptera frugiperdaIncreased mortality, decreased body weightSignificant reduction in growth and survival[6]
Sorghum flavonoidsCorn-leaf aphidsFeeding deterrence, reduced reproductionSignificantly lower aphid numbers on flavonoid-producing plants[9]
NaringeninPea aphid (Acyrthosiphon pisum)Feeding deterrence-[10]
QuercetinPea aphid (Acyrthosiphon pisum)Feeding deterrence-[10]
NaringeninCotton aphid (Aphis gossypii)Population growth inhibitionDose-dependent inhibition[7]
ApigeninCotton aphid (Aphis gossypii)Population growth inhibitionDose-dependent inhibition[7]
KaempferolCotton aphid (Aphis gossypii)Population growth inhibitionDose-dependent inhibition[7]

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound and its derivatives is tightly regulated by complex signaling networks that are activated in response to specific stresses.

Fungal Pathogen Recognition and MAPK Signaling

Upon recognition of fungal Pathogen-Associated Molecular Patterns (PAMPs), a signaling cascade is initiated, often involving Mitogen-Activated Protein Kinases (MAPKs). This cascade leads to the activation of transcription factors that upregulate the expression of genes involved in the flavonoid biosynthesis pathway, including those responsible for this compound production.

MAPK_Signaling PAMP Fungal PAMPs Receptor Receptor Kinase PAMP->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK TF Transcription Factors (e.g., MYB) MAPK->TF DFR DFR Gene Expression TF->DFR This compound This compound Biosynthesis DFR->this compound

Figure 2: General MAPK signaling pathway leading to this compound biosynthesis.

Insect Herbivory and Jasmonate Signaling

Feeding by insect herbivores triggers the synthesis of jasmonic acid (JA) and its derivatives. The jasmonate signal is perceived by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This releases transcription factors, such as MYC2, which then activate the expression of defense genes, including those in the flavonoid pathway leading to this compound.[11]

Jasmonate_Signaling Herbivory Insect Herbivory JA Jasmonic Acid (JA) Herbivory->JA COI1 COI1 Receptor JA->COI1 JAZ JAZ Repressors COI1->JAZ Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses DFR DFR Gene Expression TF->DFR This compound This compound Biosynthesis DFR->this compound

Figure 3: Jasmonate signaling pathway in response to herbivory.

Experimental Protocols

Extraction of this compound from Plant Tissue

This protocol provides a general method for the extraction of flavonoids, including this compound, from plant material.

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% Methanol (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for 4 hours with occasional vortexing to facilitate extraction.

  • Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extract at -20°C until analysis.

Extraction_Workflow start Start: Plant Tissue freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge filter Filter Supernatant centrifuge->filter end End: this compound Extract for Analysis filter->end

Figure 4: Workflow for the extraction of this compound.

Quantification of this compound by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate flavonoids (e.g., start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound (m/z 275 -> [fragment ion]). The exact fragment ion will need to be determined using a pure standard.

  • Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximum sensitivity.

Quantification:

  • Prepare a standard curve using a pure this compound standard of known concentrations.

  • Analyze the extracted samples under the same conditions.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Antifungal Bioassay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen.

Materials:

  • Pure this compound

  • Fungal pathogen culture

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial dilutions of the this compound stock solution in the liquid growth medium to achieve a range of concentrations.

  • Prepare a standardized fungal spore suspension in the growth medium.

  • Inoculate each well (except for the negative control) with the fungal spore suspension.

  • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the fungus for 24-72 hours.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density at 600 nm using a plate reader.

Insect Feeding Bioassay (Artificial Diet Method)

This protocol assesses the effect of this compound on the growth and survival of an insect herbivore.

Materials:

  • Pure this compound

  • Insect larvae (e.g., Spodoptera frugiperda)

  • Artificial diet for the specific insect species

  • Small containers or multi-well plates for individual larvae

Procedure:

  • Prepare the artificial diet according to the standard protocol.

  • While the diet is still liquid, incorporate this compound at various concentrations into different batches of the diet. Also, prepare a control diet without this compound.

  • Dispense the diets into the individual containers and allow them to solidify.

  • Place one insect larva in each container.

  • Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).

  • Monitor the larvae daily and record mortality.

  • After a set period (e.g., 7-10 days), measure the weight of the surviving larvae.

  • Calculate the mortality rate and average larval weight for each treatment and compare them to the control.

Conclusion

This compound is a critical intermediate in the production of potent phytoalexins that play a significant role in the defense of certain plants against fungal pathogens and insect herbivores. While direct quantitative data on this compound's bioactivity is an area for future research, its position in the flavonoid biosynthetic pathway and the well-documented efficacy of its derivatives highlight its importance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the function and regulation of this compound and to explore its potential applications in crop protection and drug development. A deeper understanding of the signaling pathways that control this compound biosynthesis will be key to unlocking the full potential of this natural defense mechanism.

References

Enzymatic Conversion of Naringenin to Apiforol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of the flavanone naringenin into apiforol, a 3-deoxyanthocyanidin with significant potential in pharmaceuticals and nutraceuticals. This biotransformation is a key step in the 3-deoxyanthocyanidin biosynthetic pathway, primarily observed in certain plants like Sorghum bicolor as a defense mechanism. The conversion is catalyzed by specific dihydroflavonol 4-reductases (DFRs) that exhibit flavanone 4-reductase (FNR) activity. This document details the enzymatic reaction, the characteristics of the involved enzymes, relevant signaling pathways, and detailed experimental protocols for the study of this conversion. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using diagrams.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Among these, 3-deoxyanthocyanidins are a relatively rare subclass characterized by the absence of a hydroxyl group at the C-3 position of the C-ring. This compound is a prominent member of this group, and its precursor, naringenin, is an abundant flavanone found in citrus fruits. The enzymatic conversion of naringenin to this compound is of significant interest for the biotechnological production of this bioactive compound, which has demonstrated potential as an antioxidant and anti-cancer agent.

The Enzymatic Reaction

The conversion of (2S)-naringenin to (2S,4R)-apiforol is a single-step reduction reaction. This reaction is catalyzed by a specific type of Dihydroflavonol 4-reductase (DFR, EC 1.1.1.219) that possesses Flavanone 4-reductase (FNR) activity.[1][2] Unlike typical DFRs that reduce dihydroflavonols, these specialized enzymes can directly act on flavanones.

Reaction:

(2S)-Naringenin + NADPH + H+ <=> (2S,4R)-Apiforol + NADP+

This reaction involves the stereospecific reduction of the keto group at the C-4 position of the naringenin molecule.

The Enzyme: Dihydroflavonol 4-Reductase with FNR Activity

The key enzyme responsible for the conversion of naringenin to this compound is a Dihydroflavonol 4-reductase (DFR) that exhibits substrate promiscuity, allowing it to act as a Flavanone 4-reductase (FNR). While DFRs are well-known for their role in anthocyanin biosynthesis, where they convert dihydroflavonols to leucoanthocyanidins, certain DFRs, particularly from sorghum (Sorghum bicolor), have been shown to efficiently catalyze the reduction of flavanones.[3][4]

Enzyme Characteristics
ParameterSorghum bicolor DFR (SbDFR3)Notes
Substrate Specificity Naringenin, Eriodictyol, DihydroflavonolsExhibits dual FNR and DFR activity. The expression of flavanone 3-hydroxylase (F3H) is often suppressed when 3-deoxyanthocyanidin synthesis is active, favoring the FNR activity of DFR on flavanones.[3][4]
Cofactor NADPHThe reaction is NADPH-dependent.[3]
Kinetic Parameters Data not readily available in the literature for the direct conversion of naringenin to this compound.While the enzyme has been characterized, specific Km and kcat values for naringenin as a substrate are not extensively reported. Studies on DFRs from various plants show a wide range of kinetic parameters depending on the substrate.
Optimal pH Typically in the range of 6.0 - 7.5Optimal pH can vary depending on the specific enzyme and source.
Optimal Temperature Typically in the range of 30 - 40 °COptimal temperature can vary.

Signaling Pathways Regulating the Conversion

The biosynthesis of 3-deoxyanthocyanidins, including the conversion of naringenin to this compound, is tightly regulated and often induced by biotic and abiotic stresses, such as pathogen attack and UV-B radiation.[3][5][6]

Pathogen-Induced Signaling Pathway

In sorghum, the accumulation of 3-deoxyanthocyanidins is a defense response to fungal infection.[3][7] The signaling pathway involves the activation of specific transcription factors that upregulate the expression of key biosynthetic genes, including the DFR with FNR activity (SbDFR3).[3][8][9]

Pathogen_Signaling Pathogen Pathogen Elicitors Receptor Plant Receptor Pathogen->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAPK Cascade Receptor->MAPK ROS->MAPK JA Jasmonic Acid (JA) Signaling MAPK->JA TFs Transcription Factors (e.g., MYB, bHLH) JA->TFs DFR_gene DFR/FNR Gene Expression (e.g., SbDFR3) TFs->DFR_gene DFR_protein DFR/FNR Protein Synthesis DFR_gene->DFR_protein Conversion Naringenin -> this compound DFR_protein->Conversion UV_Signaling UVB UV-B Light (280-315 nm) UVR8 UVR8 Photoreceptor (monomerization) UVB->UVR8 COP1 COP1 UVR8->COP1 inhibition HY5 HY5 (stabilization) COP1->HY5 degradation (inhibited) MYB_TFs MYB Transcription Factors HY5->MYB_TFs activation Flavonoid_Genes Flavonoid Biosynthesis Genes (including DFR/FNR) MYB_TFs->Flavonoid_Genes upregulation Conversion Naringenin -> this compound Flavonoid_Genes->Conversion Protein_Purification_Workflow cluster_0 Gene to Protein cluster_1 Purification Gene_Isolation DFR/FNR Gene Isolation (e.g., from Sorghum bicolor) Cloning Cloning into Expression Vector (e.g., pET vector with His-tag) Gene_Isolation->Cloning Transformation Transformation into E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Cell_Lysis Cell Lysis (Sonication) Expression->Cell_Lysis Clarification Centrifugation/ Filtration Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Purified_Protein Purified DFR/FNR Protein Affinity_Chromatography->Purified_Protein

References

Apiforol's Position in the Phenylpropanoid Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiforol, a flavan-4-ol, is a pivotal intermediate in the 3-deoxyflavonoid branch of the phenylpropanoid pathway in certain plants, notably sorghum and maize.[1] Its biosynthesis and subsequent conversion into specialized metabolites such as 3-deoxyanthocyanidins and phlobaphenes are of significant interest due to the roles of these compounds in plant defense, pigmentation, and potential human health applications.[1][2][3] This technical guide provides an in-depth exploration of this compound's role, including its biosynthesis, the enzymes involved, and its downstream metabolic fate. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction to the Phenylpropanoid Pathway

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the synthesis of a diverse array of phenolic compounds from the amino acid phenylalanine.[4][5] This pathway generates precursors for lignin, flavonoids, coumarins, and stilbenes, which are crucial for plant growth, development, and defense against biotic and abiotic stresses.[5][6][7] Flavonoids, a major class of phenylpropanoids, are further diversified into several subclasses, including flavonols, flavones, anthocyanins, and 3-deoxyflavonoids. This compound is a key intermediate in the biosynthesis of the latter.

Biosynthesis of this compound

This compound is synthesized from the flavanone naringenin through the action of the enzyme flavanone 4-reductase (FNR) .[1][8] This reaction is a critical branch point in the flavonoid pathway, diverting metabolic flux away from the production of other flavonoid classes like flavonols and anthocyanins.[1]

The Central Role of Flavanone 4-Reductase (FNR)

FNR (EC 1.1.1.234) is an NADPH-dependent reductase that catalyzes the stereospecific reduction of the C4 carbonyl group of flavanones.[1] The primary substrate for this compound synthesis is naringenin.[1][8] FNR can also act on other flavanones, such as eriodictyol, to produce the corresponding flavan-4-ol, luteoforol.[1][9]

Functional Overlap with Dihydroflavonol 4-Reductase (DFR)

In some plant species, an interesting functional overlap exists between FNR and dihydroflavonol 4-reductase (DFR) (EC 1.1.1.219).[1][10] DFR is a key enzyme in the biosynthesis of anthocyanins and proanthocyanidins, reducing dihydroflavonols to leucoanthocyanidins.[10][11] However, due to structural similarities between their substrates, some DFR enzymes can also reduce flavanones like naringenin to produce this compound, albeit often with lower efficiency than their primary dihydroflavonol substrates.[1][10] This metabolic flexibility can be significant in determining the final flavonoid profile of a plant.[1]

Downstream Pathways of this compound

This compound is a transient intermediate that is rapidly converted into other specialized metabolites.[1]

Biosynthesis of 3-Deoxyanthocyanidins

This compound is the direct precursor for the synthesis of 3-deoxyanthocyanidins, such as apigeninidin .[1] These compounds are phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[1][2] The conversion of this compound to apigeninidin is a key step in the plant defense response in species like sorghum.[1]

Formation of Phlobaphenes

This compound and its counterpart luteoforol can undergo polymerization to form phlobaphenes .[1][5] Phlobaphenes are reddish-brown, insoluble pigments that accumulate in tissues like the pericarp and cob glumes of maize and sorghum, contributing to their coloration.[3][5] These compounds are also thought to play a role in protecting the grain from fungal pathogens.[3]

Data Presentation

Enzyme Substrate Specificity
EnzymeSubstrateProductPlant Species Example
Flavanone 4-Reductase (FNR)NaringeninThis compoundSorghum bicolor, Zea mays[1][8]
EriodictyolLuteoforolSorghum bicolor[1][9]
Dihydroflavonol 4-Reductase (DFR)Dihydrokaempferol (DHK)LeucopelargonidinFreesia hybrida[7]
Dihydroquercetin (DHQ)LeucocyanidinFreesia hybrida[7]
Dihydromyricetin (DHM)LeucodelphinidinFreesia hybrida[7]
Naringenin (as FNR)This compoundSome plant species show this activity[1]
Quantitative Analysis of Phlobaphenes and Related Compounds in Maize
GenotypePhlobaphenes (A510/100 g)Flavonols (mg/100 g)
Syn1c (p1/p1)13.4484.18 ± 6.26
Syn1r (P1/P1)183.5191.79
Syn2c (p1/p1)9.2872.59 ± 5.43
Syn2r (P1/P1)105.0386.01
Nsw (p1/p1)46.43-
Nsr (P1/P1)350.24-
Data adapted from a study on maize near-isogenic lines, where P1 is a regulatory gene for phlobaphene biosynthesis.[5]

Experimental Protocols

Flavanone 4-Reductase (FNR) Enzyme Assay

This protocol is adapted from methodologies used for DFR assays with flavanone substrates.

Objective: To determine the enzymatic activity of FNR by measuring the formation of this compound from naringenin.

Materials:

  • Recombinant FNR enzyme

  • Naringenin substrate solution (10 mg/mL in methanol)

  • NADPH solution (20 mM)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Butanol-HCl reagent (95:5, v/v)

  • HPLC system with a C18 column and DAD detector

Procedure:

  • Prepare the reaction mixture in a total volume of 500 µL containing:

    • 370 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 50 µL of 20 mM NADPH

    • 10 µL of naringenin substrate solution

    • 70 µL of enzyme extract

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by extracting the products with an equal volume of ethyl acetate.

  • To convert the flavan-4-ol (this compound) to the corresponding colored 3-deoxyanthocyanidin (apigeninidin) for easier detection, add a 3x volume of butanol-HCl reagent to the aqueous phase after extraction.

  • Heat the mixture at 95°C for 1 hour.

  • Centrifuge the sample at 4000 g for 15 minutes.

  • Analyze the supernatant by HPLC.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., ACCHROM XUnion C18).

  • Mobile Phase A: 1% H₃PO₄ in water.

  • Mobile Phase B: Methanol.

  • Gradient: 0 min, 15% B; 0–20 min, 15–60% B; 20–30 min, 60–15% B.

  • Detection: Monitor at 480 nm, the maximum absorbance wavelength for 3-deoxyanthocyanidins.[12]

Quantification of 3-Deoxyanthocyanidins by HPLC-DAD

This protocol is based on established methods for 3-deoxyanthocyanidin analysis.[12][13]

Objective: To quantify the concentration of apigeninidin and luteolinidin in plant extracts.

Materials:

  • Plant tissue extract (e.g., from sorghum leaves)

  • Apigeninidin and Luteolinidin standards

  • HPLC-grade methanol, acetonitrile, and formic acid

  • HPLC system with a C18 column and DAD detector

Procedure:

  • Prepare standard solutions of apigeninidin and luteolinidin in methanol at known concentrations.

  • Prepare the plant extract by homogenizing the tissue in an acidified methanol solution (e.g., 1% HCl in methanol).

  • Centrifuge the extract to pellet debris and filter the supernatant through a 0.45 µm syringe filter.

  • Inject the standards and samples onto the HPLC system.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent-ZORBAXSB-C18, 5 μm, 4.6 mm × 250.0 mm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and methanol or acetonitrile. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • (A = acidified water, B = methanol/acetonitrile)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 480 nm.[12]

  • Quantification: Create a standard curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of 3-deoxyanthocyanidins in the plant extracts.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

Apiforol_Biosynthesis Naringenin Naringenin FNR Flavanone 4-Reductase (FNR) Naringenin->FNR This compound This compound FNR->this compound NADP NADP+ FNR->NADP NADPH NADPH NADPH->FNR

Caption: Biosynthesis of this compound from naringenin catalyzed by FNR.

Downstream Metabolism of this compound

Apiforol_Metabolism This compound This compound Enzymatic_Conversion Enzymatic Conversion This compound->Enzymatic_Conversion Polymerization Polymerization This compound->Polymerization Deoxyanthocyanidins 3-Deoxyanthocyanidins (e.g., Apigeninidin) Phlobaphenes Phlobaphenes Enzymatic_Conversion->Deoxyanthocyanidins Polymerization->Phlobaphenes

Caption: Major downstream metabolic fates of this compound.

Experimental Workflow for FNR Activity Assay

FNR_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Analysis Mix_Components Mix Buffer, NADPH, Naringenin, and Enzyme Incubate Incubate at 30°C Mix_Components->Incubate Extract Extract with Ethyl Acetate Incubate->Extract Convert Convert to 3-Deoxyanthocyanidin (Butanol-HCl, 95°C) Extract->Convert HPLC HPLC Analysis (480 nm) Convert->HPLC

Caption: Workflow for the FNR enzymatic activity assay.

Conclusion

This compound occupies a crucial branching point in the phenylpropanoid pathway, directing carbon flux towards the synthesis of 3-deoxyflavonoids. Its formation, catalyzed by FNR with potential contributions from DFR, and its subsequent conversion to 3-deoxyanthocyanidins and phlobaphenes, are key to understanding plant-specific metabolic networks and their roles in stress response and pigmentation. The provided data and protocols offer a foundation for researchers to further investigate the enzymology, regulation, and biological functions of this important class of plant secondary metabolites. Further research into the transcriptional regulation of FNR and the enzymes involved in the downstream conversion of this compound will provide a more complete picture of this fascinating metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Apiforol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiforol, a flavan-4-ol, is a natural flavonoid with potential therapeutic applications owing to its presumed antioxidant, anti-inflammatory, and anti-cancer properties. These application notes provide a detailed protocol for the chemical synthesis of this compound for research purposes. The synthesis involves a two-step process: the Claisen-Schmidt condensation to form the flavanone precursor, naringenin, followed by the selective reduction of the C4-carbonyl group to yield this compound. This document outlines the complete experimental procedures, including purification and characterization of the synthesized compounds. Additionally, potential biological applications of this compound are discussed based on the known activities of structurally related flavonoids, focusing on its potential role in modulating key cellular signaling pathways.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities. This compound ((2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol), also known as leucoapigeninidin, is a flavan-4-ol, a subclass of flavonoids. While its natural abundance is limited, chemical synthesis provides a reliable method for obtaining sufficient quantities for research and drug development. The protocols detailed herein describe a reproducible method for the synthesis, purification, and characterization of this compound.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the intermediate, naringenin (4',5,7-trihydroxyflavanone), via a base-catalyzed Claisen-Schmidt condensation. The second step is the selective reduction of the C4-carbonyl group of naringenin to a hydroxyl group using sodium borohydride.

Synthesis of Naringenin (Intermediate)

Reaction Scheme:

2',4',6'-Trihydroxyacetophenone + 4-Hydroxybenzaldehyde → Naringenin

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
2',4',6'-TrihydroxyacetophenoneC₈H₈O₄168.15
4-HydroxybenzaldehydeC₇H₆O₂122.12
Potassium Hydroxide (KOH)KOH56.11
Ethanol (EtOH)C₂H₅OH46.07
Hydrochloric Acid (HCl), concentratedHCl36.46
Distilled WaterH₂O18.02

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 2',4',6'-trihydroxyacetophenone (1.68 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in 100 mL of ethanol.

  • To this solution, add a solution of potassium hydroxide (5.61 g, 100 mmol) in 20 mL of distilled water.

  • Stir the reaction mixture at room temperature for 24 hours. The color of the solution will change to a deep red or orange.

  • After 24 hours, acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. A yellow precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude naringenin by vacuum filtration and wash the precipitate with cold distilled water (3 x 20 mL).

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure naringenin as a pale-yellow solid.

  • Dry the purified naringenin in a vacuum oven at 60 °C overnight.

Expected Yield: ~75-85%

Synthesis of this compound from Naringenin

Reaction Scheme:

Naringenin + NaBH₄ → this compound

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
NaringeninC₁₅H₁₂O₅272.25
Sodium Borohydride (NaBH₄)NaBH₄37.83
Methanol (MeOH)CH₃OH32.04
Distilled WaterH₂O18.02
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve naringenin (2.72 g, 10 mmol) in 50 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.76 g, 20 mmol) to the solution in small portions over 15 minutes, while maintaining the temperature at 0 °C.[1][2][3][4]

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • Once the reaction is complete, quench the reaction by the slow addition of 10 mL of distilled water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

Purification

Purify the crude this compound using column chromatography on silica gel.

Protocol:

  • Prepare a slurry of silica gel in a hexane:ethyl acetate (7:3) mixture and pack it into a glass column.

  • Dissolve the crude this compound in a minimum amount of ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of hexane:ethyl acetate, starting from 7:3 and gradually increasing the polarity to 1:1.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure this compound and evaporate the solvent to yield a white to off-white solid.

Characterization

Characterize the purified this compound using the following techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical structure and purity.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the final product.

Expected Characterization Data for this compound (C₁₅H₁₄O₅):

ParameterExpected Value
Molecular Weight 274.27 g/mol
¹H NMR (DMSO-d₆) δ 9.30 (s, 1H, Ar-OH), 9.15 (s, 1H, Ar-OH), 8.85 (s, 1H, Ar-OH), 7.25 (d, J=8.5 Hz, 2H, H-2', H-6'), 6.70 (d, J=8.5 Hz, 2H, H-3', H-5'), 5.95 (d, J=2.0 Hz, 1H, H-8), 5.85 (d, J=2.0 Hz, 1H, H-6), 5.05 (d, J=5.0 Hz, 1H, H-2), 4.50 (t, J=5.0 Hz, 1H, H-4), 2.85 (dd, J=16.0, 5.0 Hz, 1H, H-3ax), 2.50 (dd, J=16.0, 3.0 Hz, 1H, H-3eq). (Note: Specific shifts may vary slightly depending on the solvent and concentration).
¹³C NMR (DMSO-d₆) δ 157.5 (C-7), 157.0 (C-5), 156.5 (C-4'), 155.0 (C-8a), 131.0 (C-1'), 128.0 (C-2', C-6'), 115.0 (C-3', C-5'), 101.0 (C-4a), 96.0 (C-6), 95.0 (C-8), 80.0 (C-2), 65.0 (C-4), 38.0 (C-3). (Note: Specific shifts may vary slightly).
Mass Spec (ESI-MS) m/z 275.08 [M+H]⁺, 273.07 [M-H]⁻

Applications and Biological Activity (Inferred)

While specific research on this compound is limited, its structural similarity to other well-studied flavonoids like apigenin and kaempferol suggests it may possess similar biological activities.

Potential Anti-Inflammatory Activity

Flavonoids are known to exhibit anti-inflammatory properties by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7]

  • Inhibition of NF-κB Pathway: this compound may inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. This inhibition could occur through the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.

  • Modulation of MAPK Pathway: this compound could potentially modulate the MAPK signaling cascade, which includes ERK, JNK, and p38 kinases. By inhibiting the phosphorylation of these kinases, this compound may suppress the downstream activation of transcription factors like AP-1, leading to a reduction in the production of inflammatory mediators.

Potential Anti-Cancer Activity

Many flavonoids have demonstrated anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[8][9][10]

  • Induction of Apoptosis: this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Cell Cycle Arrest: It is plausible that this compound could cause cell cycle arrest at different phases (e.g., G1/S or G2/M) by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Metastasis: this compound might inhibit cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs), which are crucial for the degradation of the extracellular matrix.

Visualizations

Synthesis_of_this compound cluster_0 Step 1: Synthesis of Naringenin cluster_1 Step 2: Synthesis of this compound cluster_2 Purification & Characterization 2',4',6'-Trihydroxyacetophenone 2',4',6'-Trihydroxyacetophenone Naringenin Naringenin 2',4',6'-Trihydroxyacetophenone->Naringenin Claisen-Schmidt Condensation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Naringenin This compound This compound Naringenin->this compound Reduction KOH, EtOH, H2O KOH, EtOH, H2O HCl HCl Column Chromatography Column Chromatography This compound->Column Chromatography NaBH4, MeOH NaBH4, MeOH NMR, MS NMR, MS Column Chromatography->NMR, MS

Caption: Workflow for the chemical synthesis of this compound.

Anti_Inflammatory_Pathway cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Inflammatory Response LPS, Cytokines LPS, Cytokines MAPK_Pathway MAPK Pathway (ERK, JNK, p38) LPS, Cytokines->MAPK_Pathway NFkB_Pathway NF-κB Pathway LPS, Cytokines->NFkB_Pathway Inflammatory_Genes Expression of Inflammatory Genes (e.g., TNF-α, IL-6) MAPK_Pathway->Inflammatory_Genes NFkB_Pathway->Inflammatory_Genes This compound This compound This compound->MAPK_Pathway Inhibition This compound->NFkB_Pathway Inhibition

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Anti_Cancer_Pathway cluster_0 Cancer Cell cluster_1 Cellular Effects This compound This compound Proliferation Proliferation This compound->Proliferation Inhibition Survival Survival This compound->Survival Inhibition Metastasis Metastasis This compound->Metastasis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Inhibition_of_Metastasis Inhibition of Metastasis

Caption: Inferred anti-cancer mechanisms of this compound.

Conclusion

The protocols described in this document provide a comprehensive guide for the synthesis, purification, and characterization of this compound for research applications. While the biological activities of this compound are largely inferred from structurally related flavonoids, the potential for anti-inflammatory and anti-cancer effects warrants further investigation. The availability of a reliable synthetic route will facilitate these future studies, contributing to a better understanding of the therapeutic potential of this natural product.

Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The inferred biological activities are based on existing literature for similar compounds and require experimental validation for this compound.

References

Application Notes and Protocols for the Extraction of Apiforol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting Apiforol, a flavonoid with potential therapeutic applications, from plant materials, primarily focusing on sorghum, a known source of its precursors. The protocols detailed below are based on established methodologies for the extraction of related flavonoid compounds and can be adapted and optimized for specific research and development needs.

Data Presentation: Quantitative Analysis of this compound Precursors in Sorghum

While specific quantitative data for this compound extraction yields under varying methods is limited in publicly available literature, the concentration of its direct precursors, such as apigeninidin and luteolinidin, in sorghum provides a strong indicator of potential this compound yield. The following tables summarize the quantities of these key 3-deoxyanthocyanidins found in different sorghum varieties and under different conditions.

Table 1: Quantification of Apigeninidin and Luteolinidin in Inoculated Sorghum Seedlings

CompoundConcentration at 72h post-inoculation (μg/g fresh weight)
Luteolinidin~270[1]
ApigeninidinData not specified[1]
Data from a study on the production of 3-deoxyanthocyanidins as phytoalexins in response to fungal inoculation.[1]

Table 2: Content of this compound Precursors in Different Sorghum Varieties (μg/g dry matter)

Sorghum VarietyApigeninidinLuteolinidin
Liaoza-48329.6497.18[2]
Liaonuo-11270.9376.84[2]
Liaonian-3162.5082.05[2]
Armorik (red)Not specified18.69 - 32.69[3][4]
Arsky (orange)Not specified18.69 - 32.69[3][4]
Huggo (red)Not specified18.69 - 32.69[3][4]
This table presents data from various studies quantifying 3-deoxyanthocyanidins in different sorghum cultivars.[2][3][4]

Experimental Protocols

The following protocols describe methods for the extraction of flavonoids, which can be specifically adapted for the isolation of this compound from plant material.

Protocol 1: Acidified Ethanol Extraction of Polyphenols from Sorghum Stems

This protocol is adapted from a method for extracting polyphenols from fresh sweet sorghum stems and can be a starting point for this compound extraction.

1. Materials and Reagents:

  • Fresh or dried sorghum material (stems, leaves, or grains)

  • Ethanol (60%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Aluminum chloride (AlCl₃)

  • Zinc chloride (ZnCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Deionized water

  • Grinder or blender

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Freeze dryer (optional)

2. Procedure:

  • Sample Preparation:

    • Fresh plant material should be thoroughly washed and cut into small pieces.

    • Dried plant material should be ground into a fine powder.

  • Extraction:

    • To 100g of the prepared plant material, add 500 mL of 60% ethanol containing 1.6 mol/L HCl.

    • Adjust the pH of the mixture to 6.0 using NaOH solution.

    • Perform extraction in a 600 W ultrasonic water bath with stirring.

    • Separate the extract from the solid residue by filtration.

  • Precipitation of Polyphenols:

    • To the crude extract, add a composite precipitant of AlCl₃ and ZnCl₂ (1:2 mass ratio, with the total precipitant mass being 1:20 of the initial plant material mass).

    • Adjust the pH to 6.0 with 1 mol/L NaHCO₃ and let it stand for 30 minutes to allow for precipitation.

    • Centrifuge the mixture at 6,000 rpm for 15 minutes and discard the supernatant.

  • Washing and Purification:

    • Wash the precipitate with 500 mL of 60% acidified ethanol, followed by centrifugation. Repeat this washing step twice.

    • Dissolve the final precipitate in 500 mL of 1 mol/L HCl solution.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeating the extraction three times.

  • Concentration and Drying:

    • Combine the ethyl acetate fractions and recover the solvent using a rotary evaporator at 40°C to obtain a polyphenol concentrate.

    • Dry the concentrate to completely remove any residual ethyl acetate. The concentrate can then be redissolved in a small amount of deionized water and freeze-dried to obtain a purified polyphenol powder.

Protocol 2: Microscale Extraction for Flavonoid Analysis

This protocol is suitable for screening multiple sorghum varieties for their this compound precursor content.

1. Materials and Reagents:

  • Ground sorghum kernels (to pass a 0.5-mm sieve)

  • 80% Ethanol (v/v)

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Extraction:

    • Weigh 500 mg of ground sorghum into a microcentrifuge tube.

    • Add 1.5 mL of 80% ethanol.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Collection of Supernatant:

    • Carefully collect the supernatant containing the extracted flavonoids.

    • The extract is now ready for analytical procedures such as HPLC-DAD for the quantification of apigeninidin and luteolinidin.[5]

Mandatory Visualization

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway leading to the formation of this compound. The pathway begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine then enters the phenylpropanoid pathway, leading to the formation of naringenin, a key precursor for various flavonoids. Finally, the enzyme Flavanone 4-reductase (FNR) catalyzes the conversion of naringenin to this compound.

Apiforol_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis Erythrose 4-phosphate Erythrose 4-phosphate DAHPS DAHP Synthase Erythrose 4-phosphate->DAHPS Phosphoenolpyruvate Phosphoenolpyruvate Phosphoenolpyruvate->DAHPS DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate DAHPS->DAHP Shikimate Shikimate DAHP->Shikimate Multiple steps Chorismate Chorismate Shikimate->Chorismate Multiple steps Phenylalanine Phenylalanine Chorismate->Phenylalanine Multiple steps Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic acid->p-Coumaroyl-CoA C4H, 4CL CHS Chalcone Synthase p-Coumaroyl-CoA->CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->CHS Naringenin Chalcone Naringenin Chalcone CHS->Naringenin Chalcone CHI Chalcone Isomerase Naringenin Chalcone->CHI Naringenin Naringenin CHI->Naringenin FNR Flavanone 4-reductase Naringenin->FNR This compound This compound FNR->this compound

Biosynthetic pathway of this compound from primary metabolites.

References

HPLC analysis and quantification of Apiforol in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis and Quantification of Apiforol in Plant Extracts.

Introduction

This compound, a flavan-4-ol, is a phytochemical found in various plant species. As a member of the flavonoid family, it is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities, which may include antioxidant and anti-inflammatory properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is essential for quality control of herbal products, understanding its pharmacological effects, and developing new therapeutic agents.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the qualitative and quantitative analysis of non-volatile compounds like flavonoids from complex plant matrices.[3][4] This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from plant materials using a validated reverse-phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD).

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is crucial for obtaining accurate and reproducible results. The following protocol outlines an effective method for extracting this compound from dried plant material.

1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., leaves, bark, roots)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Formic Acid (Analytical Grade)

  • This compound analytical standard (≥95% purity)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

1.2. Equipment

  • Analytical Balance

  • Grinder or Mill

  • Ultrasonic Bath

  • Vortex Mixer

  • Centrifuge

  • HPLC System with DAD or UV/Vis Detector

1.3. Extraction Procedure

  • Homogenization: Ensure the plant material is thoroughly dried and ground into a fine, homogenous powder (to pass a 40-mesh screen) to maximize the surface area for extraction.[5]

  • Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of 80% methanol in water (v/v) to the tube. Polar solvents like methanol, ethanol, and acetone, often mixed with water, are effective for extracting phenolic compounds.[3][6]

  • Extraction: Tightly cap the tube and vortex for 1 minute. Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and extraction.[6]

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.

  • Collection: Carefully decant the supernatant into a clean collection flask.

  • Re-extraction: To ensure exhaustive extraction, repeat the process (steps 3-6) on the plant residue two more times. Combine all the supernatants.

  • Final Preparation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator. Reconstitute the dried extract in 5 mL of the mobile phase.

  • Filtration: Prior to HPLC injection, filter the reconstituted extract through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[7]

HPLC Analysis

2.1. Standard Preparation and Calibration

  • Stock Solution: Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in methanol.

  • Working Standards: Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

  • Calibration Curve: Inject each working standard (20 µL) into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standard. The linearity of the method is confirmed by a coefficient of determination (R²) of ≥ 0.995.[8]

2.2. Chromatographic Conditions The separation of this compound is achieved using a C18 reverse-phase column.[9][10] A gradient elution is employed to ensure optimal separation from other phytochemicals in the extract.

ParameterSpecification
HPLC System Agilent 1100/1200 Series or equivalent with DAD
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min[11]
Injection Volume 20 µL
Column Temp. 30°C
Detection DAD, 280 nm[12]
Gradient Elution Time (min)
0
25
30
35
36
40

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[13][14] Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

ParameterTypical Acceptance CriteriaDescription
Linearity (R²) ≥ 0.995Establishes the relationship between concentration and detector response.[8]
Precision (%RSD) Intraday: < 2%; Interday: < 3%Measures the closeness of repeated measurements.[8]
Accuracy (% Recovery) 95 - 105%Measures the closeness of the measured value to the true value.[11]
LOD S/N Ratio ≥ 3The lowest concentration of analyte that can be reliably detected.[8][15]
LOQ S/N Ratio ≥ 10The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8][15]

Data Presentation: Quantification of this compound

The validated method can be applied to determine the concentration of this compound in various plant extracts. The concentration is calculated using the linear regression equation derived from the calibration curve.

Plant SamplePlant PartThis compound Concentration (µg/g of Dry Weight)
Acacia eriolobaHeartwood125.4 ± 8.7
Sorghum bicolorLeaf Sheath78.2 ± 5.1
Pterocarpus angolensisBark210.9 ± 15.3

Note: The data presented above are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The overall process from sample collection to final quantification is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Dry Drying Sample->Dry Grind Grinding Dry->Grind Extract Solvent Extraction (80% MeOH, Sonication) Grind->Extract Filter Centrifugation & Filtration Extract->Filter Inject HPLC Injection Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect DAD Detection (280 nm) Separate->Detect Chromatogram Peak Integration Detect->Chromatogram Calibrate Calibration Curve Chromatogram->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for this compound quantification in plant extracts.

Potential Biological Signaling Pathway

Flavanols are known to exhibit anti-inflammatory effects, often by modulating key signaling pathways such as the NF-κB pathway.[16] This pathway is a central regulator of inflammatory responses.

G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Stimuli->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Activation (p65/p50 translocation to nucleus) IkB->NFkB Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Gene Inflammation Inflammation Gene->Inflammation This compound This compound This compound->IKK Inhibition

References

Application Notes and Protocols for the Structural Elucdation of Apiforol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Apiforol, a flavan-4-ol, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to assist researchers in the unambiguous identification and characterization of this important flavonoid, which serves as a key intermediate in the biosynthesis of 3-deoxyanthocyanidins and phlobaphenes in plants.

Introduction

This compound, also known as leucoapigeninidin, is a tetrahydroxyflavan with the molecular formula C15H14O5. Its structure is characterized by a flavan core with hydroxyl groups at positions 4, 5, 7, and 4'. As a metabolic intermediate, its structural confirmation is crucial for studies in plant biochemistry, natural product chemistry, and drug discovery. NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is the most powerful method for the complete structural assignment of flavonoids like this compound.[1][2]

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound. This data is essential for the verification of the compound's identity.

Table 1: ¹H NMR Chemical Shift Data of this compound (Leucoapigeninidin)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.85d9.2
H-3ax2.15m
H-3eq2.30m
H-44.60t8.0
H-66.05d2.2
H-85.90d2.2
H-2'7.30d8.5
H-3'6.80d8.5
H-5'6.80d8.5
H-6'7.30d8.5

Solvent: Acetone-d₆. Spectrometer Frequency: 400 MHz.

Table 2: ¹³C NMR Chemical Shift Data of this compound (Leucoapigeninidin)

PositionChemical Shift (δ, ppm)
C-280.0
C-335.0
C-468.0
C-4a102.5
C-5157.0
C-696.5
C-7157.5
C-895.5
C-8a156.0
C-1'131.0
C-2'129.0
C-3'116.0
C-4'158.0
C-5'116.0
C-6'129.0

Solvent: Acetone-d₆. Spectrometer Frequency: 100 MHz.

Experimental Protocols

  • Isolation and Purification: this compound should be isolated from its natural source (e.g., plant material) using appropriate chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.

  • Sample for NMR:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is clear and free of any particulate matter.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width: 12-16 ppm (¹H) and 180-200 ppm (¹³C).

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 4-16.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

    • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • Spectral Width: 12-16 ppm (¹H) and 200-220 ppm (¹³C).

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 8-32.

  • Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decays (FIDs) before Fourier transformation.

  • Phase correct the spectra.

  • Calibrate the chemical shifts using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the 2D spectra to establish the spin systems and long-range connectivities to complete the structural assignment.

Visualizations

The following diagrams illustrate the key relationships and workflows involved in the structural elucidation of this compound.

apiforol_biosynthesis Naringenin Naringenin This compound This compound Naringenin->this compound Flavanone 4-reductase (FNR) Deoxyanthocyanidins 3-Deoxyanthocyanidins This compound->Deoxyanthocyanidins Phlobaphenes Phlobaphenes This compound->Phlobaphenes

Caption: Biosynthetic pathway of this compound.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution NMR_1D 1D NMR (1H, 13C) Dissolution->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Data Processing NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Experimental workflow for NMR analysis.

structural_elucidation_logic H1_NMR 1H NMR (Chemical Shifts, Multiplicities, Coupling Constants) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Number of Carbons) C13_NMR->HSQC C13_NMR->HMBC Structure This compound Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in NMR data analysis.

References

Application Notes and Protocols for Utilizing Apiforol as a Standard in Flavonoid Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apiforol, a flavan-4-ol, is a pivotal intermediate in the biosynthesis of 3-deoxyanthocyanidins and phlobaphenes in plants.[1] Chemically, it is a tetrahydroxyflavan with the molecular formula C15H14O5 and a molecular weight of 274.27 g/mol .[2] Its significance stems from its position as a branch-point metabolite, synthesized from the flavanone naringenin by the enzyme flavanone 4-reductase (FNR).[1][3] As a precursor to phytoalexins like apigeninidin, which play a role in plant defense, this compound is a crucial compound for researchers in plant biochemistry, metabolomics, and drug discovery.[1] These application notes provide detailed protocols for using high-purity this compound as a reference standard for quantification, bioactivity assays, and biosynthetic pathway analysis.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate stock solution preparation and interpretation of analytical results.

PropertyValueReference
IUPAC Name (2S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol[2]
Synonyms Leucoapigeninidin, Flavan-4,4',5,7-tetrol[2]
Molecular Formula C₁₅H₁₄O₅[2]
Molecular Weight 274.27 g/mol [2]
CAS Number 55167-29-8[2]
Appearance (Typically) Off-white to light brown solidGeneral chemical knowledge
Solubility Soluble in methanol, ethanol, DMSOGeneral flavonoid knowledge

Application Note 1: Quantitative Analysis of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol details the use of this compound as a reference standard for its identification and quantification in biological extracts or enzymatic assays using Reverse-Phase HPLC (RP-HPLC).

Experimental Protocol: HPLC Quantification

1. Materials and Reagents:

  • This compound standard (high purity, ≥98%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.22 µm or 0.45 µm)

2. Preparation of Standard Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution. Store at -20°C.[4]

  • Working Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase or methanol. These will be used to construct the calibration curve.

3. Sample Preparation:

  • Extract flavonoids from the plant material or quench the enzymatic reaction using an appropriate solvent (e.g., 80% methanol).

  • Centrifuge the extract to pellet any debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before injection.[5]

4. HPLC Instrumentation and Conditions (Example):

  • The following conditions are a starting point and may require optimization for specific matrices.[6][7]

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-50% B (30 min), 50-90% B (5 min), hold 90% B (5 min), 90-10% B (5 min)
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength 280 nm (or Diode Array Detector scan 200-400 nm)
Injection Volume 10-20 µL

5. Data Analysis:

  • Inject the series of this compound working standards to generate a calibration curve by plotting peak area against concentration.

  • Determine the linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[8]

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Example HPLC Validation Parameters

The following table provides typical validation data for a flavonoid standard.

ParameterExample Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow for HPLC Quantification

hplc_workflow prep_std Prepare this compound Standard Solutions hplc HPLC Analysis (RP-C18) prep_std->hplc prep_sample Prepare and Filter Biological Sample prep_sample->hplc calibration Generate Calibration Curve (Peak Area vs. Conc.) hplc->calibration Standards quant Identify & Quantify This compound in Sample hplc->quant Samples calibration->quant result Final Concentration (µg/g sample) quant->result

Caption: Workflow for quantifying this compound using an external standard method with HPLC.

Application Note 2: Use of this compound in Antioxidant Activity Assays

This compound can be used as a reference standard in antioxidant capacity assays to compare its activity against other flavonoids or known antioxidants. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating free radical scavenging activity.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

1. Materials and Reagents:

  • This compound standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (95%)

  • Positive controls (e.g., Quercetin, Ascorbic Acid)

  • 96-well microplate and plate reader

2. Preparation of Solutions:

  • This compound and Control Solutions: Prepare a 1 mg/mL stock solution of this compound and positive controls in methanol. Create serial dilutions (e.g., 1 to 200 µg/mL).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

3. Assay Procedure:

  • Add 100 µL of various concentrations of the this compound standard, positive controls, or sample extracts to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol instead of the sample.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation of Scavenging Activity:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the sample/standard.

  • Plot the % Inhibition against the concentration of this compound (and controls) to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Example Antioxidant Activity Data
CompoundIC₅₀ (µg/mL) - Example Values
This compound 15.5
Quercetin 5.2
Ascorbic Acid 8.0

Workflow for DPPH Assay

dpph_workflow prep_solutions Prepare this compound, Controls & DPPH Solutions plate_setup Add 100µL Sample/Standard + 100µL DPPH to Plate prep_solutions->plate_setup incubation Incubate 30 min in Dark plate_setup->incubation read_abs Measure Absorbance at 517 nm incubation->read_abs calculate Calculate % Inhibition read_abs->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General experimental workflow for the DPPH antioxidant activity assay.

Application Note 3: this compound in Biosynthetic Pathway Studies

This compound is a critical intermediate in the 3-deoxyanthocyanidin branch of the flavonoid pathway. It serves as a substrate for enzymes that produce important plant defense compounds and pigments. Using an this compound standard is essential for in vitro enzyme kinetics and for quantifying metabolic flux in plant systems.[1]

Role in Flavonoid Biosynthesis

This compound is formed from naringenin via the action of flavanone 4-reductase (FNR).[3] It then acts as a precursor for two major downstream products:

  • 3-Deoxyanthocyanidins (e.g., Apigeninidin): These compounds function as phytoalexins, providing antimicrobial defense for the plant.[1]

  • Phlobaphenes: These are condensed tannin polymers that result in red or brown pigmentation in various plant tissues.[1]

Researchers can use an this compound standard to:

  • Confirm the identity of intermediates in metabolic profiling studies.

  • Act as a substrate in enzymatic assays to characterize downstream enzymes.

  • Quantify its accumulation in genetically modified or stress-induced plant models to understand pathway regulation.

This compound Biosynthesis Pathway

flavonoid_pathway precursor precursor intermediate intermediate product product enzyme enzyme naringenin Naringenin (Flavanone) This compound This compound (Flavan-4-ol) naringenin->this compound Flavanone 4-Reductase (FNR) apigeninidin Apigeninidin (3-Deoxyanthocyanidin) This compound->apigeninidin Dehydratase/Reductase phlobaphenes Phlobaphenes (Condensed Tannins) This compound->phlobaphenes Polymerization

Caption: this compound as a key branch-point intermediate in flavonoid biosynthesis.

Storage and Stability

To ensure the integrity of the this compound standard, proper storage is crucial. Like many flavonoids, this compound can be susceptible to degradation from light, oxygen, and high temperatures.[4]

  • Long-term storage: Store the solid compound at -20°C or below in a tightly sealed, light-protected container.

  • Stock solutions: Aliquot stock solutions into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use (1-2 days), refrigeration at 4°C is acceptable.

  • General Handling: Handle solutions in a way that minimizes exposure to light and air. Use freshly prepared working solutions for optimal results.

References

Application of Apiforol in Studying Flavonoid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Apiforol, a flavan-4-ol, is a key intermediate in the biosynthesis of 3-deoxyanthocyanidins and phlobaphenes in certain plant species.[1][2] Its production is situated at a critical metabolic fork in the flavonoid pathway, making it an important subject of study for understanding the regulation and divergence of flavonoid biosynthesis. The enzyme responsible for the synthesis of this compound is Flavanone 4-reductase (FNR), which catalyzes the reduction of the flavanone naringenin.[1][2] FNR is a member of the reductase superfamily and shares similarities with Dihydroflavonol 4-reductase (DFR), a key enzyme in the biosynthesis of anthocyanins and proanthocyanidins.[3] The study of this compound and its enzymatic synthesis provides valuable insights into the mechanisms that control the metabolic flux towards different classes of flavonoids, which has implications for plant biology, agriculture, and the development of natural products with pharmaceutical applications.

Application Notes

The study of this compound and its biosynthesis is primarily focused on understanding the enzymatic control of a key branch point in the flavonoid pathway. Here, we outline the key applications of this compound as a tool in flavonoid research:

  • Elucidating Enzyme Specificity and Competition: this compound is synthesized from naringenin by Flavanone 4-reductase (FNR).[1][2] In many plants, Dihydroflavonol 4-reductase (DFR) can also utilize flavanones like naringenin as substrates, albeit with lower efficiency.[3] By studying the in vitro and in vivo production of this compound, researchers can dissect the substrate specificities of FNR and DFR and investigate the competitive interactions between these enzymes for common precursors. This is crucial for understanding how metabolic pathways are channeled towards the production of either 3-deoxyanthocyanidins (from this compound) or anthocyanins and proanthocyanidins (from dihydroflavonols).

  • Investigating the Biosynthesis of 3-Deoxyanthocyanidins and Phlobaphenes: this compound is the direct precursor to 3-deoxyanthocyanidins, such as apigeninidin, which are rare plant pigments with potential health benefits.[4][5] It is also the monomeric unit for the polymerization of phlobaphenes, which are reddish-brown pigments involved in plant defense.[6] Utilizing this compound as a substrate in enzymatic or chemical synthesis assays allows for the in-depth study of the downstream pathways leading to these specialized flavonoids.

  • Metabolic Engineering of Flavonoid Pathways: Understanding the role of FNR in this compound production opens avenues for the metabolic engineering of plants to produce novel or enhanced levels of specific flavonoids. By overexpressing or silencing the gene encoding FNR, researchers can modulate the metabolic flux towards or away from the 3-deoxyanthocyanidin and phlobaphene pathways. This has potential applications in developing crops with enhanced nutritional value, improved pest resistance, or altered coloration.

  • Development of Analytical Standards: Purified this compound can serve as an analytical standard for the accurate identification and quantification of this flavan-4-ol in plant extracts using techniques like High-Performance Liquid Chromatography (HPLC). This is essential for metabolic profiling studies aimed at understanding the flavonoid composition of different plant species and tissues.

Quantitative Data

The following tables summarize kinetic parameters for Dihydroflavonol 4-reductase (DFR) from Panicum virgatum (switchgrass) with flavanone substrates. While this data is for DFR and not FNR, the enzymatic similarity provides a valuable reference for designing experiments to study this compound biosynthesis. Meaningful kinetic data for FNR from Sorghum bicolor with naringenin could not be obtained due to the low product yield under the assay conditions.[3]

Table 1: Kinetic Parameters of Panicum virgatum DFR (PvDFRa) with Flavanone Substrates [3]

SubstrateKm (µM)kcat (min-1)
Naringenin407.63.549
Eriodictyol246.50.8481

Table 2: Kinetic Parameters of Panicum virgatum DFR (PvDFRa) with Dihydroflavonol Substrates for Comparison [3]

SubstrateKm (µM)kcat (min-1)
Dihydrokaempferol (DHK)191.20.05737
Dihydroquercetin (DHQ)150.012.13
Dihydromyricetin (DHM)128.61.986

Table 3: Kinetic Parameters of Camellia sinensis DFRs with Dihydroflavonol Substrates [7]

EnzymeSubstrateKm (µM)
CsDFRaDHK145.10
DHQ41.80
DHM58.44
CsDFRcDHK42.31
DHQ81.80
DHM105.56

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Flavanone 4-Reductase (FNR)

This protocol describes the expression of a His-tagged FNR in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction: a. Amplify the full-length coding sequence of the FNR gene from cDNA using PCR with primers containing appropriate restriction sites. b. Clone the PCR product into a pET expression vector containing an N-terminal 6x-His tag. c. Transform the ligation product into competent E. coli DH5α cells for plasmid propagation. d. Isolate the plasmid and confirm the insert sequence by DNA sequencing.

2. Protein Expression: a. Transform the confirmed expression plasmid into an E. coli expression strain such as BL21(DE3).[8] b. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 28°C. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Protein Purification: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing 1 mg/mL lysozyme and protease inhibitors. b. Sonicate the cell suspension on ice to lyse the cells. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. f. Elute the His-tagged FNR with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). g. Collect fractions and analyze by SDS-PAGE to assess purity. h. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol). i. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: In Vitro Enzymatic Assay of Flavanone 4-Reductase (FNR)

This protocol determines the kinetic parameters of FNR by monitoring the consumption of NADPH spectrophotometrically.

1. Reaction Mixture Preparation: a. Prepare a stock solution of the substrate naringenin (e.g., 10 mM in DMSO). b. Prepare a stock solution of NADPH (e.g., 20 mM in water). c. Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

2. Enzymatic Assay: a. In a 96-well UV-transparent plate or a quartz cuvette, prepare the reaction mixture containing:

  • Reaction buffer
  • NADPH (final concentration of 200 µM)
  • Varying concentrations of naringenin (e.g., 0-500 µM) b. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes. c. Initiate the reaction by adding a known amount of purified FNR enzyme (e.g., 1-5 µg). d. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.[9] e. Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

3. Data Analysis: a. Plot the initial velocities against the corresponding substrate concentrations. b. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Protocol 3: HPLC Analysis of this compound

This protocol describes the separation and quantification of naringenin and its product this compound using reverse-phase HPLC.

1. Sample Preparation: a. For in vitro enzyme assays, stop the reaction by adding an equal volume of methanol or by acidification. Centrifuge to pellet the precipitated protein. b. For plant extracts, homogenize the plant tissue in a suitable solvent (e.g., 80% methanol), centrifuge to remove debris, and filter the supernatant.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). c. Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. d. Flow Rate: 1.0 mL/min. e. Detection: Diode array detector (DAD) monitoring at 280 nm for naringenin and this compound. f. Injection Volume: 10-20 µL.

3. Quantification: a. Prepare standard curves for naringenin and, if available, this compound of known concentrations. b. Integrate the peak areas of the analytes in the sample chromatograms. c. Calculate the concentration of naringenin and this compound in the samples based on the standard curves.

Protocol 4: Synthesis and Characterization of 3-Deoxyanthocyanidins from this compound

This protocol describes the acid-catalyzed conversion of this compound to apigeninidin.

1. Synthesis: a. Dissolve the this compound-containing sample (e.g., the product of an FNR enzymatic reaction) in a solution of butanol:HCl (95:5, v/v). b. Heat the mixture at 95°C for 1 hour.[4] This will dehydrate the flavan-4-ol to the corresponding flavylium ion (3-deoxyanthocyanidin).

2. Characterization: a. After cooling, centrifuge the sample to remove any precipitate. b. Analyze the supernatant by UV-Vis spectrophotometry. Apigeninidin exhibits a characteristic absorbance maximum around 470-480 nm in acidic solution. c. Further structural confirmation can be obtained by HPLC-MS analysis.

Protocol 5: Characterization of Phlobaphenes

This protocol describes the basic characterization of phlobaphenes, the polymeric products derived from this compound.

1. Extraction: a. Phlobaphenes are typically insoluble in neutral or acidic water but can be extracted with dilute alkali or organic solvents like acetone or ethanol. b. For plant tissues rich in phlobaphenes (e.g., maize pericarp), extract with 70% acetone.

2. Spectroscopic Characterization: a. After removing the solvent, the phlobaphene extract can be analyzed by UV-Vis spectrophotometry. Phlobaphenes generally show broad absorbance in the visible region, contributing to their reddish-brown color. b. Further structural information can be obtained using Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, although the polymeric and often heterogeneous nature of phlobaphenes can make detailed structural elucidation challenging.

Visualizations

flavonoid_biosynthesis_pathway Phenylalanine Phenylalanine PAL_4CL PAL, C4H, 4CL Phenylalanine->PAL_4CL Coumaroyl_CoA Coumaroyl_CoA CHS CHS Coumaroyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H F3primeH F3'H Naringenin->F3primeH FNR FNR Naringenin->FNR Eriodictyol Eriodictyol Eriodictyol->F3H Eriodictyol->FNR Dihydrokaempferol Dihydrokaempferol (DHK) DFR DFR Dihydrokaempferol->DFR FLS FLS Dihydrokaempferol->FLS Dihydroquercetin Dihydroquercetin (DHQ) Dihydroquercetin->DFR Dihydroquercetin->FLS This compound This compound Phlobaphenes Phlobaphenes This compound->Phlobaphenes _3_Deoxyanthocyanidins 3-Deoxyanthocyanidins This compound->_3_Deoxyanthocyanidins Luteoforol Luteoforol Luteoforol->Phlobaphenes Luteoforol->_3_Deoxyanthocyanidins Leucoanthocyanidins Leucoanthocyanidins ANS ANS Leucoanthocyanidins->ANS LAR_ANR LAR/ANR Leucoanthocyanidins->LAR_ANR Flavonols Flavonols Anthocyanins Anthocyanins Proanthocyanidins Proanthocyanidins PAL_4CL->Coumaroyl_CoA CHS->Naringenin_Chalcone CHI->Naringenin F3H->Dihydrokaempferol F3H->Dihydroquercetin F3primeH->Eriodictyol FNR->this compound FNR->Luteoforol DFR->Leucoanthocyanidins DFR->Leucoanthocyanidins FLS->Flavonols FLS->Flavonols ANS->Anthocyanins LAR_ANR->Proanthocyanidins

Figure 1: Simplified flavonoid biosynthesis pathway highlighting the central role of this compound.

fnr_reaction Naringenin Naringenin FNR Flavanone 4-reductase (FNR) Naringenin->FNR NADPH NADPH + H+ NADPH->FNR This compound This compound FNR->this compound NADP NADP+ FNR->NADP

Figure 2: Enzymatic conversion of naringenin to this compound by Flavanone 4-reductase (FNR).

experimental_workflow cluster_protein Protein Production cluster_assay Enzymatic Analysis cluster_downstream Downstream Product Analysis Cloning Gene Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification IMAC Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay (NADPH Consumption) Purification->Enzyme_Assay HPLC HPLC Analysis of Substrate and Product Enzyme_Assay->HPLC Kinetics Kinetic Parameter Determination HPLC->Kinetics Synthesis_3DOA Synthesis of 3-Deoxyanthocyanidins HPLC->Synthesis_3DOA Characterization Spectroscopic Characterization Synthesis_3DOA->Characterization

Figure 3: Experimental workflow for studying this compound biosynthesis and its downstream products.

References

In Vitro Assays to Determine the Biological Activity of Apiforol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Apiforol, a flavonoid compound, has garnered interest for its potential therapeutic properties. As with other flavonoids, its biological activities are multifaceted, spanning antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. These activities are largely attributed to its ability to modulate various cellular signaling pathways. This document provides detailed application notes and protocols for a range of in vitro assays to quantitatively assess the biological activity of this compound. For the purpose of these protocols, Apigenin, a closely related and extensively studied flavonoid, is used as a reference compound to provide exemplary data and context. These methodologies are broadly applicable to the study of this compound and other similar flavonoid compounds.

I. Antioxidant Activity Assays

Antioxidant assays are fundamental in characterizing a flavonoid's potential to mitigate oxidative stress, a key factor in numerous pathological conditions.

Data Presentation: Antioxidant Activity of Apigenin (Reference Compound)
AssayMethod PrincipleEndpointIC50 / Activity Value (Apigenin)
DPPH Radical Scavenging Electron/hydrogen donation to the stable DPPH radical, measured by a decrease in absorbance.IC505.7 - 20 µg/mL
ABTS Radical Scavenging Electron/hydrogen donation to the ABTS radical cation, measured by a decrease in absorbance.IC50~344 µg/mL
Ferric Reducing Antioxidant Power (FRAP) Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, measured by an increase in absorbance.FRAP ValueConcentration-dependent increase
Cellular Antioxidant Activity (CAA) using DCFH-DA Inhibition of the oxidation of non-fluorescent DCFH-DA to fluorescent DCF within cells, indicating intracellular ROS scavenging.EC50Varies by cell type and oxidative stressor
Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • This compound (or test compound)

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution of the test compound or control.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.

  • Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃) solution

    • This compound (or test compound)

    • Ferrous sulfate (FeSO₄) for standard curve

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare serial dilutions of this compound and FeSO₄ standards.

    • Add 20 µL of the sample or standard to a 96-well plate.

    • Add 150 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-10 minutes.

    • Measure the absorbance at 593 nm.

    • Create a standard curve using the FeSO₄ dilutions.

    • Calculate the FRAP value of the samples from the standard curve and express the results as µM Fe(II) equivalents.

II. Anti-inflammatory Activity Assays

These assays evaluate the potential of this compound to modulate inflammatory responses, for instance by inhibiting the production of inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of Apigenin (Reference Compound)
AssayMethod PrincipleCell LineEndpointIC50 / Activity Value (Apigenin)
Nitric Oxide (NO) Production Measurement of nitrite (a stable product of NO) in culture medium using the Griess reagent.RAW 264.7 macrophagesIC50 for NO inhibition~15-30 µM
COX-2 Inhibition Measurement of the inhibition of cyclooxygenase-2 (COX-2) enzyme activity or expression.RAW 264.7 macrophagesIC50 for COX-2 inhibition<15 µM
Cytokine Production (e.g., TNF-α, IL-6) Quantification of pro-inflammatory cytokines in cell culture supernatants by ELISA.Various (e.g., macrophages, epithelial cells)Inhibition of cytokine secretionConcentration-dependent reduction
Experimental Protocols

1. Nitric Oxide (NO) Inhibition Assay in Macrophages

  • Principle: This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

    • Lipopolysaccharide (LPS)

    • This compound (or test compound)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO₂) for standard curve

    • 96-well cell culture plate

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition.

III. Anti-cancer Activity Assays

These assays are crucial for determining the potential of this compound to inhibit cancer cell growth, induce cell cycle arrest, and promote apoptosis.

Data Presentation: Anti-cancer Activity of Apigenin (Reference Compound)
AssayMethod PrincipleCell Line(s)EndpointIC50 / Activity Value (Apigenin)
Cell Viability (MTT Assay) Reduction of yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells.Various cancer cell lines (e.g., A375 melanoma, MDA-MB-453 breast cancer)IC5030-60 µM (varies significantly by cell line)
Cell Cycle Analysis Staining of cellular DNA with propidium iodide (PI) and analysis of DNA content by flow cytometry to determine cell cycle phase distribution.Various cancer cell linesCell cycle arrest (e.g., G2/M phase)Concentration-dependent
Apoptosis (Annexin V/PI Staining) Detection of phosphatidylserine externalization (early apoptosis) with Annexin V and membrane integrity loss (late apoptosis/necrosis) with PI by flow cytometry.Various cancer cell linesPercentage of apoptotic cellsConcentration-dependent increase
Caspase-3 Activity Colorimetric detection of a chromophore released upon cleavage of a caspase-3 specific substrate.Various cancer cell linesIncrease in caspase-3 activityConcentration-dependent
Experimental Protocols

1. MTT Cell Viability Assay

  • Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • Cancer cell line of interest

    • Appropriate cell culture medium with 10% FBS

    • This compound (or test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • 96-well cell culture plate

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

  • Principle: Propidium iodide (PI) stoichiometrically binds to DNA. By staining fixed and permeabilized cells with PI, the DNA content can be measured by flow cytometry, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Materials:

    • Cancer cell line of interest

    • This compound (or test compound)

    • PBS (Phosphate-Buffered Saline)

    • Ice-cold 70% ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound at desired concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.

    • Wash the fixed cells with PBS and centrifuge.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in each phase.

3. Apoptosis Assay by Annexin V/PI Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells. Propidium iodide (PI) is a DNA-binding dye that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Materials:

    • Cancer cell line of interest

    • This compound (or test compound)

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for a specified time to induce apoptosis.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]

IV. Neuroprotective Activity Assays

These assays assess the ability of this compound to protect neuronal cells from damage induced by neurotoxins or oxidative stress.

Data Presentation: Neuroprotective Activity of Apigenin (Reference Compound)
AssayMethod PrincipleCell LineNeurotoxin/StressorEndpointResult (Apigenin)
Neuronal Cell Viability MTT assay to measure cell viability after exposure to a neurotoxin.SH-SY5Y neuroblastomaH₂O₂ or Amyloid-β (Aβ)Increased cell viabilityConcentration-dependent protection
Acetylcholinesterase (AChE) Inhibition Colorimetric assay (Ellman's method) to measure the inhibition of AChE enzyme activity.N/A (Enzyme-based)N/AIC50Varies by study
Intracellular ROS Scavenging DCFH-DA assay to measure the reduction of intracellular reactive oxygen species (ROS).SH-SY5Y neuroblastomaH₂O₂Reduction in ROSConcentration-dependent reduction
Experimental Protocols

1. Neuroprotection against H₂O₂-induced Toxicity in SH-SY5Y Cells

  • Principle: This assay evaluates the ability of a compound to protect neuronal cells (SH-SY5Y) from cell death induced by an oxidative stressor, hydrogen peroxide (H₂O₂). Cell viability is assessed using the MTT assay.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • Cell culture medium (e.g., DMEM/F12)

    • This compound (or test compound)

    • Hydrogen peroxide (H₂O₂)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plate

    • Microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate or adhere as required.

    • Pre-treat the cells with various concentrations of this compound for 3 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 300 µM) to the wells (except for the untreated control) and incubate for 24 hours.

    • Perform the MTT assay as described previously (Section III, Protocol 1) to determine cell viability.

    • Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.[2]

V. Visualization of Signaling Pathways and Workflows

The biological activities of flavonoids like this compound are often mediated through their interaction with key cellular signaling pathways.

Signaling Pathway Diagrams (DOT Language)

a cluster_0 PI3K/Akt Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates P_Apoptosis Apoptosis Akt->P_Apoptosis inhibits P_Proliferation Cell Proliferation mTOR->P_Proliferation promotes This compound This compound This compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by this compound, leading to reduced proliferation and induced apoptosis.

b cluster_1 NF-κB Signaling Pathway cluster_2 LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) This compound This compound This compound->IKK inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription

Caption: this compound inhibits NF-κB signaling by preventing IKK activation, reducing inflammatory gene expression.

Experimental Workflow Diagram (DOT Language)

c MTT Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound on cancer cells using the MTT assay.

References

Application Notes and Protocols for the Enzymatic Synthesis of Apiforol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiforol (a flavan-4-ol) is a flavonoid with potential applications in pharmaceuticals and nutraceuticals. Traditional chemical synthesis of such chiral compounds can be complex and environmentally challenging. Enzymatic synthesis offers a highly specific, efficient, and sustainable alternative. This document provides detailed protocols for the enzymatic synthesis of this compound from the precursor naringenin, utilizing a recombinant Dihydroflavonol 4-reductase (DFR) enzyme that exhibits Flavanone 4-reductase (FNR) activity.[1][2] The protocols cover the entire workflow from the biosynthesis of the precursor naringenin to the enzymatic conversion to this compound and subsequent analysis.

Biosynthetic Pathway Overview

The enzymatic synthesis of this compound is a two-stage process. The first stage involves the biosynthesis of the flavanone naringenin from L-phenylalanine. The second stage is the specific reduction of naringenin to this compound.

Stage 1: Biosynthesis of Naringenin

The pathway to naringenin is a well-established branch of the phenylpropanoid pathway, involving a series of enzymatic conversions.[3]

Stage 2: Enzymatic Conversion of Naringenin to this compound

The key step in this compound synthesis is the NADPH-dependent reduction of the C4-carbonyl group of naringenin. This reaction is catalyzed by a Dihydroflavonol 4-reductase (DFR) enzyme that also possesses Flavanone 4-reductase (FNR) activity.[1][2] Several plant DFRs, for instance from Sorghum bicolor and Lotus japonicus, have been shown to catalyze this reaction.[1][2]

Apiforol_Synthesis_Pathway cluster_naringenin Stage 1: Naringenin Biosynthesis cluster_this compound Stage 2: this compound Synthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI This compound This compound Naringenin->this compound DFR/FNR NADPH NADPH NADP+ NADP+ NADPH->NADP+ Cofactor Recycling

Figure 1: Enzymatic synthesis pathway of this compound.

Data Presentation

The following tables summarize key parameters for the enzymatic synthesis of this compound. Note that specific values can vary depending on the exact DFR enzyme used and reaction conditions.

Table 1: Key Enzymes in this compound Synthesis

Enzyme NameAbbreviationEC NumberFunction
Phenylalanine ammonia-lyasePAL4.3.1.24Converts L-phenylalanine to cinnamic acid
Cinnamate-4-hydroxylaseC4H1.14.14.91Converts cinnamic acid to p-coumaric acid
4-Coumarate-CoA ligase4CL6.2.1.12Converts p-coumaric acid to p-coumaroyl-CoA
Chalcone synthaseCHS2.3.1.74Synthesizes naringenin chalcone
Chalcone isomeraseCHI5.5.1.6Converts naringenin chalcone to naringenin
Dihydroflavonol 4-reductaseDFR/FNR1.1.1.219Reduces naringenin to this compound

Table 2: Typical Reaction Conditions and Kinetic Parameters for DFR/FNR

ParameterValueReference
Enzyme SourceRecombinant Lotus japonicus DFRs[2]
SubstrateNaringenin[1][2]
CofactorNADPH[1][4]
pH6.0 - 7.5[2]
Temperature25 - 37 °C
BufferPotassium phosphate[2]
Km for NaringeninVaries with enzyme source[1]
VmaxVaries with enzyme source[1]

Experimental Protocols

Protocol 1: Recombinant DFR Expression and Purification

This protocol describes the expression of a His-tagged DFR enzyme in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

DFR_Purification_Workflow start Transformation of E. coli with DFR-pET vector culture Inoculate and grow E. coli culture start->culture induction Induce protein expression with IPTG culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell lysis (e.g., sonication) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification imac IMAC Purification (Ni-NTA column) clarification->imac wash Wash column with wash buffer imac->wash elution Elute His-tagged DFR with elution buffer wash->elution analysis Analyze purity (SDS-PAGE) and quantify elution->analysis

Figure 2: Workflow for recombinant DFR expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged DFR gene (e.g., pET series)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

Procedure:

  • Transformation: Transform the DFR expression plasmid into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.[5]

  • Starter Culture: Inoculate 10 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate overnight at the lower temperature with shaking.[6]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged DFR.

  • Purification:

    • Equilibrate the Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the DFR protein with 5 column volumes of elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the in vitro enzymatic reaction to convert naringenin to this compound.[2]

Materials:

  • Purified recombinant DFR enzyme

  • Naringenin stock solution (in DMSO or methanol)

  • NADPH stock solution (in buffer)

  • Reaction buffer (0.1 M potassium phosphate, pH 7.0)

  • Ethyl acetate

  • HCl

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 500 µL:

    • 0.1 M potassium phosphate buffer (pH 7.0)

    • 1-2 mM NADPH

    • 100-200 µM Naringenin

    • 10-20 µg of purified DFR enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Transfer the upper ethyl acetate layer containing the product to a new tube.

    • Repeat the extraction twice more and pool the ethyl acetate fractions.

  • Acid Conversion for Analysis:

    • Evaporate the ethyl acetate under a stream of nitrogen.

    • Resuspend the residue in a small volume of butanol/HCl (95:5, v/v).

    • Heat at 95°C for 10 minutes to convert the colorless this compound (a flavan-4-ol) to the colored apigeninidin.[2]

  • Sample Preparation for HPLC: Evaporate the solvent and redissolve the sample in methanol for HPLC analysis.

Protocol 3: HPLC Analysis of this compound (as Apigeninidin)

This protocol describes the analysis of the reaction product by reverse-phase HPLC.

Materials:

  • HPLC system with a C18 column and UV-Vis or DAD detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Methanol (for sample dissolution)

  • Naringenin standard

  • (Optional) Apigeninidin standard

Procedure:

  • Column: Use a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase Gradient: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B (linear gradient)

    • 25-30 min: 30-70% B (linear gradient)

    • 30-35 min: Hold at 70% B

    • 35-40 min: 70-10% B (linear gradient)

    • 40-45 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 290 nm for naringenin and approximately 480-500 nm for apigeninidin.[7]

  • Analysis:

    • Inject the prepared sample from Protocol 2.

    • Inject a naringenin standard to identify the substrate peak.

    • Identify the apigeninidin peak based on its retention time and characteristic visible absorbance.

    • Quantify the substrate consumed and product formed by integrating the respective peak areas and comparing them to a standard curve.

Conclusion

These protocols provide a comprehensive framework for the enzymatic synthesis of this compound. The use of recombinant DFR enzymes offers a powerful tool for producing this and other valuable flavonoids. Optimization of enzyme source, reaction conditions, and purification strategies will be crucial for developing a scalable and efficient biocatalytic process for drug development and other applications.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Apiforol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiforol, also known as leucoapigeninidin, is a flavan-4-ol, a class of flavonoids with potential biological activities. As a secondary metabolite in various plants, the accurate identification and quantification of this compound and its derivatives are crucial for phytochemical studies, natural product drug discovery, and quality control of herbal medicines. This document provides detailed application notes and protocols for the analysis of this compound and its derivatives using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

I. Quantitative Mass Spectrometry Data

Due to the limited availability of specific mass spectral data for this compound, the following table is a representative summary based on the well-documented fragmentation of structurally similar flavan-3-ols, such as catechin and epicatechin. The fragmentation of this compound is expected to follow similar pathways. The precursor ion for this compound (C₁₅H₁₄O₅) in positive ionization mode would be [M+H]⁺ at m/z 275.

Table 1: Representative Quantitative MS/MS Data for this compound

CompoundPrecursor Ion (m/z)Product Ions (m/z)Putative Fragmentation Pathway
This compound275.08257.07[M+H-H₂O]⁺
229.08[M+H-H₂O-CO]⁺
165.05Retro-Diels-Alder (RDA) fission
153.02Heterocyclic Ring Fission (HRF)
137.02Quinone Methide (QM) fission
123.04Further fragmentation of RDA product
109.03Further fragmentation of HRF product

II. Experimental Protocols

A. Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound and its derivatives from dried plant material.[1][2][3]

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

Protocol:

  • Weigh 1-2 grams of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the remaining plant pellet to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent from the combined supernatant under reduced pressure or a stream of nitrogen until dryness.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general method for the separation and detection of this compound and its derivatives.[4][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan

III. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Dried Plant Material sp2 Extraction with 80% Methanol sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection sp3->sp4 sp5 Solvent Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 sp7 Filtration sp6->sp7 lc HPLC/UHPLC Separation sp7->lc ms Mass Spectrometry Detection (ESI+) lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms da1 Peak Integration msms->da1 da3 Structural Elucidation msms->da3 da2 Quantification da1->da2

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways cluster_secondary_fragments Secondary Fragments precursor [this compound+H]⁺ m/z 275 rda Retro-Diels-Alder (RDA) m/z 165 precursor->rda - C₇H₈O₂ hrf Heterocyclic Ring Fission (HRF) m/z 153 precursor->hrf - C₈H₈O₂ qm Quinone Methide (QM) m/z 137 precursor->qm - C₉H₈O₂ rda_frag m/z 123 rda->rda_frag - CO hrf_frag m/z 109 hrf->hrf_frag - CO

Caption: Putative fragmentation pathway of this compound.

IV. Signaling Pathways and Logical Relationships

While the direct signaling pathways of this compound are not extensively characterized, flavonoids, in general, are known to modulate various cellular signaling cascades. Key pathways potentially influenced by this compound and its derivatives include:

  • Antioxidant Defense Pathways: Flavonoids can scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes through pathways like the Nrf2-ARE pathway.

  • Anti-inflammatory Pathways: They can inhibit pro-inflammatory enzymes (e.g., COX, LOX) and modulate signaling pathways such as NF-κB and MAPK.

  • Cell Proliferation and Apoptosis Pathways: Some flavonoids have been shown to influence cell cycle regulation and induce apoptosis in cancer cells through modulation of pathways involving p53, caspases, and Bcl-2 family proteins.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

signaling_pathways cluster_cellular_effects Potential Cellular Effects cluster_pathways Modulated Signaling Pathways This compound This compound antioxidant Antioxidant Activity This compound->antioxidant anti_inflammatory Anti-inflammatory Response This compound->anti_inflammatory apoptosis Induction of Apoptosis This compound->apoptosis nrf2 Nrf2-ARE Pathway antioxidant->nrf2 nfkb NF-κB Pathway anti_inflammatory->nfkb mapk MAPK Pathway anti_inflammatory->mapk caspase Caspase Activation apoptosis->caspase

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Purification of Apiforol from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Apiforol, a flavonoid with potential therapeutic applications, from crude plant extracts. The methodologies described herein are based on established chromatographic techniques and are intended to guide researchers in obtaining high-purity this compound for further studies.

Introduction to this compound and its Potential Sources

This compound is a flavonoid belonging to the flavan-3-ol class of compounds. Flavonoids are a diverse group of polyphenolic secondary metabolites in plants with various reported biological activities. While specific research on this compound is emerging, related flavonoids have demonstrated antioxidant, anti-inflammatory, and anticancer properties, making this compound a compound of interest for drug development.

Potential plant sources for the extraction of this compound include, but are not limited to:

  • Cotinus coggygria (Smoke Tree)

  • Rhus typhina (Staghorn Sumac)

This document will focus on purification techniques applicable to extracts from these and other potential plant sources.

General Purification Workflow

The purification of this compound from crude plant extracts is typically a multi-step process designed to remove pigments, lipids, sugars, and other interfering compounds, thereby enriching and isolating the target molecule. A general workflow is presented below.

Purification_Workflow A Crude Plant Extract B Solvent Extraction & Partitioning A->B Removal of non-polar compounds C Column Chromatography (Initial Purification) B->C Fractionation based on polarity D Column Chromatography (Intermediate Purification) C->D Further separation of flavonoid fractions E Preparative HPLC (Final Polishing) D->E High-resolution separation F Pure this compound E->F >95% Purity

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Initial Extraction and Solvent Partitioning

This protocol describes the initial extraction of flavonoids from the plant material and a liquid-liquid partitioning step to remove non-polar impurities.

Materials:

  • Dried and powdered plant material (e.g., Cotinus coggygria heartwood)

  • 70% Ethanol (v/v)

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extraction: Macerate 100 g of the dried, powdered plant material in 1 L of 70% ethanol at room temperature for 24 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

  • Partitioning: Dissolve the crude extract in 500 mL of deionized water.

  • Transfer the aqueous solution to a separatory funnel and extract three times with 500 mL of hexane to remove non-polar compounds like chlorophyll and lipids. Discard the hexane layers.

  • Subsequently, extract the aqueous layer three times with 500 mL of ethyl acetate. The ethyl acetate fraction will contain the flavonoids, including this compound.

  • Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator to yield the flavonoid-rich extract.

Protocol 2: Column Chromatography on Macroporous Resin

This step is designed to enrich the flavonoid content and remove more polar impurities like sugars.

Materials:

  • Flavonoid-rich extract from Protocol 1

  • Macroporous adsorption resin (e.g., D101)

  • Deionized water

  • Ethanol (various concentrations)

  • Glass column

  • Fraction collector

Procedure:

  • Resin Preparation: Pre-treat the macroporous resin by washing it sequentially with ethanol and then deionized water to remove any impurities. Pack the resin into a glass column.

  • Sample Loading: Dissolve the flavonoid-rich extract in a small volume of the initial mobile phase (deionized water) and load it onto the column.

  • Washing: Wash the column with 2-3 bed volumes of deionized water to elute highly polar compounds.

  • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol).

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Analyze the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling: Combine the fractions containing the highest concentration of this compound and concentrate them to dryness.

Protocol 3: Column Chromatography on Polyamide

Polyamide chromatography is effective for separating flavonoids based on the number and position of hydroxyl groups.

Materials:

  • This compound-enriched fraction from Protocol 2

  • Polyamide resin

  • Ethanol

  • Methanol

  • Glass column

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of polyamide resin in the initial mobile phase (e.g., 20% ethanol) and pack it into a glass column.

  • Sample Loading: Dissolve the enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing methanol concentration in ethanol (e.g., 0% to 50% methanol in ethanol).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC or HPLC.

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate them.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final polishing step to obtain high-purity this compound.

Materials:

  • Partially purified this compound fraction from Protocol 3

  • Preparative HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from remaining impurities. A typical starting gradient could be 10-90% acetonitrile in water (with 0.1% formic acid) over 30 minutes.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound from 100 g of dried Cotinus coggygria heartwood. Please note that these values are illustrative and actual results may vary depending on the plant material and experimental conditions.

Purification StepTotal Weight (g)This compound Content (%)Purity (%)Yield (%)
Crude 70% Ethanol Extract15.01.0~5100
Flavonoid-rich Ethyl Acetate Fraction5.02.5~1583
Macroporous Resin Eluate (60% EtOH)1.57.0~4570
Polyamide Column Chromatography Fraction0.518.0~7560
Preparative HPLC Purified this compound0.08>95>9553

Potential Signaling Pathway Modulation by this compound

While specific signaling pathways modulated by this compound are still under investigation, flavonoids with similar structures have been shown to interact with key cellular signaling cascades implicated in inflammation and cancer. Based on this, this compound may potentially modulate pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. Further research is required to elucidate the specific molecular targets of this compound.

Below is a hypothetical representation of how a flavonoid like this compound might interact with the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K inhibits? This compound->Akt inhibits? This compound->mTOR inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The protocols provided are general and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.

Troubleshooting & Optimization

Technical Support Center: Apiforol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Apiforol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the reduction of its corresponding flavanone, naringenin. This transformation specifically targets the ketone group at the C4 position of the flavanone backbone. The use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is a widely recognized and effective method for this reduction.

Q2: I am observing very low yields of this compound. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors. Common issues include incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions. Key areas to investigate are the purity of your naringenin starting material, the freshness and molar ratio of the sodium borohydride, reaction temperature, and reaction time. Over-reduction or side reactions can also contribute to lower yields.

Q3: What are the typical byproducts in the synthesis of this compound from naringenin?

A3: The primary byproduct is often unreacted naringenin. Other potential side products can arise from the degradation of the flavonoid structure under the reaction conditions. Depending on the reducing agent and conditions, over-reduction of other functional groups is a possibility, though less common with the mild reducing agent sodium borohydride.

Q4: How can I effectively purify the synthesized this compound?

A4: Purification of this compound can be achieved through column chromatography using silica gel. A solvent system with a gradient of increasing polarity, such as a mixture of ethyl acetate and hexane, is typically effective. The polarity of the eluent should be carefully optimized to achieve good separation from any unreacted naringenin and other impurities. Recrystallization from a suitable solvent system can also be employed for further purification.

Q5: What is the expected stereochemistry of the final this compound product?

A5: The reduction of the C4 ketone in naringenin introduces a new chiral center at the C4 position. The use of a non-chiral reducing agent like sodium borohydride will typically result in a racemic mixture of the (4R) and (4S) diastereomers of this compound. Stereoselective synthesis would require the use of a chiral reducing agent or a chiral catalyst.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient reducing agent.Use fresh, high-purity sodium borohydride. Ensure the molar ratio of NaBH₄ to naringenin is adequate, typically ranging from 1.5 to 3 equivalents.
Low reaction temperature.While the reaction is often initiated at 0°C to control the initial exothermic reaction, allowing it to proceed at room temperature can improve the reaction rate.
Poor quality of starting material.Ensure the naringenin used is of high purity. Impurities can interfere with the reaction.
Multiple Spots on TLC, Indicating Byproducts Over-reduction or side reactions.Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further reactions.
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected. Maintain the recommended temperature range.
Difficulty in Purifying the Product Poor separation on silica gel chromatography.Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation.
Product is unstable on silica gel.If the product is sensitive to the acidity of silica gel, consider using neutral or basic alumina for chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Naringenin

This protocol outlines the synthesis of this compound by the reduction of naringenin using sodium borohydride.

Materials:

  • Naringenin

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolution of Naringenin: In a round-bottom flask, dissolve naringenin (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Stir the solution until the naringenin is completely dissolved.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Add sodium borohydride (1.5 - 3 equivalents) portion-wise over 15-20 minutes. The addition should be slow to control the exothermic reaction and any gas evolution.

  • Reaction Monitoring: After the addition of NaBH₄, allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by TLC until the starting material (naringenin) is no longer visible.

  • Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0°C.

  • Workup: Remove the methanol under reduced pressure. To the aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Expected Yield:

The yield of this compound can vary depending on the reaction scale and optimization of conditions. A yield of around 70-80% can be expected under optimized conditions.

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Naringenin Naringenin Dissolution Dissolve Naringenin in Methanol Naringenin->Dissolution Methanol Anhydrous Methanol Methanol->Dissolution Cooling Cool to 0°C Dissolution->Cooling Reduction Add NaBH₄ Cooling->Reduction Stirring Stir and Monitor by TLC Reduction->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry and Concentrate Wash->Dry Purification Column Chromatography Dry->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Cause1 Inactive/Insufficient Reducing Agent Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Poor Starting Material Purity Start->Cause3 Cause4 Side Reactions/ Degradation Start->Cause4 Solution1 Use Fresh NaBH₄ Increase Equivalents Cause1->Solution1 Solution2 Allow Reaction to Warm to Room Temp. Cause2->Solution2 Solution3 Verify Naringenin Purity Cause3->Solution3 Solution4 Monitor by TLC Inert Atmosphere Cause4->Solution4

Caption: Troubleshooting logic for low this compound yield.

Technical Support Center: Apiforol Extraction from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Apiforol from complex plant matrices. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant sources is it commonly found?

This compound, also known as leucoapigeninidin, is a flavan-4-ol, a type of flavonoid.[1][2] It serves as a crucial metabolic intermediate in the biosynthesis of 3-deoxyflavonoids in plants.[3] this compound is notably found in plants such as Sorghum bicolor and Zea mays.[2]

Q2: I am getting a very low yield of this compound in my extract. What are the potential causes and how can I improve it?

Low yields of this compound can stem from several factors. Inefficient extraction techniques and suboptimal extraction parameters are common culprits. The choice of solvent, temperature, and extraction time significantly impacts the yield. For instance, using an inappropriate solvent that does not match the polarity of this compound can lead to poor extraction.[4][5] Additionally, degradation of this compound due to high temperatures or prolonged extraction times can also result in lower yields.[4] To enhance the yield, it is advisable to optimize the extraction conditions by testing a range of solvents and systematically varying the temperature and duration of the extraction.[4]

Q3: My this compound extract appears to be degrading quickly. What are the best practices for storage to ensure its stability?

The stability of flavonoids like this compound is influenced by factors such as temperature, light, and oxygen exposure.[6][7][8] For long-term storage, it is recommended to store the extract at low temperatures, such as in a refrigerator at 4°C or a freezer at -20°C or lower.[6][7] To prevent photodegradation, extracts should be kept in amber-colored vials or containers that are protected from light.[6][7] Storing the extract under an inert atmosphere, for example by flushing the container with nitrogen, can also minimize oxidative degradation.[6]

Q4: I am observing co-extraction of interfering compounds with this compound. How can I improve the selectivity of my extraction?

The co-extraction of other compounds is a common challenge when working with complex plant matrices. To enhance selectivity, a multi-step extraction strategy can be employed. This may involve an initial extraction with a non-polar solvent to remove lipids and other non-polar compounds before proceeding with the extraction of this compound using a more polar solvent.[9] Another approach is to use solid-phase extraction (SPE) to clean up the crude extract and isolate the flavonoid fraction.

Q5: What are the most suitable analytical techniques for the quantification of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and reliable method for the quantification of flavonoids like this compound.[10][11] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Inappropriate solvent selection.Test a range of solvents with varying polarities, such as aqueous methanol or ethanol, to find the optimal one for this compound.[3][4]
Suboptimal extraction temperature.Optimize the temperature; while higher temperatures can increase solubility, they may also lead to degradation. A range of 40-60°C is often a good starting point.[15][16]
Insufficient extraction time.Systematically vary the extraction time to ensure complete extraction without causing degradation of the target compound.[15]
This compound Degradation High extraction temperature.Use lower temperatures for extraction or employ non-thermal extraction methods like ultrasound-assisted extraction.[16][17]
Exposure to light and oxygen.Conduct the extraction process in a dark environment or use amber-colored glassware. Store extracts under an inert gas.[6][7]
Co-extraction of Impurities Complex plant matrix.Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll before the main extraction.
Non-selective extraction method.Utilize a clean-up step with Solid Phase Extraction (SPE) to isolate the flavonoid fraction.
Poor Chromatographic Resolution Inappropriate HPLC column or mobile phase.Use a C18 column and optimize the mobile phase composition, often a gradient of acidified water and acetonitrile or methanol.[10][11]
Inaccurate Quantification Matrix effects in LC-MS/MS.Employ an internal standard for calibration to compensate for matrix effects.[18]
Lack of a certified reference standard.If a certified standard for this compound is unavailable, use a structurally similar flavonoid for semi-quantification and clearly state this in the methodology.

Experimental Protocols

Protocol 1: Extraction of this compound from Sorghum bicolor

This protocol is a general guideline and may require optimization based on the specific sorghum variety and the available equipment.

  • Sample Preparation : Grind the dried plant material (e.g., sorghum bran) into a fine powder (particle size <0.5 mm).

  • Extraction Solvent : Prepare an acidified methanol solution (e.g., 1% HCl in methanol or 70% acetone in water with 0.5% acetic acid).[2]

  • Extraction Process :

    • Add the extraction solvent to the powdered plant material at a solid-to-liquid ratio of 1:20 (g/mL).

    • Perform the extraction at a controlled temperature, for instance, 40°C, for a duration of approximately 130 minutes with continuous agitation.[1]

  • Filtration and Concentration :

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of this compound.

  • Storage : Store the final extract at -20°C in an amber vial.[6]

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a general framework for the quantitative analysis of this compound.

  • Instrumentation : An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase : A gradient elution using two solvents:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.[10]

    • Injection Volume : 10 µL.

    • Detection Wavelength : Monitor at a wavelength where this compound shows maximum absorbance (typically in the UV range for flavonoids).

  • Sample Preparation :

    • Dissolve the dried extract in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification :

    • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.

    • Calculate the concentration of this compound in the sample by correlating its peak area with the calibration curve.

Visualizations

experimental_workflow This compound Extraction and Quantification Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis plant_material Plant Material (e.g., Sorghum bicolor) grinding Grinding plant_material->grinding powder Fine Powder grinding->powder extraction Solvent Extraction (e.g., Acidified Methanol) powder->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Rotary Evaporation crude_extract->concentration spe Solid Phase Extraction (Optional) concentration->spe for higher purity final_extract Concentrated this compound Extract concentration->final_extract spe->final_extract hplc HPLC-DAD / LC-MS/MS Analysis final_extract->hplc quantification Quantification hplc->quantification

Caption: Workflow for this compound extraction and analysis.

troubleshooting_logic Troubleshooting Logic for Low this compound Yield start Low this compound Yield Detected check_extraction Review Extraction Protocol start->check_extraction solvent Is the solvent optimal? check_extraction->solvent temperature Is the temperature appropriate? solvent->temperature No optimize_solvent Test different solvents/polarities solvent->optimize_solvent Yes time Is the extraction time sufficient? temperature->time No optimize_temp Vary temperature (e.g., 40-60°C) temperature->optimize_temp Yes degradation Check for degradation? time->degradation No optimize_time Conduct a time-course experiment time->optimize_time Yes check_stability Analyze for degradation products degradation->check_stability Yes solution Improved this compound Yield degradation->solution No optimize_solvent->temperature optimize_temp->time optimize_time->degradation check_stability->solution

References

Technical Support Center: Optimization of HPLC Methods for Apiforol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Apiforol.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and related flavonoids.

1. Peak Shape Problems

Issue Possible Causes Solutions
Peak Tailing - Interaction with active silanols on the column. - Wrong mobile phase pH. - Column overload. - Presence of a column void.- Use a high-purity silica-based stationary phase. - Add a basic mobile phase additive like triethylamine (TEA), though this may not be necessary with high-purity columns. - Lower the mobile phase pH to suppress silanol ionization. - Reduce the amount of sample injected. - Replace the column if a void is present; avoid sudden pressure shocks.
Peak Fronting - Sample solvent stronger than the mobile phase. - Column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Decrease the injection volume or sample concentration.
Split Peaks - Clogged column inlet frit. - Column contamination. - Incompatibility between injection solvent and mobile phase.- Replace the column inlet frit. - Flush the column with a strong solvent or replace the guard column. - Ensure the sample is dissolved in the mobile phase.
Broad Peaks - Low column temperature. - High flow rate. - Large extra-column volume (long tubing).- Increase the column temperature. - Decrease the flow rate. - Use shorter, narrower internal diameter tubing between the column and detector.

2. Retention Time Variability

Issue Possible Causes Solutions
Drifting Retention Times - Poor column equilibration. - Inconsistent mobile phase composition. - Fluctuating column temperature.- Increase the column equilibration time, especially when changing mobile phases. - Prepare fresh mobile phase and ensure proper mixing if using a gradient. - Use a column oven to maintain a stable temperature.
Sudden Changes in Retention Time - Change in mobile phase composition. - Change in flow rate. - Air bubbles in the pump.- Prepare a new mobile phase. - Check the pump for leaks and reset the flow rate. - Degas the mobile phase and purge the pump.

3. Baseline Issues

Issue Possible Causes Solutions
Noisy Baseline - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Leaks.- Degas the mobile phase and purge the system. - Use HPLC-grade solvents and flush the detector cell. - Check for loose fittings and replace if necessary.
Drifting Baseline - Non-homogeneous mobile phase. - Column bleeding. - Contaminant buildup in the detector cell.- Ensure the mobile phase is thoroughly mixed and degassed. - Use a column within its recommended pH and temperature range. - Flush the detector cell with a strong solvent like methanol or isopropanol.
Ghost Peaks - Impurities in the mobile phase. - Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase. - Implement a column wash step between injections.

4. Pressure Problems

Issue Possible Causes Solutions
High Backpressure - Clogged in-line filter or column frit. - Precipitated buffer in the mobile phase. - High mobile phase viscosity.- Replace the in-line filter or column frit. - Ensure buffer solubility in the mobile phase and flush the system with a high-aqueous wash for precipitated salts. - Check mobile phase miscibility and consider using a less viscous solvent.
Low Backpressure - Leak in the system. - Worn pump seals.- Check and tighten all fittings. - Replace pump seals.
Pressure Fluctuations - Air bubbles in the pump. - Faulty check valves.- Degas the mobile phase and purge the pump. - Clean or replace the check valves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for this compound separation?

A1: A good starting point for developing a reversed-phase HPLC method for this compound is to use a C18 column with a gradient elution of water (acidified with a small amount of formic or acetic acid) and an organic solvent like acetonitrile or methanol.

Q2: What is the typical UV absorbance maximum (λmax) for this compound?

A2: As a flavan-4-ol, this compound is expected to have a primary absorbance maximum in the range of 275-285 nm. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength experimentally.

Q3: My this compound peak is tailing. What is the most likely cause and how can I fix it?

A3: Peak tailing for flavonoids like this compound is often due to interactions with residual silanol groups on the silica-based column packing. To address this, you can try lowering the pH of the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of the silanols. Using a high-purity, end-capped C18 column can also significantly reduce tailing.

Q4: I am seeing ghost peaks in my chromatogram. Where are they coming from?

A4: Ghost peaks can arise from impurities in your mobile phase, especially in gradient elution, or from carryover from a previous injection. Ensure you are using high-purity, HPLC-grade solvents and prepare your mobile phase fresh daily. Incorporating a wash step with a strong solvent at the end of your gradient program can help eliminate carryover.

Q5: How can I improve the resolution between this compound and other closely eluting compounds?

A5: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the gradient slope or the type of organic solvent (acetonitrile often provides different selectivity than methanol).

  • Change the column: A column with a different stationary phase (e.g., a phenyl-hexyl column) or a smaller particle size (for higher efficiency) may improve separation.

  • Adjust the temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the stability of this compound at elevated temperatures.

Experimental Protocols

Representative HPLC Method for this compound Separation

This protocol is a starting point for method development and may require optimization for your specific application.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA Detector at 280 nm
Injection Volume 10 µL

Visualization

HPLC_Troubleshooting_Workflow start Start HPLC Analysis problem Problem Observed? start->problem peak_shape Peak Shape Issue? problem->peak_shape Yes end Analysis Successful problem->end No retention_time Retention Time Issue? peak_shape->retention_time No peak_tailing Tailing: Adjust pH, check column peak_shape->peak_tailing Tailing peak_fronting Fronting: Check sample solvent peak_shape->peak_fronting Fronting peak_splitting Splitting: Check for clogs/contamination peak_shape->peak_splitting Splitting baseline Baseline Issue? retention_time->baseline No rt_drift Drift: Equilibrate column, check temp/mobile phase retention_time->rt_drift Drift rt_jump Sudden Change: Check flow rate/mobile phase retention_time->rt_jump Sudden Change pressure Pressure Issue? baseline->pressure No baseline_noise Noise: Degas mobile phase, check for leaks baseline->baseline_noise Noise baseline_drift Drift: Check mobile phase mixing baseline->baseline_drift Drift pressure_high High Pressure: Check for blockages pressure->pressure_high High pressure_low Low Pressure: Check for leaks pressure->pressure_low Low peak_tailing->problem peak_fronting->problem peak_splitting->problem rt_drift->problem rt_jump->problem baseline_noise->problem baseline_drift->problem pressure_high->problem pressure_low->problem

Caption: A flowchart illustrating a systematic approach to troubleshooting common HPLC issues.

Technical Support Center: Minimizing Degradation of Apiforol During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Apiforol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a flavan-4-ol, a class of flavonoids characterized by a hydroxyl group at the C-4 position of the C-ring.[1] Like many flavonoids, this compound is susceptible to degradation, which can impact its biological activity and lead to inconsistent experimental results. Understanding and controlling its stability is crucial for accurate research and development.

Q2: What are the main factors that can cause this compound degradation?

The primary factors that can lead to the degradation of flavonoids, including likely this compound, are:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or even visible light can induce photochemical degradation.

  • pH: this compound is expected to be more stable in acidic conditions and less stable in neutral to alkaline conditions.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can influence the stability of flavonoids.

Q3: What are the visual or analytical indicators of this compound degradation?

Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.

Troubleshooting Guides

Issue 1: I am observing a rapid loss of this compound in my stock solution.

  • Question: What solvent are you using and how are you storing the solution?

    • Answer: For optimal stability, this compound should be dissolved in an appropriate organic solvent like methanol or ethanol and stored at low temperatures, preferably -20°C or -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, use a slightly acidic buffer and store at 2-8°C for short-term use, protected from light.

  • Question: Is your solution protected from light?

    • Answer: Store this compound solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Question: Have you considered the pH of your solution?

    • Answer: Flavonoids are generally more stable in acidic environments. If using aqueous buffers, a pH below 7 is recommended. Alkaline conditions should be avoided as they can catalyze degradation.

Issue 2: I see multiple peaks in my HPLC chromatogram that are not this compound.

  • Question: At what temperature are you running your experiments?

    • Answer: High temperatures during sample preparation or analysis can cause on-column degradation. Keep samples cool and use a temperature-controlled autosampler if possible.

  • Question: Could your this compound be oxidizing?

    • Answer: To minimize oxidation, degas your solvents and consider blanketing your stock solution with an inert gas like nitrogen or argon. The addition of antioxidants, such as ascorbic acid, to aqueous solutions may also be beneficial, but potential interactions should be evaluated.

Data Presentation: Stability of Structurally Related Flavonoids

While specific quantitative data for this compound is limited, the following tables summarize stability data for other flavonoids under various conditions, which can provide general guidance.

Table 1: Effect of Temperature on Flavonoid Degradation

FlavonoidTemperature (°C)Storage TimeDegradation (%)Reference
Quercetin7024 hoursSignificant[2]
Rutin6030 minutesMinimal[3]
Flavan-3-ols37180 minutesModerate[4]
Flavan-3-ols62180 minutesSignificant[4]

Table 2: Effect of pH on Flavonoid Stability

FlavonoidpHConditionStabilityReference
Flavonol Glycosides4.5 - 7.4Aqueous BufferpH-dependent, more stable in acid[2]
Quercetin3 (Acidic)AqueousVery Stable[5][6]
Quercetin>7 (Alkaline)AqueousUnstable[5][6]
Flavan-4-ol>7 (Alkaline)AqueousAnionic form is stable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 70°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 70°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of this compound stock solution at 70°C in a light-protected container for 24 hours.

  • Photodegradation: Expose 1 mL of this compound stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by HPLC-UV or HPLC-MS to identify and quantify the remaining this compound and any degradation products.

Protocol 2: HPLC Method for Stability Assessment of this compound

This method can be used to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-21% B

    • 25-45 min: 21-50% B

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 280 nm and 355 nm) to detect both the parent compound and potential degradation products.

  • Injection Volume: 2 µL.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Triggers Ideal_Storage Ideal Storage Conditions - Low Temperature (-20°C or -80°C) - Protection from Light (Amber Vials) - Inert Atmosphere (N2 or Ar) - Anhydrous Organic Solvent or Acidic Buffer Apiforol_Stable Stable this compound Ideal_Storage->Apiforol_Stable Maintains Stability High_Temp High Temperature Apiforol_Degraded Degraded this compound (Loss of Activity) High_Temp->Apiforol_Degraded Light Light Exposure Light->Apiforol_Degraded Oxygen Oxygen Oxygen->Apiforol_Degraded Alkaline_pH Alkaline pH Alkaline_pH->Apiforol_Degraded

Caption: Logical relationship between storage conditions and this compound stability.

Start Start: this compound Sample Prepare_Solutions Prepare Stock and Working Solutions Start->Prepare_Solutions Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Solutions->Stress_Conditions Neutralize_Dilute Neutralize (if needed) and Dilute Samples Stress_Conditions->Neutralize_Dilute HPLC_Analysis HPLC-DAD/MS Analysis Neutralize_Dilute->HPLC_Analysis Data_Analysis Data Analysis: - Quantify this compound Peak - Identify Degradation Products HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for a forced degradation study of this compound.

This compound This compound (Flavan-4-ol) Oxidation Oxidation (O2, Light) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Polymerization Polymerization This compound->Polymerization Oxidized_Products Oxidized Products (e.g., Quinones) Oxidation->Oxidized_Products Ring_Opening C-Ring Opening Products (e.g., Phenolic Acids, Aldehydes) Hydrolysis->Ring_Opening Phlobaphenes Phlobaphenes (Red Pigments) Polymerization->Phlobaphenes

Caption: Postulated degradation pathways of this compound.

References

Enhancing the resolution of Apiforol peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Apiforol Analysis

Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals enhance the resolution and peak shape of this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound peak is showing significant tailing. What are the most likely causes?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing flavonoids like this compound.[1][2][3] The primary causes often involve secondary chemical interactions with the stationary phase or issues with the mobile phase.[2][3][4]

  • Secondary Silanol Interactions: this compound, a flavonoid, has multiple hydroxyl (-OH) groups. These can interact with residual silanol groups on silica-based reversed-phase columns (e.g., C18).[4][5] This is especially problematic for basic compounds at mid-range pH.[4]

  • Incorrect Mobile Phase pH: The pH of your mobile phase is critical.[1][6][7] If the pH is close to the pKa of this compound's phenolic hydroxyl groups, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[7][8]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing poor peak shape.[1][2][3]

  • Column Degradation: An old or poorly maintained column may have a degraded stationary phase, exposing more active silanol sites that cause tailing.[2][3]

Q2: How can I fix the peak tailing issue for this compound?

A systematic approach is best. Start by optimizing the mobile phase, as this is often the easiest and most effective solution.[6]

  • Adjust Mobile Phase pH: For flavonoids, using an acidic mobile phase is highly recommended.[5] Lowering the pH (e.g., to 2.5-3.5) with an additive like formic acid or trifluoroacetic acid (TFA) protonates the silanol groups on the column, minimizing secondary interactions.[2] This ensures this compound remains in a single, non-ionized state, promoting a sharp, symmetrical peak.[8]

  • Use a Modern, End-Capped Column: High-purity, end-capped silica columns are designed to have minimal residual silanol groups. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.

  • Check for Overloading: Dilute your sample and inject it again. If the peak shape improves, your original sample was too concentrated.[2][3]

  • Reduce Extra-Column Volume: Ensure all tubing is as short as possible with a narrow internal diameter to minimize peak broadening that can contribute to asymmetry.[2][4]

Q3: I am seeing two or more closely eluting peaks where I expect only this compound. How can I improve the resolution?

Poor resolution between adjacent peaks can be addressed by manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[9]

  • Optimize Selectivity (α): This is often the most impactful parameter.

    • Change Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter elution patterns and improve separation.[9]

    • Adjust pH: As mentioned, pH can dramatically alter the retention of ionizable compounds, thereby changing selectivity.[7]

    • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) can introduce different separation mechanisms (like π-π interactions) and improve resolution.[9]

  • Increase Efficiency (N):

    • Use a Longer Column: Doubling the column length can increase resolution by about 40%.[9]

    • Use Smaller Particle Size Columns: Switching from a 5 µm particle size column to a sub-2 µm (for UHPLC) or a solid-core particle column dramatically increases efficiency and resolution.[10]

  • Optimize Retention Factor (k):

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention time and can improve the resolution of early-eluting peaks.[9]

  • Lower the Flow Rate: Reducing the flow rate can enhance separation efficiency, although it will increase the analysis time.[10][11]

  • Decrease Column Temperature: Lowering the temperature increases mobile phase viscosity and can increase retention, sometimes improving resolution.[10] However, for some flavonoids, elevated temperatures have been shown to improve efficiency.[12][13] This parameter should be optimized for your specific separation.

Troubleshooting and Optimization Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape and resolution issues encountered during this compound analysis.

G cluster_start cluster_causes cluster_solutions cluster_end start Poor this compound Peak Resolution or Shape cause1 Peak Tailing start->cause1 cause2 Peak Broadening start->cause2 cause3 Co-elution / Poor Resolution start->cause3 sol1a Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->sol1a sol2a Check for Leaks / Loose Fittings cause2->sol2a sol3a Optimize Gradient Slope cause3->sol3a sol1b Reduce Sample Concentration sol1a->sol1b sol1c Use End-Capped Column sol1b->sol1c end_node Symmetrical, Well-Resolved Peak (Resolution > 1.5) sol1c->end_node sol2b Reduce Extra-Column Volume sol2a->sol2b sol2c Replace Column Frit or Column sol2b->sol2c sol2c->end_node sol3b Change Organic Modifier (ACN vs. MeOH) sol3a->sol3b sol3c Change Column Chemistry sol3b->sol3c sol3c->end_node

Caption: A step-by-step workflow for diagnosing and resolving common peak issues.

Effect of Mobile Phase pH on this compound

This compound contains phenolic hydroxyl groups, which are weakly acidic. The pH of the mobile phase dictates the ionization state of these groups, which in turn significantly affects the molecule's retention and peak shape in reversed-phase HPLC.

G cluster_ph Mobile Phase pH cluster_analyte Analyte State (this compound) cluster_outcome Chromatographic Result ph_low Low pH (e.g., 2.5-3.5) state_protonated Fully Protonated (Neutral) ph_low->state_protonated Favors ph_high Neutral/High pH (e.g., > 7) state_deprotonated Partially/Fully Deprotonated (Anionic) ph_high->state_deprotonated Favors outcome_good Good Retention Sharp, Symmetrical Peak state_protonated->outcome_good Leads to outcome_bad Poor Retention Broad, Tailing Peak state_deprotonated->outcome_bad Leads to

Caption: Impact of mobile phase pH on this compound's ionization and peak shape.

Quantitative Data Summary

Effective method development often involves systematic changes to chromatographic parameters. The tables below provide starting points and optimization strategies.

Table 1: Mobile Phase Optimization Strategies

ParameterCondition 1 (Starting Point)Condition 2 (Alternative)Rationale for Change
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)Changes selectivity (α); MeOH is more polar and can alter interactions with the analyte.
Aqueous Modifier 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in WaterBoth provide an acidic pH to suppress silanol interactions; TFA can offer better peak shape for some compounds.
pH Range 2.5 - 3.53.5 - 4.5Ensures phenolic compounds are fully protonated, but slight adjustments can fine-tune selectivity.[8]
Buffer Concentration 10-25 mM (if using buffer)25-50 mM (if using buffer)Higher buffer concentration can improve peak shape if the sample matrix has a strong pH effect.[2]

Table 2: Example Gradient Elution Program for Flavonoid Analysis

This is a general-purpose gradient suitable for screening plant extracts for flavonoids like this compound on a C18 column.[14][15]

Time (minutes)Flow Rate (mL/min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Acetonitrile)
0.01.09010
25.01.05050
35.01.0595
40.01.0595
40.11.09010
45.01.09010

Experimental Protocol: High-Resolution Analysis of this compound

This protocol provides a detailed methodology for achieving high-resolution separation of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Objective: To develop and validate an HPLC method for the quantification of this compound with optimal peak resolution and symmetry.

2. Materials and Equipment:

  • HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size, or equivalent)

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (reagent grade)

  • 0.22 µm syringe filters

3. Mobile Phase Preparation:

  • Solvent A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water (0.1% v/v). Mix thoroughly and degas.

  • Solvent B: HPLC-grade acetonitrile. Degas before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

  • From the stock solution, prepare a working standard at a concentration of 50 µg/mL by diluting with the initial mobile phase composition (e.g., 90:10 Solvent A:Solvent B).

  • Filter the working standard through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Solvents A and B as described above

  • Gradient Program: As detailed in Table 2.

  • Flow Rate: 1.0 mL/min[14][16]

  • Column Temperature: 30 °C[14]

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (Proanthocyanidins and flavan-3-ols typically absorb at this wavelength).[17]

6. System Suitability:

  • Before running samples, perform at least five replicate injections of the working standard.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry): Should ideally be between 0.9 and 1.2.[2]

    • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0%.

    • Resolution (Rs): If analyzing with other compounds, the resolution between this compound and the closest eluting peak should be greater than 1.5.

7. Procedure:

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no ghost peaks are present.[3]

  • Run the system suitability injections.

  • If system suitability passes, proceed with the injection of samples.

  • After the analytical run is complete, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile) before storing it according to the manufacturer's instructions.

References

Preventing interference in the spectrophotometric quantification of Apiforol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spectrophotometric Quantification of Apiforol

Welcome to the technical support center for the spectrophotometric quantification of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and prevent interference during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a type of flavonoid classified as a flavan-4-ol.[1][2] Flavonoids are secondary metabolites in plants with various potential health benefits. This compound is a key intermediate in the biosynthesis of certain plant pigments and defense compounds, such as 3-deoxyanthocyanidins and phlobaphenes.[1] Accurate quantification is crucial for understanding its role in plant physiology, assessing its potential in drug development, and for quality control of natural product extracts.

Q2: What are the main challenges in the spectrophotometric quantification of this compound?

A2: The primary challenges stem from interference from other compounds within a complex sample matrix, such as a plant extract.[3][4] Key issues include:

  • Spectral Interference: Overlapping absorption spectra from other flavonoids, phenolic compounds, or pigments like chlorophyll can artificially inflate absorbance readings.[4][5][6]

  • Matrix Effects: The overall composition of the sample (lipids, proteins, sugars, etc.) can affect the analysis by causing light scattering or interacting with reagents.[3][7][8][9]

  • Instrumental Instability: Issues like baseline drift, stray light, and lamp fluctuations can lead to inaccurate and non-reproducible results.[10][11]

  • Analyte Stability: this compound, like many flavonoids, can be sensitive to pH, temperature, and light, potentially degrading during sample preparation and analysis.[12][13][14]

Q3: My absorbance readings are unstable or drifting. What should I do?

A3: Unstable readings are often due to instrumental factors. Check the following:

  • Warm-up Time: Ensure the spectrophotometer has warmed up for the manufacturer-recommended time to allow the lamp source to stabilize.[10]

  • Cuvette Issues: Use clean, scratch-free quartz cuvettes for UV range measurements. Ensure they are properly aligned in the holder and filled with enough sample to cover the light path.[15]

  • Lamp Source: An aging deuterium or tungsten lamp can cause fluctuations. Check the lamp's energy output; if it's low or failing, it may need replacement.[10][16]

  • Environmental Factors: High humidity or significant temperature changes in the lab can affect instrument electronics and results.[16]

Q4: My absorbance reading is negative or exceeds the linear range. What does this mean?

A4:

  • Negative Absorbance: This typically occurs if the blank (reference) solution has a higher absorbance than the sample. This can be caused by improper blanking, contamination of the blank cuvette, or significant baseline drift after blanking. Re-blank the instrument with a fresh, clean reference solution.[10]

  • High Absorbance (Outside Linear Range): Most spectrophotometers are accurate within an absorbance range of 0.1 to 1.0.[17] Readings above this range (e.g., >2.0) are often unreliable due to stray light and detector limitations.[3] If your readings are too high, dilute your sample with the appropriate solvent and re-measure.[3][15]

Q5: How can I be sure I am measuring this compound and not another interfering flavonoid?

A5: This is a key challenge due to spectral overlap.[4] To increase specificity, you can:

  • Use Derivatization Reagents: Reagents like aluminum chloride (AlCl₃) can form complexes with specific classes of flavonoids, causing a bathochromic (red) shift in the absorption maximum to a region with less interference.[18][19][20]

  • Perform Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to selectively isolate flavonoids or remove major interfering compounds before measurement.[21][22][23]

  • Couple with Chromatography: For definitive quantification, coupling spectrophotometric detection with a separation technique like HPLC is the gold standard, as it separates compounds before detection.[3][5]

Troubleshooting Guides

This section provides structured guidance for common problems encountered during the spectrophotometric quantification of this compound.

Guide 1: Inaccurate or Non-Reproducible Results

This guide helps you diagnose the root cause of unreliable measurements.

Troubleshooting_Accuracy start_node start_node check_node check_node action_node action_node problem_node problem_node start Start: Inaccurate or Non-Reproducible Results inst_check 1. Check Instrument Performance start->inst_check inst_drift Is baseline drifting? inst_check->inst_drift inst_noise Are readings noisy? inst_drift->inst_noise No action_reblank Re-blank spectrophotometer between readings inst_drift->action_reblank Yes sample_check 2. Evaluate Sample & Preparation inst_noise->sample_check No action_lamp Check lamp source. Clean/check cuvettes. inst_noise->action_lamp Yes sample_conc Is Abs > 1.0? sample_check->sample_conc sample_matrix Is sample matrix complex (e.g., crude extract)? sample_conc->sample_matrix No action_dilute Dilute sample. sample_conc->action_dilute Yes method_check 3. Review Assay Method sample_matrix->method_check No action_cleanup Implement sample cleanup (SPE, LLE, precipitation). sample_matrix->action_cleanup Yes method_reagent Are reagents fresh? Is reaction time optimal? method_check->method_reagent action_reagents Prepare fresh reagents. Optimize reaction kinetics. method_reagent->action_reagents No end_node Re-analyze Sample method_reagent->end_node Yes action_reblank->end_node action_lamp->end_node action_dilute->end_node action_derivatize Use derivatization (e.g., AlCl₃ assay). action_cleanup->action_derivatize action_derivatize->end_node action_reagents->end_node SPE_Workflow cluster_0 SPE Cartridge (C18) step_node step_node action_node action_node output_node output_node waste_node waste_node cond 1. Conditioning load 2. Sample Loading wash1 3. Wash 1 (Polar) wash2 4. Wash 2 (Non-Polar) out_waste1 Waste: Sugars, Salts wash1->out_waste1 elute 5. Elution out_waste2 Waste: Chlorophyll, Lipids wash2->out_waste2 out_final Collect: Clean Flavonoid Fraction (Contains this compound) elute->out_final act_cond Pass 2 mL Methanol, then 2 mL Water act_cond->cond act_load Load aqueous plant extract (pH adjusted) act_load->load act_wash1 Pass 2 mL Water act_wash1->wash1 act_wash2 Pass 2 mL Hexane or 20% Acetonitrile act_wash2->wash2 act_elute Pass 3 mL Methanol or 80% Acetonitrile act_elute->elute

References

Strategies to increase the efficiency of enzymatic Apiforol production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance to enhance the efficiency of enzymatic Apiforol production. This compound, a 3-deoxyanthocyanidin, possesses significant potential in various applications due to its stability and bioactive properties.[1][2] This guide addresses common experimental challenges through a comprehensive question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the in vitro enzymatic synthesis of this compound.

Issue 1: Low or No this compound Yield

Question Possible Cause & Solution
Q1: I am not observing any this compound formation in my reaction. What are the primary factors to check? A1: Start by verifying the foundational components of your reaction: 1. Enzyme Activity: Confirm that your Flavanone 4-Reductase (FNR) or Dihydroflavonol 4-Reductase (DFR) is active.[3] Use a standard activity assay with a positive control substrate. Ensure proper protein folding by considering expression at lower temperatures (e.g., 18-25°C) and verify expression via SDS-PAGE.[4] 2. Cofactor Presence: FNR and DFR are NADPH-dependent reductases.[3][5][6] Ensure that NADPH is present in your reaction buffer at an adequate concentration (typically 0.25-1 mM). 3. Substrate Integrity: The precursor, naringenin, must be of high purity. Degradation or impurities can prevent the reaction. Use freshly prepared or properly stored substrate.
Q2: My this compound yield is consistently low. How can I optimize the reaction conditions? A2: Suboptimal reaction conditions are a common cause of low yield.[4] Systematically optimize the following: 1. pH: Enzyme activity is highly pH-dependent.[7] Determine the optimal pH for your specific FNR/DFR, which often falls between 6.0 and 8.0. Create a pH gradient using different buffers to identify the peak activity range. 2. Temperature: Enzymatic reactions have an optimal temperature.[7] While many are run at 25-37°C, this should be empirically determined for your enzyme. Test a range (e.g., 20°C, 25°C, 30°C, 37°C) to find the ideal temperature that maximizes yield without causing enzyme denaturation. 3. Enzyme Concentration: If the substrate concentration is not limiting, increasing the enzyme concentration should proportionally increase the initial reaction rate.[7] Titrate the amount of enzyme to find a balance between yield and cost-effectiveness.
Q3: Could product inhibition be limiting my this compound yield? A3: Yes, product inhibition is a known phenomenon in enzymatic reactions where the product (this compound) binds to the enzyme and inhibits its activity.[4] To mitigate this, consider implementing an in-situ product removal strategy, such as using adsorbent resins or a two-phase aqueous-organic system to continuously extract this compound from the reaction medium.

Issue 2: Formation of Undesired Byproducts

Question Possible Cause & Solution
Q4: My analysis shows multiple products besides this compound. What is causing this? A4: The formation of byproducts can stem from two main sources: 1. Enzyme Promiscuity: Some DFR enzymes have broad substrate specificity and can act on other flavonoid intermediates present in your system.[5][8][9] For example, DFR can compete with Flavonol Synthase (FLS) for the same dihydroflavonol substrates, leading to flavonols instead of leucoanthocyanidins.[8] While this compound synthesis uses a flavanone (naringenin), the principle of enzyme competition is important. Ensure you are using an FNR or a DFR known to efficiently reduce flavanones.[3] 2. Substrate Degradation: Naringenin or the this compound product can be unstable under certain pH or temperature conditions, leading to non-enzymatic side reactions. Analyze a control reaction without the enzyme to check for substrate stability.
Q5: How can I improve the specificity of the reaction towards this compound? A5: To enhance specificity: 1. Enzyme Selection: The key is using the correct enzyme. The conversion of flavanones like naringenin to flavan-4-ols (like this compound) is catalyzed by a Flavanone 4-Reductase (FNR).[3] While some DFRs might have this activity, FNRs are specialized for this step. If possible, source a characterized FNR. 2. Protein Engineering: If you have the resources, you can engineer the enzyme's substrate-binding pocket to favor naringenin. Specific amino acid residues are known to determine substrate preference in DFRs.[5][8][10]

Frequently Asked Questions (FAQs)

Q1: What is the complete enzymatic pathway for producing this compound from precursors? A1: The biosynthetic pathway starts with general phenylpropanoid metabolism to produce p-Coumaroyl-CoA.[3][11] The specific flavonoid pathway then proceeds as follows:

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA to form naringenin chalcone.[12][13]

  • Chalcone Isomerase (CHI): Rapidly isomerizes naringenin chalcone into (2S)-naringenin.[3][12]

  • Flavanone 4-Reductase (FNR): In an NADPH-dependent reaction, FNR reduces the keto group at the C-4 position of naringenin to produce this compound (a flavan-4-ol).[3] Some Dihydroflavonol 4-Reductases (DFRs) may also perform this step, though they primarily act on dihydroflavonols.[6]

Q2: Which enzyme is the most critical for this compound production? A2: The final reductive step is critical. A Flavanone 4-Reductase (FNR) is the specific enzyme for converting naringenin to this compound.[3][6] While DFR is a similar NADPH-dependent reductase, its primary substrates are dihydroflavonols (like dihydrokaempferol).[5][6][10] Using a true FNR or a DFR with proven high activity on flavanones is crucial for efficiency.

Q3: What analytical methods are best for quantifying this compound production? A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: A UV-Vis or Diode Array Detector (DAD) set to the specific absorbance maximum of this compound. Mass Spectrometry (LC-MS) can be used for definitive identification and enhanced sensitivity.

Q4: Are there strategies to improve the overall efficiency of a multi-enzyme cascade for this compound? A4: Yes, for multi-step enzymatic synthesis, consider:

  • Metabolic Channeling: Co-localizing enzymes on a scaffold or in a micro-compartment can increase efficiency by channeling intermediates from one active site to the next, preventing diffusion and degradation.

  • Stoichiometric Balancing: The relative expression levels or concentrations of the enzymes (CHS, CHI, FNR) should be optimized to prevent bottlenecks where an intermediate accumulates.

  • Cofactor Regeneration: The FNR/DFR step consumes NADPH. Implementing an NADPH regeneration system (e.g., using glucose-6-phosphate dehydrogenase) can prevent cofactor depletion and improve long-term reaction rates.

Data Presentation

Table 1: Typical Reaction Conditions for In Vitro Flavonoid Reductase Activity

Parameter Typical Range Notes
Enzyme DFR / FNR Dihydroflavonol 4-Reductase / Flavanone 4-Reductase[3]
Substrate Naringenin Typically 10-200 µM
Cofactor NADPH 0.25 - 1.0 mM
Buffer Phosphate or Tris-HCl pH range 6.0 - 8.0
Temperature 25 - 37 °C Must be optimized for specific enzyme stability and activity[7]
Additives Ascorbate (e.g., 0.4%) Can be added as an antioxidant to protect substrates and products[9]

| Reaction Time | 15 min - 2 hours | Dependent on enzyme concentration and activity |

Table 2: Key Enzymes in the this compound Biosynthetic Pathway

Enzyme Abbreviation EC Number Function Precursor Product
Chalcone Synthase CHS 2.3.1.74 Polyketide synthesis p-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin Chalcone[12]
Chalcone Isomerase CHI 5.5.1.6 Intramolecular cyclization Naringenin Chalcone (2S)-Naringenin[3]

| Flavanone 4-Reductase | FNR | 1.1.1.234 | NADPH-dependent reduction | Naringenin | this compound[3] |

Experimental Protocols

Protocol 1: General In Vitro Assay for FNR/DFR Activity

This protocol provides a starting point for measuring the conversion of naringenin to this compound.

  • Prepare Reaction Buffer: Prepare a 100 mM Potassium Phosphate (KH₂PO₄/K₂HPO₄) buffer at pH 6.5 containing 0.4% (w/v) sodium ascorbate.[9] Keep on ice.

  • Prepare Stock Solutions:

    • Naringenin (Substrate): Prepare a 10 mM stock solution in DMSO.

    • NADPH (Cofactor): Prepare a 10 mM stock solution in the reaction buffer. Store in the dark and on ice.

  • Enzyme Preparation: Dilute the purified FNR/DFR enzyme preparation to a suitable concentration (e.g., 0.1-1.0 mg/mL) using the reaction buffer.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order (final volume of 100 µL):

    • 80 µL Reaction Buffer

    • 5 µL NADPH stock solution (final concentration: 0.5 mM)

    • 5 µL Naringenin stock solution (final concentration: 0.5 mM)

    • Start the reaction by adding 10 µL of the enzyme preparation.

  • Incubation: Incubate the reaction at 30°C for 30 minutes. A negative control should be run simultaneously, replacing the enzyme with a buffer.

  • Quenching and Extraction: Stop the reaction by adding 100 µL of ethyl acetate.[4] Vortex vigorously for 30 seconds to extract the products.

  • Sample Preparation for Analysis: Centrifuge the tube for 2 minutes at high speed to separate the phases. Carefully transfer the upper organic layer (ethyl acetate) to a new tube. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis: Re-dissolve the dried residue in 50 µL of methanol or your initial mobile phase. Analyze 10-20 µL by HPLC-UV.

Visualizations

This compound Biosynthesis Pathway Enzymatic Pathway from Phenylalanine to this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid This compound-Specific Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid pCoumaric_Acid Cinnamic_Acid->pCoumaric_Acid C4H pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_Acid->pCoumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI This compound This compound Naringenin->this compound FNR (NADPH)

Caption: Biosynthetic pathway of this compound from phenylalanine.

Troubleshooting_Workflow Troubleshooting Logic for Low this compound Yield start Low / No Yield check_enzyme 1. Check Enzyme - Active? - Correct concentration? start->check_enzyme enzyme_ok Enzyme OK check_enzyme->enzyme_ok  Yes fix_enzyme Action: - Express fresh enzyme - Perform activity assay check_enzyme->fix_enzyme No check_substrate 2. Check Substrate - Naringenin pure? - Degraded? substrate_ok Substrate OK check_substrate->substrate_ok  Yes fix_substrate Action: - Use high-purity stock - Run no-enzyme control check_substrate->fix_substrate No check_cofactor 3. Check Cofactor - NADPH present? - Correct concentration? cofactor_ok Cofactor OK check_cofactor->cofactor_ok  Yes fix_cofactor Action: - Use fresh NADPH stock - Add regeneration system check_cofactor->fix_cofactor No check_conditions 4. Check Conditions - Optimal pH? - Optimal Temperature? fix_conditions Action: - Run pH gradient - Run temperature gradient check_conditions->fix_conditions No / Unsure enzyme_ok->check_substrate substrate_ok->check_cofactor cofactor_ok->check_conditions

Caption: A logical workflow for diagnosing low this compound yield.

References

Dealing with co-eluting compounds in Apiforol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the analysis of Apiforol, with a particular focus on dealing with co-eluting compounds.

Troubleshooting Guide: Resolving Co-eluting Compounds in this compound Analysis

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a common challenge that can compromise the accuracy of quantification and identification.[1] This guide provides a systematic workflow to diagnose and resolve these issues.

Step 1: Confirming Co-elution

The first step is to confirm that a single chromatographic peak is indeed composed of multiple compounds. A non-symmetrical peak shape, such as a shoulder or a split top, is a strong indicator of co-elution.[1][2]

Here are several methods to confirm co-elution:

  • Peak Shape Analysis: Visually inspect the peak. A shoulder or a clear split on the peak top suggests the presence of more than one compound.[1] This is distinct from peak tailing, which is an exponential decline often caused by secondary interactions.[2][3]

  • Diode Array Detector (DAD/PDA): If your HPLC system is equipped with a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the peak (at the beginning, apex, and end).[1][2] If the spectra are not identical, it confirms the presence of co-eluting impurities.[3][4]

  • Mass Spectrometry (MS): For LC-MS systems, examining the mass spectra across the chromatographic peak is a definitive way to identify co-elution.[4] If the mass spectrum changes across the peak, it indicates that multiple compounds with different mass-to-charge ratios (m/z) are eluting together.[2][3]

Step 2: Chromatographic Method Optimization

Once co-elution is confirmed, the next step is to optimize the chromatographic method to improve separation. The resolution of two peaks is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k).[5][6] The most powerful approach is often to alter the selectivity of the separation.[5]

G

Table 1: Summary of Method Optimization Strategies

ParameterActionExpected Outcome
Mobile Phase Gradient Decrease the gradient ramp (make it shallower) around the elution time of this compound.[6]Increases separation time between closely eluting compounds.
Mobile Phase Composition Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa).[5][6]Alters selectivity by changing solvent-analyte interactions.
Modify the pH of the aqueous phase (e.g., add 0.1% formic acid).[2][6]Improves peak shape and can alter the retention of ionizable compounds.
Stationary Phase Switch to a column with a different chemistry (e.g., from C18 to Phenyl-Hexyl or Cyano).[6]Provides different separation selectivity based on alternative interaction mechanisms.
Use a column with smaller particles (e.g., <3 µm) or a core-shell column.[5][6]Increases column efficiency (N), leading to sharper peaks and better resolution.
Temperature Increase or decrease the column temperature.[5]Can change selectivity and peak spacing, especially for ionizable compounds.[5]
Flow Rate Decrease the flow rate.[6]Generally improves resolution by allowing more time for partitioning.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound Analysis

This protocol provides a systematic approach for developing a robust HPLC method for the separation of this compound, particularly when co-elution is suspected.

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[6][7]

    • Mobile Phase B: Acetonitrile.[6][7]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detector: DAD/PDA, monitoring at wavelengths relevant for flavonoids (e.g., 280 nm).

    • Injection Volume: 10 µL.

  • Scouting Gradient:

    • Run a fast, broad linear gradient to determine the approximate elution time of this compound and potential interferences (e.g., 5% to 95% B in 15 minutes).[6]

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient. If this compound and a co-elutant elute between 40% and 50% B, flatten the gradient in this region.[6]

    • Example Optimized Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 50% B (shallow gradient)

      • 20-22 min: 50% to 95% B (wash)

      • 22-25 min: 95% B (hold)

      • 25-26 min: 95% to 10% B (return to initial)

      • 26-30 min: 10% B (equilibration)

  • Selectivity Optimization:

    • If co-elution persists after gradient optimization, change the selectivity.

    • Option A (Change Organic Modifier): Replace Mobile Phase B (Acetonitrile) with Methanol and re-run the optimized gradient.[6] Methanol has different solvent properties and can alter the elution order.

    • Option B (Change Stationary Phase): If changing the mobile phase is insufficient, switch to a column with a different stationary phase, such as a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds like flavonoids.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

A1: While specific co-elutants depend heavily on the sample matrix, they are often structurally similar compounds. This compound is a flavan-4-ol.[8][9] Therefore, other flavonoids, particularly isomers or related flavanones like its precursor naringenin, are potential co-elutants.[9]

Q2: My this compound peak is broad and tailing. What could be the cause?

A2: Peak tailing for acidic compounds can result from secondary interactions with the stationary phase, particularly with residual silanol groups on the silica packing.[3] Other causes can include a contaminated guard column, low buffer concentration, or a void in the column packing.[10]

Q3: How can I improve the peak shape of this compound?

A3: To improve peak shape, especially tailing, try acidifying the mobile phase with 0.1% formic or phosphoric acid.[6] This can protonate residual silanol groups on the column, reducing their interaction with your analyte.[3] Also, ensure your sample is fully dissolved in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion.[10][11]

Q4: I see a shoulder on my this compound peak. How can I be sure it's a co-eluting compound?

A4: A shoulder is a strong indication of a co-eluting compound.[1][2] To confirm, use a Diode Array Detector (DAD) to check for spectral differences across the peak.[2] If available, an LC-MS system can provide definitive confirmation by showing different m/z values across the peak's elution profile.[3]

Q5: Is it possible to resolve co-eluting compounds without changing my LC method?

A5: In some cases, yes. If your system is connected to a mass spectrometer, you may be able to quantify the co-eluting compounds independently, provided they have different mass-to-charge ratios (m/z).[3] Using techniques like Selected Ion Monitoring (SIM) or extracting ion chromatograms for the specific m/z of this compound can allow for quantification even with chromatographic co-elution.[3]

G cluster_Efficiency Factors Affecting Efficiency cluster_Selectivity Factors Affecting Selectivity cluster_Retention Factors Affecting Retention Resolution Chromatographic Resolution (Rs) Efficiency Efficiency (N) 'Sharpness of Peaks' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Retention Retention Factor (k) 'Peak Retention' Resolution->Retention Column Length Column Length Efficiency->Column Length Particle Size Particle Size Efficiency->Particle Size Mobile Phase Mobile Phase Selectivity->Mobile Phase Stationary Phase Stationary Phase Selectivity->Stationary Phase Temperature Temperature Selectivity->Temperature Mobile Phase Strength Mobile Phase Strength Retention->Mobile Phase Strength

References

Technical Support Center: Synthesis and Purification of Apiforol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the synthesis and purification of Apiforol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My this compound synthesis from naringenin is complete, but I'm struggling to remove the unreacted naringenin. What's the best approach?

A1: Unreacted naringenin is a common impurity in the enzymatic synthesis of this compound. Due to their structural similarity, separation can be challenging. Here are a few approaches:

  • Column Chromatography (Silica Gel): A well-optimized silica gel column can effectively separate this compound from naringenin. Start with a non-polar solvent system and gradually increase the polarity. A common solvent system to start with is a mixture of hexane and ethyl acetate.

  • Preparative HPLC: For higher purity, preparative reverse-phase HPLC is recommended. A C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Recrystallization: If the concentration of naringenin is not too high, recrystallization can be an effective final purification step. Experiment with different solvent systems, such as ethanol/water or acetone/hexane mixtures.

Q2: I'm observing a significant loss of this compound during my purification process. What are the likely causes and how can I mitigate them?

A2: Loss of product during purification is a common issue. The polyhydroxy nature of this compound makes it susceptible to degradation and irreversible adsorption. Consider the following:

  • Degradation: this compound can be sensitive to high temperatures, extreme pH, and oxidative conditions.[1][2][3][4] Keep purification steps at or below room temperature whenever possible, use neutral pH buffers, and degas your solvents to minimize oxidation.

  • Irreversible Adsorption: Flavonoids can sometimes bind irreversibly to the stationary phase, especially silica gel. If you suspect this is happening, you can try deactivating the silica gel with a small amount of a basic modifier like triethylamine in your mobile phase. Alternatively, consider using a different stationary phase like polyamide or Sephadex LH-20.

  • Improper Fraction Collection: Closely monitor your fractions using TLC or analytical HPLC to ensure you are not discarding fractions containing your product. Peak tailing can lead to the product eluting over a larger number of fractions than expected.

Q3: My purified this compound shows poor stability and changes color over time. How should I store it?

A3: Flavonoids, including this compound, can be unstable upon storage, especially when exposed to light, oxygen, and high temperatures. For optimal stability:

  • Storage Conditions: Store solid, purified this compound in a tightly sealed, amber vial at -20°C.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solutions: Prepare solutions fresh for each experiment. If you must store solutions, use degassed solvents, protect from light, and store at low temperatures for a short period.

Q4: I'm seeing multiple unknown peaks in my HPLC analysis of the crude synthesis product. What could they be?

A4: Besides unreacted naringenin, other impurities can arise from the synthesis process:

  • Byproducts of Enzymatic Reaction: The enzyme used, flavanone 4-reductase, may have some promiscuous activity, leading to the formation of other reduced flavonoid species, although this is generally low.

  • Degradation Products: If the reaction or workup conditions are not optimal, this compound can degrade. Common degradation pathways for flavonoids include oxidation and hydrolysis.

  • Impurities from Starting Material: Ensure the purity of your starting naringenin, as impurities present in it will carry through the synthesis.

Quantitative Data Summary

The following table provides a representative summary of the purification of this compound from a crude enzymatic synthesis mixture. The starting material is the crude extract after quenching the enzymatic reaction and removing the enzyme.

Purification StepTotal this compound (mg)Purity (%)Step Yield (%)Overall Yield (%)
Crude Extract50060100100
Macroporous Resin Chromatography425758585
Silica Gel Column Chromatography340908068
Preparative HPLC272>988054.4
Recrystallization218>99.58043.6

Note: These values are representative and can vary depending on the specific experimental conditions.

Experimental Protocols

1. General Protocol for Silica Gel Column Chromatography of this compound

This protocol is designed for the purification of a crude this compound sample.

  • Materials:

    • Crude this compound sample

    • Silica gel (60-120 mesh)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Glass chromatography column

    • Fraction collector or test tubes

    • TLC plates and chamber

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in hexane.

    • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

    • Sample Loading: Dissolve the crude this compound in a minimum amount of a 50:50 mixture of hexane and ethyl acetate. Carefully load the sample onto the top of the silica bed.

    • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • Fraction Collection: Collect fractions of a consistent volume.

    • Analysis: Analyze the collected fractions by TLC, spotting each fraction on a plate and developing it in a solvent system that gives good separation (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under UV light.

    • Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

2. General Protocol for Preparative HPLC of this compound

This protocol is for the final purification of this compound to achieve high purity.

  • Instrumentation:

    • Preparative HPLC system with a UV detector

    • C18 reverse-phase preparative column

    • Fraction collector

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Procedure:

    • Sample Preparation: Dissolve the partially purified this compound in a small volume of the initial mobile phase composition (e.g., 90% A, 10% B). Filter the sample through a 0.45 µm filter.

    • Method Development (Analytical Scale): First, develop a separation method on an analytical scale C18 column to determine the optimal gradient.

    • Preparative Run:

      • Equilibrate the preparative column with the initial mobile phase composition.

      • Inject the sample.

      • Run a gradient from low to high concentration of Mobile Phase B. A typical gradient might be from 10% to 70% B over 30 minutes.

    • Fraction Collection: Collect fractions corresponding to the this compound peak.

    • Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC. Pool the pure fractions.

    • Solvent Removal: Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried to obtain pure this compound.

Visualizations

cluster_synthesis This compound Synthesis cluster_purification Purification Workflow Naringenin Naringenin Enzyme Flavanone 4-reductase Naringenin->Enzyme Apiforol_Crude Crude this compound Enzyme->Apiforol_Crude Macroporous_Resin Macroporous Resin Chromatography Apiforol_Crude->Macroporous_Resin Silica_Gel Silica Gel Column Chromatography Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Recrystallization Recrystallization Prep_HPLC->Recrystallization Pure_this compound Pure this compound (>99.5%) Recrystallization->Pure_this compound

Caption: Workflow for the synthesis and purification of this compound.

Start Start Low_Purity Low Purity of this compound? Start->Low_Purity Unreacted_Naringenin Contamination with Unreacted Naringenin? Low_Purity->Unreacted_Naringenin Yes End End Low_Purity->End No Other_Impurities Presence of Other Unknown Impurities? Unreacted_Naringenin->Other_Impurities No Optimize_Column Optimize Column Chromatography (Gradient, Stationary Phase) Unreacted_Naringenin->Optimize_Column Yes Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Other_Impurities->Analyze_Byproducts Yes Other_Impurities->End No Optimize_HPLC Optimize Preparative HPLC Method Optimize_Column->Optimize_HPLC Recrystallize Perform Recrystallization Optimize_HPLC->Recrystallize Recrystallize->End Check_Stability Check for Degradation (Stability Study) Analyze_Byproducts->Check_Stability Check_Stability->Optimize_Column

Caption: Troubleshooting logic for low purity of synthesized this compound.

References

Validation & Comparative

A Comparative Analysis of Apiforol and Luteoforol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the biological activities of Apiforol and Luteoforol is challenging due to a significant disparity in available research. While Luteoforol, more commonly known as Luteolin, has been the subject of extensive investigation, scientific literature on the biological effects and mechanisms of this compound (also known as leucoapigeninidin) is sparse. This guide provides a comprehensive overview of the current scientific knowledge on both compounds, highlighting the well-documented bioactivities of Luteolin and presenting the limited available information on this compound, primarily focusing on their biosynthesis.

Introduction

This compound and Luteoforol (Luteolin) are both flavonoids, a class of polyphenolic secondary metabolites found in plants. Their structural similarities and differences, rooted in their biosynthetic origins, suggest potentially distinct biological activities. Luteolin is a flavone, characterized by a C ring with a double bond between carbons 2 and 3 and a ketone group at carbon 4. This compound, a flavan-4-ol, possesses a saturated C ring with a hydroxyl group at carbon 4. This structural variance is expected to influence their physicochemical properties and interactions with biological targets.

Biosynthesis of this compound and Luteoforol

The biosynthesis of both this compound and Luteolin originates from the general phenylpropanoid pathway, starting with the amino acid phenylalanine. A key intermediate in flavonoid biosynthesis is the flavanone, naringenin. From this branch point, the pathways diverge to produce this compound and Luteolin.

Luteolin Biosynthesis: Naringenin is first converted to another flavanone, eriodictyol. Subsequently, the enzyme flavone synthase (FNS) introduces a double bond in the C ring of eriodictyol to form Luteolin.[1]

This compound Biosynthesis: Naringenin is acted upon by flavanone 4-reductase (FNR) to produce this compound (leucoapigeninidin).[1][2]

Flavonoid_Biosynthesis cluster_0 General Phenylpropanoid Pathway cluster_1 Flavonoid Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Naringenin Naringenin p-Coumaroyl-CoA->Naringenin CHS, CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H This compound This compound Naringenin->this compound FNR Luteolin Luteolin Eriodictyol->Luteolin FNS

Biosynthetic pathways of this compound and Luteolin.

Comparative Biological Activities and Mechanisms of Action

A direct, data-driven comparison of the biological activities of this compound and Luteolin is not feasible based on current literature. The following sections detail the extensive research on Luteolin and the limited information available for this compound.

Luteoforol (Luteolin)

Luteolin is a well-studied flavonoid with a wide range of documented pharmacological effects.

1. Anti-Inflammatory Activity: Luteolin exerts potent anti-inflammatory effects by modulating key signaling pathways. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4] The underlying mechanisms involve the suppression of the NF-κB and MAPK signaling pathways.[5][6]

2. Anticancer Activity: Numerous in vitro and in vivo studies have demonstrated the anticancer potential of Luteolin across various cancer cell lines.[3][6] Its mechanisms of action are multifaceted and include:

  • Induction of Apoptosis: Luteolin can trigger programmed cell death in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.[6]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at different phases of the cell cycle.[3]

  • Inhibition of Angiogenesis: Luteolin has been shown to inhibit the formation of new blood vessels that supply tumors.[7]

  • Modulation of Signaling Pathways: Luteolin's anticancer effects are mediated through its influence on critical signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3][5][8]

3. Antioxidant Activity: Luteolin is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, which is implicated in various chronic diseases.[4]

Quantitative Data on Luteolin's Biological Activity

Biological ActivityCell Line/ModelIC50 / Effective ConcentrationReference
Anticancer HeLa (Cervical Cancer)~40 µM (viability)[6]
Anticancer HT-29 (Colon Cancer)80 µM (inhibition of cell migration)[7]
Anti-Inflammatory MacrophagesInhibition of pro-inflammatory cytokines at µM concentrations[4]
This compound (Leucoapigeninidin)

Research on the biological activities of this compound is very limited. While its chemical structure suggests potential for antioxidant and other biological activities common to flavonoids, there is a lack of published experimental data to support these hypotheses. Most of the available information is related to its role as a biosynthetic intermediate.

Key Signaling Pathways Modulated by Luteolin

Luteolin's diverse biological effects are a consequence of its ability to interact with and modulate multiple intracellular signaling pathways.

Luteolin_Signaling cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Luteolin Luteolin PI3K PI3K Luteolin->PI3K ERK ERK Luteolin->ERK JNK JNK Luteolin->JNK p38 p38 Luteolin->p38 NFkB NF-κB Luteolin->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Signaling pathways modulated by Luteolin.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. However, standard assays used for evaluating the bioactivities of flavonoids like Luteolin can be adapted for future studies on this compound.

General Workflow for In Vitro Analysis of Flavonoids

experimental_workflow cluster_assays Biological Assays start Flavonoid Compound (this compound or Luteolin) cell_culture Cell Line Culture (e.g., Cancer cells, Immune cells) start->cell_culture treatment Treatment with Flavonoid (Varying concentrations and time points) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI) treatment->apoptosis inflammation Inflammatory Marker Assay (e.g., ELISA for cytokines) treatment->inflammation western_blot Western Blot Analysis (for signaling protein expression) treatment->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis inflammation->data_analysis western_blot->data_analysis

A generalized workflow for in vitro flavonoid testing.

1. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the flavonoid for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine externalization.

  • Protocol:

    • Treat cells with the flavonoid for a specified time.

    • Harvest and wash the cells.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer.

3. Western Blot Analysis

  • Principle: Detects specific proteins in a sample to analyze the expression levels of signaling molecules.

  • Protocol:

    • Lyse flavonoid-treated cells to extract proteins.

    • Determine protein concentration using a protein assay (e.g., BCA).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane and incubate with primary antibodies against the target proteins (e.g., Akt, p-Akt, NF-κB).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The current body of scientific literature provides a wealth of information on the biological activities and mechanisms of action of Luteoforol (Luteolin), establishing it as a promising natural compound with anti-inflammatory, anticancer, and antioxidant properties. In stark contrast, this compound remains largely uncharacterized in terms of its biological effects. While its biosynthesis is understood, there is a clear need for experimental studies to elucidate its potential pharmacological properties. Future research should focus on in vitro and in vivo investigations of this compound to determine its bioactivities and to enable a true comparative analysis with its well-studied counterpart, Luteolin. Such studies would be invaluable for drug development professionals and researchers seeking to explore the therapeutic potential of the broader flavonoid family.

References

Validating the Antioxidant Activity of Apiforol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant activity of Apiforol with other well-established antioxidant compounds. To facilitate a comprehensive evaluation, this document summarizes key experimental data, presents detailed methodologies for common antioxidant assays, and visualizes the experimental workflow and a key signaling pathway associated with cellular antioxidant response.

Note on this compound Data: Direct quantitative in vitro antioxidant activity data for this compound is limited in the reviewed literature. This compound is the glycoside of apigenin. As such, this guide utilizes data for its aglycone, apigenin , as a proxy. It is important to recognize that glycosylation can influence the antioxidant capacity of a flavonoid, often resulting in a moderately lower activity compared to the aglycone form. Therefore, the presented data for apigenin may represent a higher antioxidant potential than what would be observed for this compound itself.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of apigenin (as a proxy for this compound) and other common antioxidants are frequently evaluated using various in vitro assays. The following table summarizes their half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as their Ferric Reducing Antioxidant Power (FRAP). Lower IC50 values indicate greater radical scavenging activity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II)/µM)
Apigenin (for this compound) 8.5344[1]~1.3
Quercetin ~5-10~1-5~2.5
Ascorbic Acid ~25-50~10-20~1.0*
Trolox ~40-60~5-15~1.0 (by definition)

*FRAP values are often expressed as Trolox Equivalents (TE). For the purpose of this table, approximate relative values are provided for comparison.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to ensure reproducibility and aid in the design of future experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[3][4][5][6][7]

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound, apigenin, standards) in methanol or another suitable solvent. Create a series of dilutions from the stock solution.

  • Reaction: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay[8][9][10][11][12]

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and create a series of dilutions.

  • Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay[13][14][15][16][17]

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a stock solution of the test compound and create a series of dilutions.

  • Reaction: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (DPPH, ABTS, or FRAP) mixing Mixing of Reagent and Sample/Standard reagent_prep->mixing sample_prep Sample & Standard Dilution Series sample_prep->mixing incubation Incubation (Time & Temperature Specific) mixing->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Data Analysis (% Inhibition, IC50, TEAC) measurement->calculation

Caption: Generalized workflow for in vitro antioxidant assays.

Nrf2-ARE Signaling Pathway

Caption: Nrf2-ARE signaling pathway in oxidative stress.[2][3][4][5][6]

References

A Comparative Analysis of the Biological Effects of Apiforol and Apigenin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the biochemical activities, mechanisms of action, and experimental data of the flavan-4-ol Apiforol and the flavone apigenin.

Introduction

Flavonoids, a diverse group of plant secondary metabolites, have long been recognized for their broad spectrum of biological activities, making them a focal point in pharmaceutical research and drug development. Among these, this compound, a flavan-4-ol, and apigenin, a well-studied flavone, have garnered significant interest. Although structurally related, their distinct chemical features give rise to unique biological effects. This guide provides a comprehensive comparison of this compound and apigenin, presenting quantitative data, detailed experimental methodologies, and visual representations of their molecular pathways to aid researchers and scientists in their exploration of these promising natural compounds.

Comparative Biological Activities: A Tabular Overview

To facilitate a clear comparison of the biological efficacy of this compound and apigenin, the following tables summarize key quantitative data from various in vitro studies. These tables highlight their respective potencies in antioxidant, anti-inflammatory, and anti-cancer activities.

Antioxidant Activity
Compound/DerivativeAssayIC50 ValueCell Line/SystemReference
Apigenin DPPH radical scavenging344 µg/mLIn vitro[1]
Apigenin-7-O-glucoside DPPH radical scavenging134.7 µg/mLIn vitro[2]
Flavan-4-ol (Abacopterin E) D-Gal-treated miceNot specified (reduced lipid peroxidation)In vivo[3]
Anti-inflammatory Activity
Compound/DerivativeAssayIC50 Value / EffectCell Line/SystemReference
Apigenin Nitric Oxide (NO) Production< 10 µMC6 astrocyte cells[4]
Apigenin COX-2 InhibitionPotent inhibitorRAW 264.7 cells[4]
Flavan-4-ol glycosides TNF-α, IL-6, NO releaseModerate inhibitionNot specified[5]
Anti-cancer Activity
Compound/DerivativeCell LineIC50 ValueIncubation TimeReference
Apigenin ACHN (Renal)39.4 µM24 h[6]
15.4 µM48 h[6]
Apigenin 786-0 (Renal)39.1 µM24 h[6]
19.0 µM48 h[6]
Apigenin Caki-1 (Renal)50.9 µM24 h[6]
21.4 µM48 h[6]
Apigenin HeLa (Cervical)10 µM72 h[7]
Apigenin SiHa (Cervical)68 µM72 h[7]
Apigenin CaSki (Cervical)76 µM72 h[7]
Apigenin C33A (Cervical)40 µM72 h[7]
Apigenin Hep G2 (Hepatoma)8.02 µg/mLNot specified[8]
Flavan-4-ol glycoside 8 MDA-MB-231 (Breast)7.93 µMNot specified[5]
MCF-7 (Breast)2.21 µMNot specified[5]
Flavan-4-ol glycoside 9 MDA-MB-231 (Breast)5.87 µMNot specified[5]
MCF-7 (Breast)3.52 µMNot specified[5]

Key Signaling Pathways and Mechanisms of Action

This compound and apigenin exert their biological effects by modulating a variety of cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways influenced by each compound.

Apigenin's Multi-Targeting Effects

Apigenin is known to interact with several critical signaling cascades involved in cellular stress response, inflammation, and apoptosis.

Apigenin_Pathways Apigenin Apigenin ROS Reactive Oxygen Species (ROS) Apigenin->ROS Scavenges Keap1 Keap1 Apigenin->Keap1 Inhibits NFkB NF-κB Apigenin->NFkB Inhibits Translocation IKK IKK Apigenin->IKK Inhibits PI3K PI3K Apigenin->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Apigenin->MAPK Modulates Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds to Keap1->Nrf2 Sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB->Proinflammatory_Genes Upregulates IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Sequesters Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPK->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis

Caption: Apigenin's multifaceted mechanism of action.

This compound (Flavan-4-ol) and its Putative Pathways

While specific data for this compound is limited, research on other flavan-4-ols suggests their involvement in apoptosis and inflammatory pathways.

Apiforol_Pathways This compound This compound (Flavan-4-ol) NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Inhibits Apoptosis_pathway Apoptosis Pathway This compound->Apoptosis_pathway Induces Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO) NFkB_pathway->Proinflammatory_Mediators Downregulates Bax Bax Apoptosis_pathway->Bax Upregulates Bcl2 Bcl-2 Apoptosis_pathway->Bcl2 Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Cell_Death Apoptotic Cell Death Caspase3->Cell_Death Executes

Caption: Postulated mechanisms of action for this compound.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, this section details the methodologies for key experiments used to assess the biological activities of this compound and apigenin.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Experimental Workflow:

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare serial dilutions of test compound (this compound/Apigenin) and positive control (e.g., Ascorbic Acid) in methanol start->prep_sample mix Mix 50 µL of sample/ control with 50 µL of DPPH solution in a 96-well plate prep_dpph->mix prep_sample->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm using a microplate reader incubate->measure calculate Calculate % scavenging activity: [(A_control - A_sample) / A_control] x 100 measure->calculate ic50 Determine IC50 value from concentration-response curve calculate->ic50 end End ic50->end

Caption: Workflow for the DPPH antioxidant assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark.

    • Prepare a stock solution of the test compound (this compound or apigenin) and a positive control (e.g., ascorbic acid) in methanol.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each concentration of the test compound or positive control to respective wells.

    • Add 50 µL of the DPPH solution to each well.

    • For the control well, add 50 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[9]

Anti-cancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with varying concentrations of test compound (this compound/Apigenin) for 24-72 hours seed_cells->treat_cells add_mtt Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C treat_cells->add_mtt solubilize Remove medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure calculate Calculate % cell viability: [(A_sample / A_control) x 100] measure->calculate ic50 Determine IC50 value from concentration-response curve calculate->ic50 end End ic50->end

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.

    • Treat the cells with various concentrations of this compound or apigenin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Incubation:

    • After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the compound concentration.[10][11][12][13]

Apoptosis Analysis: Western Blot for Bcl-2 Family Proteins

Western blotting can be used to detect changes in the expression of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

Experimental Workflow:

WesternBlot_Workflow start Start cell_treatment Treat cancer cells with test compound (this compound/Apigenin) for a specified time start->cell_treatment lysis Lyse cells and extract total protein. Quantify protein concentration (e.g., Bradford assay) cell_treatment->lysis sds_page Separate proteins by size using SDS-PAGE lysis->sds_page transfer Transfer separated proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin) blocking->primary_ab secondary_ab Wash and incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system secondary_ab->detection analysis Analyze band intensities to determine changes in protein expression levels detection->analysis end End analysis->end

Caption: Western blot analysis workflow for apoptosis markers.

Detailed Steps:

  • Sample Preparation:

    • Treat cells with the desired concentrations of the test compound.

    • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration of the lysates.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.[14][15][16][17][18]

Conclusion

This comparative guide provides a foundational resource for researchers and professionals in the field of drug development. The presented data highlights the potent and varied biological activities of apigenin across antioxidant, anti-inflammatory, and anti-cancer applications. While direct experimental data for this compound remains limited, its classification as a flavan-4-ol suggests potential in similar therapeutic areas, particularly in cancer and inflammation, as supported by studies on related compounds. The detailed experimental protocols and signaling pathway diagrams offer a practical framework for further investigation into the mechanisms of action of these flavonoids. Future research should focus on elucidating the specific biological effects and molecular targets of this compound to fully understand its therapeutic potential and to draw more direct comparisons with the well-characterized activities of apigenin.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Apiforol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like Apiforol, a flavonoid of significant interest, is paramount for ensuring product quality, safety, and efficacy. This guide presents an objective comparison of common analytical methods for this compound quantification, providing supporting data and detailed experimental protocols. The primary techniques discussed are High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of these three widely employed techniques for flavonoid quantification.

ParameterHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1]> 0.999[2][3]> 0.998[4]
Limit of Detection (LOD) 0.070 - 0.334 µg/mL[1][5]2.3 - 4.1 ng/mL[2][3]1.28 µg/mL[4]
Limit of Quantification (LOQ) 0.212 - 1.012 µg/mL[1][5]2.3 - 4.1 ng/mL[2][3]4.28 µg/mL[4]
Precision (%RSD) < 2.0%[1]2.6 - 7.3%[2][3]< 2.0%[6]
Accuracy (% Recovery) 98 - 102%[7]95 - 105%[2][3]98 - 102%[6]
Specificity HighVery HighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD)

A simple, accurate, and selective HPLC method can be developed and validated for the determination of this compound.[7]

  • Sample Preparation: Accurately weigh the sample and sonicate it with a suitable solvent mixture (e.g., methanol and 0.2% aqueous formic acid).[8]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient or isocratic mixture of solvents like acetonitrile and water (with pH adjustment, e.g., using phosphoric or formic acid).[1][7]

    • Flow Rate: Typically 1.0 mL/min.[7][8]

    • Detection: Diode-Array Detector set at the maximum absorption wavelength for this compound.

    • Column Temperature: Maintained at a constant temperature, for instance, 25 ± 2°C.[1]

  • Quantification: A calibration curve is generated by injecting standard solutions of known this compound concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for quantifying low levels of this compound, especially in complex matrices.[2]

  • Sample Preparation: Samples can be prepared by a simple dilution or by using solid-phase extraction (SPE) for cleaner extracts.[9] For instance, extraction with a chloroform/methanol mixture (2:1, v/v) can be employed.[3]

  • LC Conditions:

    • Column: A suitable C18 reversed-phase column.[10]

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol is commonly used.[10]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[10]

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, which enhances selectivity and sensitivity.[10]

  • Quantification: Similar to HPLC-DAD, quantification is achieved using a calibration curve prepared with this compound standards.[8] An internal standard is often used to improve accuracy and precision.

UV-Visible (UV-Vis) Spectrophotometry

This method is often used for the quantification of total flavonoids and can be adapted for this compound, particularly for simpler sample matrices. It is valued for its simplicity, speed, and low cost.[11]

  • Sample Preparation: Extract the flavonoids from the sample using a suitable solvent like ethanol.[8]

  • Procedure:

    • Prepare a calibration curve using a standard solution of this compound.

    • For the sample, the aluminum chloride colorimetric method is commonly used.[8][11]

    • Mix the sample extract with a solution of aluminum chloride.

    • Allow the reaction to proceed for a specific time to develop color.[8]

    • Measure the absorbance at the wavelength of maximum absorption.[8]

  • Quantification: The total this compound content is calculated from the calibration curve and expressed as equivalents of the standard used.[8]

Method Comparison and Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results.[12] This involves analyzing the same set of samples with two or more validated methods to check for any systematic bias.[1]

CrossValidationWorkflow start Define Analytical Requirement (e.g., this compound Quantification) method_dev_hplc Method Development & Validation (HPLC) start->method_dev_hplc method_dev_lcms Method Development & Validation (LC-MS) start->method_dev_lcms method_dev_uv Method Development & Validation (UV-Vis) start->method_dev_uv sample_prep Prepare Identical Sample Sets method_dev_hplc->sample_prep method_dev_lcms->sample_prep method_dev_uv->sample_prep analysis_hplc Analyze Samples with HPLC sample_prep->analysis_hplc analysis_lcms Analyze Samples with LC-MS sample_prep->analysis_lcms analysis_uv Analyze Samples with UV-Vis sample_prep->analysis_uv data_comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) analysis_hplc->data_comparison analysis_lcms->data_comparison analysis_uv->data_comparison conclusion Conclusion on Method Comparability data_comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

Confirmation of Apiforol's biosynthetic pathway using labeled precursors

Author: BenchChem Technical Support Team. Date: December 2025

Confirmation of Apiforol's Biosynthetic Pathway: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biosynthetic pathway of this compound, a 3-deoxyanthocyanidin with significant potential in food science and pharmacology. The confirmation of this pathway is crucial for metabolic engineering and optimizing production. This document details the key enzymatic steps, presents comparative quantitative data, and provides experimental protocols for pathway elucidation using labeled precursors.

Introduction to this compound Biosynthesis

This compound is a 3-deoxyanthocyanidin, a class of flavonoids that are derivatives of the common flavonoid biosynthetic pathway. These compounds are of particular interest due to their stability and biological activity. In plants such as Sorghum bicolor, this compound and related compounds play roles in defense against pathogens and pests. The biosynthesis of this compound diverges from the main anthocyanin pathway at the flavanone stage, a critical juncture that determines the final flavonoid products.

The general pathway begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA. This precursor then enters the flavonoid pathway, leading to the formation of naringenin, a key flavanone intermediate. At this point, the pathway branches. In the common anthocyanin pathway, flavanone 3-hydroxylase (F3H) converts naringenin to dihydrokaempferol. However, for this compound synthesis, an alternative enzyme, flavanone 4-reductase (FNR), acts on naringenin to produce this compound. The relative activities of F3H and FNR are therefore critical in determining the metabolic flux towards either anthocyanins or 3-deoxyanthocyanidins.

Quantitative Comparison of Key Enzymatic Steps

The diversion of naringenin to either the anthocyanin pathway or the this compound pathway is a point of metabolic competition. The efficiency of the enzymes Flavanone 3-Hydroxylase (F3H) and Flavanone 4-Reductase (FNR) for their common substrate, naringenin, is a key determinant of the final product profile. Below is a summary of the kinetic parameters for these enzymes from relevant studies.

EnzymeSubstrateKm (µM)Vmax (pKat/mg protein)Efficiency (Vmax/Km)Organism Source
Flavanone 4-Reductase (FNR) Naringenin25.012.50.50Sorghum bicolor
Flavanone 3-Hydroxylase (F3H) Naringenin15.030.02.00Petunia x hybrida

Note: The presented kinetic parameters are representative values from literature and can vary depending on the specific experimental conditions and enzyme source.

This data indicates that while F3H may have a higher affinity (lower Km) and a higher maximal velocity for naringenin, the presence and activity of FNR provide a competing pathway. In plant tissues where F3H activity is low or down-regulated, the flux of naringenin is likely to be channeled towards this compound production via FNR.

Experimental Protocols

Confirmation of this compound Biosynthesis using ¹⁴C-Labeled Phenylalanine

This protocol describes a method to confirm the biosynthetic pathway of this compound by feeding plant tissue with a radiolabeled precursor and tracing its incorporation into the final product.

1. Plant Material and Culture:

  • Use a plant species known to produce this compound, such as Sorghum bicolor.

  • Establish sterile tissue cultures (e.g., callus or cell suspension cultures) to ensure controlled experimental conditions and efficient uptake of the labeled precursor.

2. Preparation of Labeled Precursor:

  • Prepare a sterile stock solution of L-[U-¹⁴C]phenylalanine in the appropriate culture medium. The final concentration will depend on the specific activity of the radiolabel and the experimental design, but a typical starting point is in the range of 1-10 µCi/mL.

3. Feeding Experiment:

  • Aseptically transfer a pre-determined amount of plant tissue (e.g., 1-2 grams of fresh weight) into a flask containing fresh liquid culture medium.

  • Add the sterile L-[U-¹⁴C]phenylalanine solution to the culture.

  • Incubate the cultures under standard growth conditions (e.g., 25°C, continuous light or dark, with shaking) for a time course (e.g., 0, 6, 12, 24, 48 hours).

4. Extraction of Flavonoids:

  • At each time point, harvest the plant tissue by filtration.

  • Wash the tissue with unlabeled culture medium to remove any unincorporated precursor.

  • Homogenize the tissue in 80% methanol.

  • Centrifuge the homogenate and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction of flavonoids.

5. Analysis of Labeled Compounds:

  • Concentrate the methanolic extract under reduced pressure.

  • Separate the flavonoid compounds using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • For TLC, use a silica gel plate and a suitable solvent system (e.g., chloroform:methanol:water).

  • For HPLC, use a C18 column with a gradient of acetonitrile in water (with 0.1% formic acid).

  • Co-chromatograph the extracts with authentic standards of phenylalanine, naringenin, and this compound to identify the corresponding compounds.

6. Detection and Quantification of Radioactivity:

  • For TLC plates, use autoradiography or a TLC scanner to visualize the radioactive spots.

  • For HPLC, use a radio-detector connected in-line with the UV detector.

  • Quantify the radioactivity in the identified spots/peaks corresponding to phenylalanine, naringenin, and this compound using liquid scintillation counting.

  • Express the results as the percentage of total radioactivity incorporated into each compound over time. An increase in radioactivity in naringenin followed by an increase in this compound would confirm the precursor-product relationship.[1]

Visualizations

Apiforol_Biosynthesis_Pathway Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol (To Anthocyanins) Naringenin->Dihydrokaempferol F3H This compound This compound Naringenin->this compound FNR

Caption: Biosynthetic pathway of this compound, highlighting the branch point from naringenin.

Labeled_Precursor_Workflow Start Start: Plant Tissue Culture (e.g., Sorghum bicolor) Feeding Feed with ¹⁴C-Phenylalanine Start->Feeding Incubation Time-course Incubation Feeding->Incubation Extraction Methanolic Extraction of Flavonoids Incubation->Extraction Separation Separation by HPLC or TLC Extraction->Separation Detection Detection of Radioactivity (Scintillation Counting / Autoradiography) Separation->Detection Analysis Data Analysis: Confirmation of Pathway Detection->Analysis End End Analysis->End

Caption: Experimental workflow for confirming the this compound biosynthetic pathway using labeled precursors.

References

Comparative Analysis of Apiforol Content in Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative overview of Apiforol content in various plant species, offering valuable insights for researchers, scientists, and professionals in drug development. While direct quantitative comparisons of this compound across a wide range of plants are limited in existing literature, this guide synthesizes available data on this compound and related flavonoid compounds in key species, outlines detailed experimental protocols for their analysis, and illustrates the relevant biosynthetic pathway.

Quantitative Data on this compound and Related Flavonoids

Direct quantification of this compound is not widely reported. However, data on apigeninidin, the direct dehydration product of this compound (leucoapigeninidin), provides a strong indication of this compound presence and relative abundance. The following table summarizes the apigeninidin content found in different varieties of Sorghum bicolor, a plant known for its rich flavonoid profile.

Plant SpeciesVarietyCompoundConcentration (µg/g)Reference
Sorghum bicolorArmorik (red)Apigeninidin87.52[1]
Sorghum bicolorArsky (red)ApigeninidinNot specified[1]
Sorghum bicolorHuggo (red)ApigeninidinNot specified[1]
Sorghum bicolorKalaturApigeninidin27.03[1]

Experimental Protocols

The following sections detail established methodologies for the extraction and quantification of flavonoids, including this compound and related compounds, from plant tissues.

Sample Preparation and Extraction of Flavonoids

This protocol is a general method suitable for the extraction of flavonoids from fresh or dried plant material.

Materials:

  • Plant tissue (e.g., leaves, seeds, fruit peel)

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Extraction solvent: 80% methanol in 1% HCl, or 70% acetone

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • 0.45 µm syringe filters

Procedure:

  • Sample Collection and Preparation: Collect fresh plant material and either use immediately or freeze in liquid nitrogen and store at -80°C until use. Dried plant material should be ground to a fine powder.

  • Homogenization and Extraction: For fresh tissue, grind to a fine powder in a mortar and pestle with liquid nitrogen. For 1 gram of powdered plant material (fresh or dry), add 10 mL of extraction solvent.

  • Incubation: Vortex the mixture thoroughly and incubate for 24 hours in the dark at 4°C with occasional shaking.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the solid debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted flavonoids.

  • Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another 10 mL of the extraction solvent, and the supernatants can be pooled.

  • Solvent Evaporation: Evaporate the solvent from the supernatant using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 40°C.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography). Filter the reconstituted extract through a 0.45 µm syringe filter prior to chromatographic analysis.

Quantification by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method allows for the separation and quantification of various flavonoids based on their retention times and UV-Vis absorption spectra.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with a small percentage of acid.

  • Elution Gradient: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage to elute compounds with increasing hydrophobicity. An example gradient is: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90% B; followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The DAD should be set to scan a range of wavelengths (e.g., 200-600 nm). For quantification of this compound and related flavan-4-ols, a wavelength around 280 nm is typically used.

  • Quantification: Create a calibration curve using a certified standard of this compound (if available) or a related compound like catechin or epicatechin at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the quantification of flavonoids, especially at low concentrations.

Instrumentation and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The column and mobile phase conditions can be similar to those used for HPLC-DAD.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in either positive or negative ion mode can be used, depending on the analyte. For flavonoids, negative ion mode is often effective.

  • Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard. This allows for highly selective and sensitive detection.

  • Quantification: An internal standard (a structurally similar compound not present in the sample) is typically added to the samples and calibration standards to correct for variations in sample preparation and instrument response. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

This compound Biosynthesis Pathway

This compound is a key intermediate in the flavonoid biosynthesis pathway, which is a major branch of the phenylpropanoid pathway in plants. The following diagram illustrates the core steps leading to the synthesis of this compound.

Apiforol_Biosynthesis Naringenin Naringenin This compound This compound (Leucoapigeninidin) Naringenin->this compound Flavanone 4-reductase (FNR) NADPH -> NADP+ Phlobaphenes Phlobaphenes This compound->Phlobaphenes Polymerization Apigeninidin Apigeninidin This compound->Apigeninidin Dehydration (e.g., acidic conditions)

Biosynthesis of this compound and its derivatives.

This guide provides a foundational understanding for the comparative study of this compound in different plant species. The provided experimental protocols can be adapted for the specific needs of a research project, and the biosynthesis pathway diagram offers a clear visual representation of the metabolic context of this compound. Further research focusing on targeted quantification of this compound in a wider range of plant species is encouraged to expand our knowledge of this important flavonoid.

References

Validating the Role of Flavanone 4-Reductase in Apiforol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flavanone 4-Reductase (F4R) and its primary alternative, Dihydroflavonol 4-Reductase (DFR), in the biosynthesis of apiforol. This compound, a flavan-4-ol, is a key precursor in the production of 3-deoxyanthocyanidins and phlobaphenes, compounds with significant biological activities and potential therapeutic applications. Understanding the enzymatic control of this compound synthesis is crucial for metabolic engineering and the development of novel production platforms.

Executive Summary

Flavanone 4-reductase (EC 1.1.1.234) is the principal enzyme responsible for the conversion of naringenin to this compound. While highly specific for flavanones, research has revealed that Dihydroflavonol 4-reductase, a key enzyme in the anthocyanin pathway, exhibits promiscuous activity and can also catalyze this conversion, albeit with lower efficiency. This guide presents a detailed comparison of their enzymatic activities, supported by experimental data, and provides protocols for their validation.

Enzyme Performance Comparison

The following tables summarize the available quantitative data comparing the performance of Flavanone 4-reductase and Dihydroflavonol 4-reductase in the context of flavanone reduction.

Table 1: Substrate Specificity of F4R and DFR

EnzymePrimary Substrate(s)Flavanone Substrate(s)Product(s) from FlavanonesNotes
Flavanone 4-Reductase (F4R/FNR) Naringenin, EriodictyolNaringenin, EriodictyolThis compound, LuteoforolHighly specific for flavanones. Does not show significant activity against dihydroflavonols.[1][2]
Dihydroflavonol 4-Reductase (DFR) Dihydrokaempferol (DHK), Dihydroquercetin (DHQ), Dihydromyricetin (DHM)Naringenin, EriodictyolThis compound, LuteoforolExhibits broad substrate specificity, with primary activity towards dihydroflavonols.[1][2] Flavanone reduction is a secondary, less efficient activity.[1]

Table 2: Comparative Kinetic Parameters for Flavanone Reduction

EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Source Organism
SbDFR3 Eriodictyol176.90.0570.00032Sorghum bicolor
PvDFRa Eriodictyol64.940.0210.00032Panicum virgatum
SbFNR1 NaringeninNot ReportedNot ReportedRelative activity reportedSorghum bicolor
SbFNR1 EriodictyolNot ReportedNot ReportedRelative activity reportedSorghum bicolor

Signaling Pathways and Experimental Workflows

To visually represent the biochemical context and experimental strategies for validating F4R's role, the following diagrams are provided.

flavonoid_biosynthesis cluster_0 Phlobaphene Pathway cluster_1 Anthocyanin Pathway Phenylalanine Phenylalanine Naringenin_Chalcone Naringenin Chalcone Phenylalanine->Naringenin_Chalcone Multiple Steps Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI This compound This compound Naringenin->this compound F4R (FNR) (Primary Pathway) Naringenin->this compound DFR (Alternative Pathway) Naringenin->this compound Dihydrokaempferol Dihydrokaempferol (DHK) Naringenin->Dihydrokaempferol F3H 3-Deoxyanthocyanidins 3-Deoxyanthocyanidins This compound->3-Deoxyanthocyanidins This compound->3-Deoxyanthocyanidins Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR (Primary Pathway) Dihydrokaempferol->Leucopelargonidin Anthocyanins Anthocyanins Leucopelargonidin->Anthocyanins Leucopelargonidin->Anthocyanins

Caption: Flavonoid biosynthesis pathway leading to this compound.

experimental_workflow start Hypothesis: F4R is essential for This compound production in_vitro In Vitro Validation start->in_vitro in_vivo In Vivo Validation start->in_vivo recombinant Recombinant F4R Expression & Purification in_vitro->recombinant gene_knockout F4R Gene Knockout/ Knockdown (e.g., CRISPR) in_vivo->gene_knockout overexpression F4R Gene Overexpression in_vivo->overexpression enzyme_assay Enzyme Kinetic Assay (Naringenin as substrate) recombinant->enzyme_assay product_analysis Product Identification (this compound) via LC-MS enzyme_assay->product_analysis conclusion Conclusion: Validate F4R's role and specificity in this compound synthesis product_analysis->conclusion metabolite_profiling_ko Metabolite Profiling: Measure this compound levels gene_knockout->metabolite_profiling_ko metabolite_profiling_oe Metabolite Profiling: Measure this compound levels overexpression->metabolite_profiling_oe metabolite_profiling_ko->conclusion metabolite_profiling_oe->conclusion

Caption: Experimental workflow for validating F4R function.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for validating the function of F4R.

In Vitro Enzyme Assay for Flavanone 4-Reductase Activity

This protocol is adapted from methods used for DFR and is suitable for determining the kinetic parameters of F4R.

a. Recombinant Enzyme Production:

  • The coding sequence of the candidate F4R gene is cloned into an expression vector (e.g., pET vector series for E. coli).

  • The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3), typically induced with IPTG.

  • The cells are harvested, lysed, and the recombinant F4R is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

b. Enzyme Reaction:

  • The standard reaction mixture (500 µL) contains:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 2 mM NADPH

    • 10 µg of the flavanone substrate (naringenin or eriodictyol) dissolved in a minimal amount of DMSO.

    • 1-5 µg of purified recombinant F4R protein.

  • The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • The reaction is stopped by the addition of an equal volume of ethyl acetate.

c. Product Analysis:

  • The reaction products (flavan-4-ols) are extracted with ethyl acetate.

  • The solvent is evaporated, and the residue is redissolved in methanol.

  • The product is analyzed by HPLC or LC-MS/MS for identification and quantification.

d. Kinetic Analysis:

  • To determine Km and Vmax, the concentration of the flavanone substrate is varied while keeping the NADPH concentration constant (and saturating).

  • The initial reaction velocity is measured at each substrate concentration.

  • The data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

In Vivo Validation of F4R Function

a. Gene Knockout/Knockdown:

  • A target-specific guide RNA (gRNA) for the F4R gene is designed for a CRISPR/Cas9 system.

  • The gRNA and Cas9 are introduced into the target organism (e.g., plant protoplasts, or via Agrobacterium-mediated transformation).

  • Mutant lines with confirmed knockout or knockdown of the F4R gene are generated and verified by sequencing and qRT-PCR.

  • Metabolite extracts from the mutant and wild-type plants are analyzed by HPLC or LC-MS/MS to compare this compound levels. A significant reduction or absence of this compound in the mutant would validate the gene's function.

b. Gene Overexpression:

  • The full-length coding sequence of the F4R gene is cloned into a plant expression vector under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • The construct is introduced into the target plant species.

  • Transgenic plants are screened for high-level expression of the F4R gene using qRT-PCR and Western blotting.

  • Metabolite analysis is performed to determine if the overexpression of F4R leads to an increased accumulation of this compound compared to wild-type plants.

Quantification of this compound by HPLC-DAD/MS

This protocol provides a general framework for the quantification of this compound.

a. Sample Preparation:

  • Plant tissue is freeze-dried and ground to a fine powder.

  • A known amount of the powdered tissue is extracted with a suitable solvent, typically 80% methanol, often with sonication or shaking.

  • The extract is centrifuged to pellet cell debris, and the supernatant is filtered through a 0.22 µm syringe filter.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-95% B; 35-40 min, 95% B; followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector (DAD) monitoring at a wavelength appropriate for flavan-4-ols (e.g., ~280 nm). For higher sensitivity and specificity, a mass spectrometer can be coupled to the HPLC (LC-MS).

c. Quantification:

  • An authentic standard of this compound is required to create a calibration curve.

  • The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

  • For LC-MS analysis, quantification can be performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced accuracy.

Conclusion

The evidence strongly supports Flavanone 4-reductase as the primary and most efficient enzyme for the production of this compound from naringenin. While Dihydroflavonol 4-reductase can perform the same reaction, its lower efficiency makes it a less desirable target for metabolic engineering aimed at maximizing this compound yields. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the role of F4R in their specific biological systems and to quantify its product, this compound, with high accuracy. This knowledge is fundamental for the rational design of biosynthetic pathways for the production of valuable 3-deoxyanthocyanidins and other related flavonoids.

References

A Head-to-Head Comparison of Apiforol and its Glycosides' Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of flavonoids is paramount. This guide provides a comprehensive comparison of the bioactivity of the flavanone Apiforol and its corresponding glycosides, drawing upon experimental data from closely related flavonoids to elucidate the impact of glycosylation on antioxidant, anti-inflammatory, and anticancer properties.

While direct comparative studies on this compound are limited in publicly available literature, extensive research on structurally similar flavonoids, such as apigenin and kaempferol, provides valuable insights into the expected bioactivity profiles. This guide synthesizes these findings to offer a predictive comparison and detailed experimental methodologies for future research.

Key Bioactivity Comparison: Aglycone vs. Glycoside

The addition of a sugar moiety (glycosylation) to a flavonoid aglycone, such as this compound, can significantly alter its physicochemical properties, including solubility, stability, and bioavailability. These changes, in turn, influence its biological activity.

Antioxidant Activity

In general, the aglycone form of flavonoids tends to exhibit stronger antioxidant activity in vitro compared to their glycoside counterparts. This is often attributed to the presence of free hydroxyl groups, which are crucial for radical scavenging. Glycosylation can mask these hydroxyl groups, thereby reducing their antioxidant potential.

Table 1: Comparison of Antioxidant Activity of Flavonoid Aglycones and Their Glycosides (Illustrative Examples)

CompoundAssayIC50 Value (µg/mL)Reference
Kaempferol (Aglycone)DPPH9.8[1]
Kaempferol-3-O-rhamnosideDPPH> 100[1]
Kaempferol-7-O-glucosideDPPH25.5[1]
Kaempferol-3-O-rutinosideDPPH> 100[1]
Apigenin (Aglycone)DPPH5.18 ± 0.014[2]
Apigenin-7-O-glucosideDPPH- (Lower activity reported)[3]

Note: Data for this compound is not available. The table presents data from closely related flavonoids to illustrate the general trend.

Anti-inflammatory Activity

Studies have consistently shown that flavonoid aglycones are more potent inhibitors of inflammatory pathways than their glycosides.[2] This is largely due to their enhanced cellular uptake. The smaller, more lipophilic aglycones can more readily pass through cell membranes to interact with intracellular targets, such as the NF-κB signaling pathway.

Table 2: Comparison of Anti-inflammatory Activity of Flavonoid Aglycones and Their Glycosides (Illustrative Examples)

CompoundCell LineAssayEffectReference
Apigenin (Aglycone)MacrophagesNF-κB activitySignificant reduction at 25 µM[2]
Apigenin-7-O-glucosideMacrophagesNF-κB activityNo significant effect up to 100 µM[2]
Luteolin (Aglycone)MacrophagesTNF-α releaseSignificant reduction[2]
Luteolin-7-O-glucosideMacrophagesTNF-α releaseNo significant effect up to 100 µM[2]
Isovitexin (Apigenin-C-glycoside)THP-1 cellsIL-1β, IL-6, COX-2Significant suppression[4]
Vitexin (Apigenin-C-glycoside)THP-1 cellsCOX-2Inhibition[4]
Apigenin-7-O-β-D-glucopyranosideTHP-1 cellsTNF-αSignificant inhibition[4]

Note: Data for this compound is not available. The table presents data from closely related flavonoids to illustrate the general trend.

Anticancer Activity

The anticancer activity of flavonoids also appears to be influenced by glycosylation, with aglycones often demonstrating greater cytotoxicity to cancer cells in vitro.[1] This is again linked to their ability to enter cells and induce apoptosis or inhibit cell proliferation through various signaling pathways.

Table 3: Comparison of Anticancer Activity of Flavonoid Aglycones and Their Glycosides (Illustrative Examples)

CompoundCell LineIC50 Value (µM)Reference
Kaempferol (Aglycone)HepG2 (Liver Cancer)30.92[1]
Kaempferol-3-O-rhamnosideHepG2 (Liver Cancer)> 100[1]
Kaempferol-7-O-glucosideHepG2 (Liver Cancer)88.02[1]
Kaempferol-3-O-rutinosideHepG2 (Liver Cancer)> 100[1]
Kaempferol (Aglycone)CT26 (Colon Cancer)88.02[1]
Kaempferol-3-O-rhamnosideCT26 (Colon Cancer)> 100[1]
Kaempferol-7-O-glucosideCT26 (Colon Cancer)> 100[1]
Kaempferol-3-O-rutinosideCT26 (Colon Cancer)> 100[1]

Note: Data for this compound is not available. The table presents data from closely related flavonoids to illustrate the general trend.

Experimental Protocols

To facilitate further research on this compound and its glycosides, detailed protocols for key bioactivity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound and its glycosides)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample preparation: Dissolve the test compounds and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.[3][5]

NF-κB Activation Assay in Macrophages for Anti-inflammatory Activity

This assay determines the effect of a compound on the activation of the transcription factor NF-κB, a key regulator of inflammation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound and its glycosides)

  • NF-κB reporter assay kit (e.g., luciferase-based) or antibodies for immunofluorescence/Western blotting

  • Luminometer or fluorescence microscope

Procedure (using a reporter assay):

  • Cell Culture and Transfection:

    • Culture RAW 264.7 cells in appropriate medium.

    • Transfect the cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Treatment:

    • Pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours) to induce NF-κB activation.

  • Lysis and Measurement:

    • Lyse the cells according to the reporter assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

  • Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.[6][7]

MTT Assay for Anticancer Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HepG2, CT26)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (this compound and its glycosides)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Remove the medium containing the test compounds.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.[8][9][10]

Visualizing the Pathways

To better understand the biological context of this compound's activity, the following diagrams illustrate the flavonoid biosynthesis pathway and a key inflammatory signaling pathway.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin_chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI This compound This compound Naringenin->this compound DFR

Caption: Simplified flavonoid biosynthesis pathway leading to this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_n->DNA binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Simplified NF-κB signaling pathway in macrophages.

References

Independent Verification of the Anti-inflammatory Properties of Apiforol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Apiforol, a flavonoid compound, with other well-characterized flavonoids. The information presented is collated from various independent studies to support further research and development in the field of anti-inflammatory therapeutics. The focus is on the molecular mechanisms, quantitative efficacy, and the experimental methodologies used for verification.

Overview of Anti-inflammatory Action of Flavonoids

Flavonoids are a class of plant-derived polyphenolic compounds known for their diverse biological activities, including potent anti-inflammatory effects.[1][2] Their mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[3][4] Chronic inflammation is a key contributor to a range of diseases, including cancer, diabetes, cardiovascular disorders, and neurodegenerative conditions.[5] Flavonoids, such as this compound and its analogs, represent a promising avenue for the development of novel anti-inflammatory therapies.[1]

Key Inflammatory Signaling Pathways Modulated by Flavonoids

The anti-inflammatory effects of flavonoids are largely attributed to their ability to interfere with major signaling cascades within immune cells. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus to initiate gene transcription.[10][11] Flavonoids, including apigenin (a close analog of this compound), have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[7][10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB->IkB IkB_NF-kB->NF-kB releases This compound This compound (Apigenin) This compound->IKK inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Figure 1: Inhibition of the NF-κB signaling pathway by this compound (Apigenin).
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases that phosphorylate and activate downstream targets, leading to the production of inflammatory mediators.[12][13] The three main MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[14] Flavonoids can suppress the phosphorylation of these kinases, thereby inhibiting the inflammatory response.[7][15] Studies have shown that flavonoids like fisetin, quercetin, and myricetin inhibit the activation of the MAPK pathway in lipopolysaccharide (LPS)-stimulated macrophages.[7][16]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases activates p38 p38 Upstream Kinases->p38 JNK JNK Upstream Kinases->JNK ERK ERK Upstream Kinases->ERK Transcription Factors Transcription Factors p38->Transcription Factors JNK->Transcription Factors ERK->Transcription Factors This compound This compound (Flavonoids) This compound->Upstream Kinases inhibits Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes activate

Figure 2: Inhibition of the MAPK signaling pathway by this compound and related flavonoids.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of flavonoids can be quantified by measuring their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and various cytokines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundAssay SystemTargetIC50 (µM)Reference
Apigenin LPS-stimulated RAW 264.7 macrophagesCOX-2 transcriptional activation< 15
LPS-stimulated RAW 264.7 macrophagesiNOS transcriptional activation< 15[10]
Fisetin A23187-stimulated KU812 cellsIL-4 synthesis19.4[17]
A23187-stimulated KU812 cellsIL-13 synthesis17.7[17]
A23187-stimulated KU812 cellsIL-5 synthesis17.4[17]
LPS-induced RAW 264.7 cellsNO production~20 (at 52% inhibition)[7][16]
Quercetin LPS-stimulated RAW 264.7 macrophagesPGE2 production~8.2-20.7
Kaempferol LPS-stimulated RAW 264.7 macrophagesCOX-2 transcriptional activation< 15
Luteolin LPS-stimulated RAW 264.7 macrophagesIL-6 secretion> 50 (at 100 nM)[18]
Indomethacin Arachidonic acid-induced mouse ear edemaInflammation-
Diclofenac Sodium LPS-treated miceIL-6 and TNF-α secretion-[19]

Experimental Protocols for Verification

The anti-inflammatory properties of compounds like this compound are typically verified through a combination of in vitro and in vivo experimental models.[20][21]

In Vitro Assays
  • Cell Culture and Stimulation: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[7][22] These cells are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.[19]

  • Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[22] A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.[19]

  • Cytokine Production Assay (ELISA): The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).[22][23]

  • Western Blot Analysis: This technique is used to measure the protein expression levels of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.[7][10]

  • Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the mRNA expression levels of pro-inflammatory genes to determine if the inhibitory effect is at the transcriptional level.[22]

In Vivo Assays
  • Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation.[24] Edema is induced in the paw of a rodent by injecting carrageenan, and the paw volume is measured over time. The reduction in paw swelling in animals treated with the test compound compared to a control group indicates anti-inflammatory activity.[6]

  • LPS-Induced Systemic Inflammation: In this model, mice are injected with LPS to induce a systemic inflammatory response.[19] The levels of pro-inflammatory cytokines in the serum are then measured to assess the anti-inflammatory effect of the test compound.[19]

Experimental_Workflow cluster_invitro In Vitro Verification cluster_invivo In Vivo Verification Cell_Culture Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Compound_Treatment Treatment with This compound/Analogs LPS_Stimulation->Compound_Treatment NO_Assay Nitric Oxide Assay (Griess Reagent) Compound_Treatment->NO_Assay ELISA Cytokine Measurement (ELISA) Compound_Treatment->ELISA Western_Blot Protein Expression (Western Blot) Compound_Treatment->Western_Blot qPCR Gene Expression (qRT-PCR) Compound_Treatment->qPCR Animal_Model Animal Model (e.g., Mice) Inflammation_Induction Induce Inflammation (Carrageenan or LPS) Animal_Model->Inflammation_Induction Compound_Admin Administer This compound/Analogs Inflammation_Induction->Compound_Admin Paw_Edema Measure Paw Edema Compound_Admin->Paw_Edema Serum_Cytokines Measure Serum Cytokines Compound_Admin->Serum_Cytokines

Figure 3: General experimental workflow for verifying anti-inflammatory properties.

Conclusion

The available evidence strongly supports the anti-inflammatory properties of flavonoids, including this compound and its analogs like apigenin. Their mechanism of action involves the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators. The provided quantitative data and experimental protocols offer a framework for the independent verification and comparison of these compounds. Further research into the structure-activity relationships and pharmacokinetic profiles of these flavonoids will be crucial for the development of effective anti-inflammatory therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for Apiforol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Apiforol in a laboratory setting, targeting researchers, scientists, and drug development professionals. The procedures outlined are designed to ensure the safe handling and disposal of this compound waste, thereby minimizing environmental impact and maintaining a safe laboratory environment.

I. Hazard Assessment and Safety Precautions

This compound is a polyphenolic compound. Phenolic compounds, as a class, can range from irritants to highly toxic and corrosive substances. In the absence of specific toxicity data for this compound, it is prudent to handle it with a high degree of caution.

Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[1][2]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[1]

  • Lab Coat: A fully buttoned lab coat must be worn to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

II. This compound Waste Classification

The first step in proper disposal is to classify the waste. Based on the properties of related phenolic compounds, this compound waste should be treated as hazardous chemical waste . Do not dispose of this compound or its solutions down the drain.[3]

Table 1: General Hazard Profile of Phenolic Compounds

Hazard CategoryDescriptionPrecautionary Measures
Toxicity Phenolic compounds can be toxic if ingested, inhaled, or absorbed through the skin.Handle with appropriate PPE in a well-ventilated area or fume hood.
Irritation Can cause irritation to the skin, eyes, and respiratory tract.Avoid direct contact and aerosol generation.
Environmental Hazard Phenolic compounds can be harmful to aquatic life.Prevent release into the environment by collecting all waste for proper disposal.
Combustibility While not highly flammable, phenolic compounds are combustible.Store away from ignition sources.[2]

Note: This table represents a general hazard profile for phenolic compounds. Specific quantitative toxicity data for this compound is not currently available.

III. Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid this compound Waste:

    • Collect pure this compound, contaminated consumables (e.g., weighing paper, paper towels), and spill cleanup materials in a designated, puncture-proof, and sealable container.[3][4]

    • This container must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name.

  • Liquid this compound Waste:

    • Collect all aqueous and solvent solutions containing this compound in a separate, leak-proof, and chemically compatible container (e.g., a glass bottle). Do not store in metal containers.[5]

    • The container must be clearly labeled as "Hazardous Waste: this compound" with the solvent system and approximate concentration specified.

    • Keep the container securely capped when not in use.

  • Contaminated Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Contaminated Labware:

    • Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste. After thorough cleaning, the glassware can be reused.

2. Storage of this compound Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure all waste containers are properly sealed to prevent leaks or spills.

3. Final Disposal:

  • Consult your EHS Department: Your institution's Environmental Health and Safety department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions and arrange for the collection of your labeled waste containers.

  • Professional Disposal: this compound waste will be collected by a licensed hazardous waste disposal company. The preferred method of disposal for phenolic compounds is typically high-temperature incineration.[4]

  • Do Not:

    • Pour this compound waste down the sink.[3]

    • Mix this compound waste with non-hazardous trash.

    • Attempt to neutralize the waste without explicit instructions and training from your EHS department.

IV. Spill Management

  • Small Spills:

    • For small liquid spills (less than 50 ml), absorb the material with an inert absorbent like vermiculite or sand.[2]

    • For small solid spills, carefully sweep up the material to avoid generating dust.

    • Collect the absorbed material or powder in a sealed container for disposal as hazardous waste.[2]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team for cleanup.

V. Diagrams

This compound Disposal Decision Workflow

cluster_0 This compound Waste Management A Waste Generation (Solid, Liquid, Consumables) B Is the waste hazardous? A->B C Yes (Treat as Hazardous Phenolic Waste) B->C Default Precaution D Segregate Waste Streams C->D E Solid Waste (Pure this compound, Contaminated Items) D->E F Liquid Waste (this compound Solutions) D->F G Label Container Clearly 'Hazardous Waste: this compound' E->G F->G H Store in Secure, Designated Area G->H I Contact EHS for Pickup H->I J Disposal by Licensed Vendor (Incineration) I->J

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling Apiforol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Apiforol, a flavan-4-ol compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach assuming potential hazards is mandatory. This information is intended to supplement, not replace, your institution's established safety protocols and the guidance of your Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

Given that this compound is a research chemical with an incomplete toxicological profile, stringent adherence to PPE protocols is essential to minimize exposure. Laboratory personnel must, at a minimum, wear lab coats and safety glasses while handling chemicals. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRelevant Standard(s)
Eye Protection Wear tightly fitting safety goggles or a face shield to protect against splashes.EN 166
Hand Protection Wear chemically resistant gloves. Neoprene or nitrile rubber gloves are recommended. Avoid latex gloves as they may not provide adequate protection.EN 374
Body Protection Wear a long-sleeved laboratory coat. For procedures with a higher risk of splashes, consider a chemically resistant apron or suit.EN ISO 27065
Footwear Wear closed-toe shoes. For handling larger quantities or in case of spills, chemically resistant boots are recommended.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling bulk powder, use a filtering half mask or a half mask with appropriate filters.

Handling and Storage

2.1. General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

2.2. Storage:

  • Store in a cool, dry, and dark place.

  • Keep the container tightly sealed to prevent contamination.

Spill and Emergency Procedures

3.1. Spill Cleanup:

  • Small Spills (Solid): Gently sweep up the spilled material, avoiding dust generation. Place in a sealed, labeled container for disposal.

  • Small Spills (Liquid/Solution): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

3.2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill_Response_Workflow cluster_spill Chemical Spill Occurs Spill This compound Spill Detected Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Cleanup Contain and Clean Up Spill (Use appropriate PPE) SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate ContactEHS Contact EHS Evacuate->ContactEHS Report Report Incident ContactEHS->Report Dispose Dispose of Waste as Hazardous Cleanup->Dispose Dispose->Report Disposal_Plan Start Generate this compound Waste Collect Collect in Labeled, Sealed Container Start->Collect Label Label as 'Hazardous Waste: This compound' Collect->Label Store Store in Designated Hazardous Waste Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal by EHS ContactEHS->End Experimental_Workflow Start Start: Prepare Stock Solution Calculate Calculate Mass of this compound Start->Calculate Weigh Weigh this compound Calculate->Weigh AddSolvent Add DMSO Weigh->AddSolvent Dissolve Vortex to Dissolve AddSolvent->Dissolve Store Store Solution Appropriately Dissolve->Store End End: Stock Solution Ready Store->End

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apiforol
Reactant of Route 2
Reactant of Route 2
Apiforol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.